Ethyl 2-methyl-3,4-pentadienoate
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h6-7H,1,5H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZLNKMWFGDTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866813 | |
| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
0.922-0.928 | |
| Record name | Ethyl 2-methyl-3,4-pentadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/73/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
60523-21-9 | |
| Record name | Ethyl 2-methyl-3,4-pentadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60523-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-3,4-pentadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylpenta-3,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYL-3,4-PENTADIENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBL6PWV9J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2-methyl-3,4-pentadienoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-methyl-3,4-pentadienoate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3,4-pentadienoate is a fascinating and versatile molecule that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed reactivity profile, and established experimental protocols. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind its chemical behavior, empowering researchers to effectively utilize this allene ester in their synthetic endeavors.
This compound, with the chemical formula C₈H₁₂O₂, is a chiral α-allenic ester.[1] Its structure, characterized by the presence of cumulative double bonds (an allene moiety) adjacent to a chiral center and an ester functional group, imparts a unique combination of reactivity and stereochemical complexity. This makes it a valuable building block for the synthesis of complex molecular architectures.
Core Molecular and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. These parameters are critical for its handling, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 157.2 °C (predicted), 65 °C @ 18 mmHg | [2][4] |
| Density | 0.922 - 0.928 g/cm³ at 25 °C | [1][4] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [1][4] |
| Solubility | Insoluble in water; soluble in alcohol | [2][3] |
| Flash Point | 43.33 °C (110.00 °F) | [4] |
| Odor | Fruity, with apple and pineapple notes | [2][4] |
Stereochemistry: The presence of a stereocenter at the C2 position means that this compound exists as a racemic mixture of (R) and (S)-enantiomers unless a stereoselective synthesis is employed.[4]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), a doublet for the methyl group at C2, and complex multiplets for the allenic protons. The proton at C2 would appear as a multiplet due to coupling with the methyl and allenic protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the sp-hybridized central carbon of the allene (typically around 200 ppm), and the two sp²-hybridized carbons of the allene. The remaining aliphatic carbons will appear in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band characteristic of the cumulative double bonds of the allene moiety is typically observed in the region of 1950-1960 cm⁻¹. The ester carbonyl (C=O) stretching vibration will appear as a strong band around 1735-1750 cm⁻¹.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this volatile compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 140. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the carbon-carbon bonds adjacent to the carbonyl and allenic groups.
Chemical Reactivity and Synthetic Utility
The unique structural features of this compound give rise to a rich and diverse reactivity profile, making it a valuable synthon.
Reactions of the Allene Moiety
The allenic functional group is the primary site of reactivity. Its electron-rich nature makes it susceptible to attack by both electrophiles and nucleophiles, and it readily participates in pericyclic reactions.
-
Hydrogenation: The double bonds of the allene can be selectively or fully reduced. Hydrogenation in the presence of a Lindlar catalyst (palladium on calcium carbonate) can lead to the formation of a mixture of ethyl 2-methyl-cis-3-pentenoate and ethyl 2-methyl-4-pentenoate.[3] Using a palladium-on-carbon catalyst can result in complete saturation to yield ethyl 2-methylpentanoate.[3]
-
Cycloaddition Reactions: Allenic esters are excellent partners in cycloaddition reactions. For instance, [3+2] cycloadditions with azides, catalyzed by copper(I), can be employed to synthesize substituted triazoles, which are important scaffolds in medicinal chemistry.[2]
-
Electrophilic Addition: The electron-rich double bonds of the allene readily undergo addition reactions with various electrophiles. The regioselectivity of the addition is influenced by the electronic nature of the allene and the attacking electrophile.
-
Nucleophilic Addition: The central carbon of the allene is electrophilic and can be attacked by nucleophiles. This reactivity can be harnessed to introduce a variety of functional groups. For example, cysteine-containing peptides have been shown to undergo 1,2-addition to allenes in the presence of gold(I) or silver(I) salts.[2]
Reactivity of the α-Position
The α-hydrogen at the C2 position is acidic due to the electron-withdrawing effect of the adjacent ester group.[4] This allows for the formation of an enolate under basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the selective hydrogenation of this compound.
Objective: To selectively reduce the allene functionality.
Materials:
-
This compound
-
Palladium on calcium carbonate (Lindlar's catalyst) or Palladium on carbon (5%)
-
Ethanol (or other inert solvent)
-
Hydrogen gas
-
Reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
In a suitable reaction vessel, dissolve this compound in an inert solvent such as ethanol. The use of a solvent is optional but can aid in heat dissipation.[3]
-
Add the chosen catalyst (e.g., 5% Pd/CaCO₃ or 5% Pd/C). The catalyst loading can be optimized but is typically in the range of 0.1 to 2 mol%.
-
Seal the reaction vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-20 psig). Higher pressures may lead to over-reduction.[3]
-
Stir the reaction mixture vigorously at a controlled temperature, typically between 10-50 °C. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.[3]
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation if necessary to separate the resulting isomers.[3]
Causality Behind Experimental Choices:
-
Catalyst Choice: The choice between Lindlar's catalyst and Pd/C determines the selectivity of the reduction. Lindlar's catalyst is "poisoned" to reduce its activity, favoring the formation of the corresponding alkene, while Pd/C is a more active catalyst that promotes complete saturation to the alkane.
-
Pressure and Temperature Control: Careful control of hydrogen pressure and reaction temperature is crucial to prevent over-reduction and the formation of undesired side products.[3]
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable precursor in various synthetic applications.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of more complex molecules with potential biological activity.[2][] Its ability to introduce chirality and diverse functionalities is particularly advantageous in drug discovery.
-
Flavor and Fragrance Industry: Due to its characteristic fruity aroma with notes of apple and pineapple, it is used as a flavoring and fragrance ingredient.[2][4][6]
Safety, Handling, and Storage
Safety Precautions:
-
This compound is a flammable liquid and vapor.[1]
-
It is harmful if swallowed.[4]
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Work in a well-ventilated area or a fume hood.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[2][]
-
Keep in a cool, well-ventilated area away from heat, sparks, and open flames.[2][]
Conclusion
This compound is a molecule with a rich and varied chemical personality. Its unique combination of an allenic system, a chiral center, and an ester functionality provides a powerful platform for the construction of complex and stereochemically defined molecules. This guide has provided a detailed overview of its physical and chemical properties, highlighting its reactivity and providing a practical experimental protocol. A thorough understanding of these characteristics is essential for researchers and scientists to unlock the full synthetic potential of this versatile building block in their pursuit of novel compounds and materials.
Diagrams
Caption: Catalytic hydrogenation pathways of this compound.
References
-
PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. Available from: [Link].
-
The Good Scents Company. berry pentadienoate, 60523-21-9. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
Bedoukian Research. This compound (510). UL Prospector. Available from: [Link].
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0037196). Available from: [Link].
-
Bedoukian Research. Winter Fruits Bedoukian this compound (510). Available from: [Link].
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Spectroscopic Profile of Ethyl 2-methyl-3,4-pentadienoate: A Technical Guide for Researchers
Introduction
Ethyl 2-methyl-3,4-pentadienoate, a unique allenic ester, presents a fascinating case study in spectroscopic analysis. Its structure, containing a chiral center and a cumulene system, gives rise to a distinct and informative spectroscopic signature. This technical guide provides an in-depth exploration of the spectroscopic data for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.
Molecular Structure and Properties
This compound possesses the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1][2]. Its structure is characterized by an ethyl ester functional group, a methyl substituent at the α-carbon, and a terminal allene moiety. The presence of a stereocenter at the C2 position means the compound exists as a racemic mixture[1].
| Property | Value | Source |
| IUPAC Name | ethyl 2-methylpenta-3,4-dienoate | [2] |
| CAS Number | 60523-21-9 | [2] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Boiling Point | 160 °C | [3] |
| Density | 0.922 - 0.928 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.3 - 5.5 | Multiplet | 1H | H-3 | The proton on the central carbon of the allene is expected to be downfield due to its sp hybridization and deshielding effects. It will likely show complex coupling to the terminal vinyl protons and the proton at C2. |
| ~4.8 - 5.0 | Multiplet | 2H | H-5 | The terminal allenic protons are expected in this region and will likely appear as a multiplet due to geminal and allylic coupling. |
| ~4.1 - 4.2 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl group. |
| ~3.0 - 3.2 | Multiplet | 1H | H-2 | The methine proton at the chiral center is coupled to the methyl group at C2 and the allenic proton at C3, resulting in a multiplet. |
| ~1.3 - 1.4 | Doublet | 3H | C2-CH₃ | The methyl group at the chiral center will be split into a doublet by the adjacent methine proton. |
| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group. |
Experimental Protocol for ¹H NMR Spectroscopy
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is due to its excellent solubilizing properties for esters and its relatively clean spectral window.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: At least 2 seconds to ensure good resolution.
-
Relaxation Delay: 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 - 210 | C-4 | The central carbon of an allene (sp-hybridized) is characteristically found at a very downfield chemical shift[5]. |
| ~170 - 175 | C-1 (C=O) | The carbonyl carbon of the ester is expected in this typical range. |
| ~90 - 100 | C-3 | The sp²-hybridized carbon of the allene attached to the chiral center. |
| ~75 - 85 | C-5 | The terminal sp²-hybridized carbon of the allene. |
| ~60 - 62 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| ~40 - 45 | C-2 | The methine carbon at the chiral center. |
| ~15 - 20 | C2-CH₃ | The methyl carbon attached to the chiral center. |
| ~14 - 15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Higher concentrations (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: A 100 MHz (for a 400 MHz ¹H instrument) or higher field spectrometer is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling is crucial to simplify the spectrum to singlets and improve the signal-to-noise ratio.
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans are typically required to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.
-
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase the spectrum, and perform a baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the internal TMS standard (δ 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester and allene moieties.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1950 - 1980 | Medium, Sharp | Asymmetric C=C=C stretch | Allene |
| ~1735 - 1750 | Strong, Sharp | C=O stretch | Ester |
| ~1150 - 1250 | Strong | C-O stretch | Ester |
| ~2900 - 3000 | Medium | C-H stretch | Aliphatic |
| ~3050 - 3100 | Medium | =C-H stretch | Allene |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum of the neat liquid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal. The ATR technique requires minimal sample preparation and provides high-quality spectra.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique.
Predicted Mass Spectrometry Data (EI-MS)
The Human Metabolome Database provides a predicted GC-MS spectrum for this compound[6]. The molecular ion peak (M⁺) is expected at m/z 140. Key fragmentation patterns for esters include α-cleavage and McLafferty rearrangement.
Predicted Fragmentation
| m/z | Proposed Fragment |
| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 95 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 67 | [C₅H₇]⁺ (From cleavage of the ester group) |
PubChemLite also provides predicted collision cross-section values for various adducts, which is useful for ion mobility mass spectrometry[7].
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer.
-
Scan Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound provides a wealth of information about its intricate molecular structure. The combination of NMR, IR, and MS techniques allows for a comprehensive analysis, from the identification of functional groups to the precise mapping of its carbon and proton framework. While experimental data is not widely disseminated, the principles outlined in this guide provide a robust framework for its acquisition and interpretation. For researchers working with this and similar allenic compounds, a thorough understanding of these spectroscopic techniques is an indispensable tool for ensuring the quality and identity of their materials and for advancing their scientific endeavors.
References
-
Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0037196). Retrieved from [Link]
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Global Substance Registration System (GSRS). This compound. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
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Bioregistry. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
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Beilstein Journals. Electronic Supplementary Information. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (2015). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]
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DATACC. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. This compound (C8H12O2). Retrieved from [Link]
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The Good Scents Company. berry pentadienoate. Retrieved from [Link]
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FooDB. (2015). Showing Compound this compound (FDB016200). Retrieved from [Link]
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Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 2-Methyl-3,4-pentadienoate (CAS Number: 60523-21-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 2-methyl-3,4-pentadienoate, a unique allenic ester. While primarily utilized in the flavor and fragrance industry, its chemical structure holds potential for broader applications in synthetic chemistry and drug discovery. This document delves into its chemical and physical properties, synthesis methodologies, safety and toxicological profile, and explores its prospective role as a versatile building block in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a five-carbon chain containing two cumulative double bonds (an allene) and an ethyl ester functional group.[1] The presence of a methyl group at the second carbon position and the allenic moiety contribute to its distinct chemical reactivity and physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60523-21-9 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| IUPAC Name | ethyl 2-methylpenta-3,4-dienoate | [4] |
| Synonyms | Berry pentadienoate, 2-Methyl-3,4-pentadienoic acid ethyl ester | [4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Fruity, apple, with tropical and pineapple notes | [5][6] |
| Boiling Point | 65 °C @ 18 mmHg; 172.6±10.0 °C (Predicted) | [5][7] |
| Density | 0.922 - 0.928 g/cm³ @ 25 °C | [5] |
| Refractive Index | 1.446 - 1.452 @ 20 °C | [5] |
| Flash Point | 43.33 °C (110.00 °F) | [5] |
| Water Solubility | 599.2 mg/L (Predicted) | [7] |
| Solubility | Soluble in alcohol; Insoluble in water | [6] |
Synthesis and Characterization
The synthesis of allenic esters like this compound can be achieved through various synthetic routes. These methods often leverage the reactivity of propargyl derivatives or employ transition metal-catalyzed reactions.
General Synthetic Strategies for Allenic Esters
Several established methods for the synthesis of α-allenic esters are applicable for the preparation of this compound. These include:
-
From Propargyl Derivatives: Carbonation of Grignard reagents derived from propargyl bromides can yield α-allenic acids, which can then be esterified. Isomerization of the corresponding acetylenic ester can also produce the α-allenic ester.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The reaction of phosphonate carbanions with ketenes or the reaction of resonance-stabilized phosphoranes with acid chlorides are effective methods for generating α-allenic esters.[8][9][10][11][12]
-
Palladium-Catalyzed Carbonylation: Enantioenriched allenic esters can be synthesized from enantioenriched propargylic mesylates through treatment with a palladium catalyst, such as Pd(PPh₃)₄, carbon monoxide, and an alcohol. This reaction proceeds with an inversion of configuration.
-
Sigmatropic Rearrangements: [1][2] Sigmatropic rearrangements of propargyl alcohols after reaction with appropriate reagents can also lead to the formation of substituted α-allenic esters.
Plausible Synthesis Workflow for this compound
Caption: Plausible synthesis workflow for this compound.
Characterization
The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl ester, the methyl group, and the characteristic signals of the allenic protons and carbons.
-
Mass Spectrometry (MS): GC-MS analysis would provide the molecular weight and fragmentation pattern, confirming the compound's identity.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl group (C=O) and the cumulative double bonds of the allene moiety (C=C=C).
Toxicology and Safety
The available toxicological data for this compound is primarily from its use as a flavor and fragrance ingredient.
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Route | Source |
| LD₅₀ | 1316 mg/kg | Mouse (male) | Gavage | [5] |
| LD₅₀ | 892 mg/kg | Mouse (female) | Gavage | [5] |
| LD₅₀ | 770 mg/kg | Mouse (M/F) | Oral | [5] |
The compound is classified as harmful if swallowed and is a flammable liquid.[5] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not pose a genotoxic, mutagenic, or photoirritation/photosensitization concern at current usage levels in fragrances.[7]
Applications in Research and Drug Development
The unique structural feature of this compound, the allene group, makes it an intriguing candidate for applications beyond the flavor and fragrance industry, particularly in medicinal chemistry and drug discovery.
The Allene Moiety as a Pharmacophore
Allenes are not merely structural curiosities; they are increasingly recognized as important pharmacophores. The introduction of an allene moiety into biologically active molecules can lead to compounds with impressive activities, including:
-
Mechanism-Based Enzyme Inhibitors: The reactivity of the allene group can be harnessed to irreversibly inactivate enzymes.
-
Cytotoxic Agents: Allenic natural products and their synthetic analogs have demonstrated potent anticancer activity.
-
Antiviral Agents: The unique stereochemistry and reactivity of allenes can be exploited to design novel antiviral drugs.[13][14][15][16][17]
Potential as a Synthetic Building Block
This compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups offer multiple sites for chemical modification.
Caption: Potential synthetic transformations of this compound.
Future Research Directions
Given the limited publicly available data on the specific biological activities of this compound, several avenues for future research are apparent:
-
Biological Screening: A comprehensive screening of the compound against various biological targets, including enzymes, receptors, and cancer cell lines, could uncover novel pharmacological activities.[18][19]
-
Synthesis of Derivatives: A focused medicinal chemistry program to synthesize a library of derivatives by modifying the ester and allenic moieties could lead to the discovery of potent and selective therapeutic agents.
-
Metabolism and Pharmacokinetic Studies: Investigating the metabolic fate and pharmacokinetic profile of this compound would be crucial for its potential development as a drug candidate.
Experimental Protocols
While a specific, detailed experimental protocol for this exact compound is not available in the searched literature, the following represents a generalized procedure for a key transformation of a related compound that can be adapted by researchers.
General Protocol for Wittig Reaction to Synthesize an Alkene from an Aldehyde
This protocol outlines the general steps for a Wittig reaction, a common method for alkene synthesis. This could be conceptually applied in multi-step syntheses involving this compound or its derivatives.
Materials:
-
Phosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
-
Standard laboratory glassware and workup reagents
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the reaction mixture at the appropriate temperature for a specified time to ensure complete ylide formation.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone in the anhydrous solvent in a separate flask.
-
Slowly add the solution of the carbonyl compound to the ylide solution at the appropriate temperature.
-
Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Conclusion
This compound (CAS No. 60523-21-9) is a fascinating molecule with a well-established role in the flavor and fragrance industry. However, its unique allenic structure presents significant, yet largely unexplored, opportunities for researchers in synthetic chemistry and drug development. The reactivity of the allene moiety, coupled with the potential for diverse chemical modifications, positions this compound as a valuable starting material for the synthesis of novel and potentially bioactive molecules. Further investigation into its pharmacological properties and its utility as a synthetic building block is warranted and could lead to exciting discoveries in medicinal chemistry.
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An In-depth Technical Guide to Ethyl 2-methylpenta-3,4-dienoate: Structure, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of ethyl 2-methylpenta-3,4-dienoate, a fascinating and synthetically versatile molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its structure, nomenclature, synthesis, and reactivity, with a special focus on its potential as a building block in the creation of complex bioactive molecules.
Decoding the Structure: The Essence of Ethyl 2-methylpenta-3,4-dienoate
Ethyl 2-methylpenta-3,4-dienoate is an organic compound featuring a unique allenic functionality coupled with an ester group. This combination of reactive moieties makes it a valuable tool in synthetic organic chemistry.
IUPAC Nomenclature Deconstructed
The systematic name, ethyl 2-methylpenta-3,4-dienoate, is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Let's break down the name to understand the molecule's structure:
-
penta- : This prefix indicates a principal chain of five carbon atoms.
-
-3,4-diene : This signifies the presence of two double bonds, located at positions 3 and 4 of the carbon chain. The consecutive nature of these double bonds (C=C=C) defines the molecule as an allene.
-
-oate : This suffix denotes an ester functional group.
-
ethyl : This preceding term specifies the alkyl group attached to the oxygen of the ester.
-
2-methyl : This indicates a methyl group substituent on the second carbon of the main chain.
The numbering of the carbon chain begins at the ester's carbonyl carbon, as the ester group has higher priority in nomenclature than the alkene and alkyl groups.[1][2]
Molecular Geometry and Chirality
The allenic carbon backbone is a key feature, with the central carbon (C4) being sp-hybridized and the two adjacent carbons (C3 and C5) being sp²-hybridized. This results in a linear arrangement of the C3=C4=C5 atoms. The substituents on C3 and C5 lie in planes that are perpendicular to each other.
A significant stereochemical aspect of allenes is the potential for axial chirality. For an allene of the type abC=C=Ccd to be chiral, the substituents on each of the terminal carbons must be different (a ≠ b and c ≠ d).[3][4] In the case of ethyl 2-methylpenta-3,4-dienoate, the substituents on C5 are two hydrogen atoms, making it achiral. However, the introduction of a substituent on C5 would render the molecule chiral. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemical descriptors Rₐ and Sₐ to axially chiral allenes.[3][5]
Synthesis of Ethyl 2-methylpenta-3,4-dienoate
The synthesis of allenoic esters can be achieved through various methods. A common approach involves the reaction of a propargyl alcohol derivative. A specific method for the preparation of ethyl 2-methyl-3,4-pentadienoate has been documented, involving the reaction of ethyl propionate with propargyl alcohol in the presence of a catalyst under heat and pressure.
Experimental Protocol
The following is a representative, detailed protocol for the synthesis of ethyl 2-methylpenta-3,4-dienoate:
Materials:
-
Ethyl propionate
-
Propargyl alcohol
-
Sodium metal
-
Autoclave
-
Distillation apparatus
-
Sodium bicarbonate
-
Primol (white mineral oil)
-
Ionol (butylated hydroxytoluene - antioxidant)
Procedure:
-
Catalyst Preparation: A catalyst is prepared by reacting sodium metal with propargyl alcohol.
-
Reaction Setup: The prepared catalyst is added to a mixture of ethyl propionate and additional propargyl alcohol in a stirring autoclave.
-
Reaction Conditions: The autoclave is sealed and heated to approximately 150°C. The reaction is maintained at a temperature between 135-160°C and a pressure of 20-60 psig for about 3 hours.
-
Work-up: After cooling, the autoclave is opened, and sodium bicarbonate is added to neutralize any remaining propionic acid. Primol and Ionol are added.
-
Purification: The reaction mixture is fractionally distilled. Initially, ethanol and unreacted ethyl propionate are removed at atmospheric pressure. The pressure is then reduced, and the desired product, this compound, is collected at a vapor temperature of 65-69°C under a vacuum of 24-33 mm Hg.[5]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of an allenoic ester is characterized by several key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=C=C (Allene) | ~1960 | Asymmetric stretching, a sharp and characteristic peak. |
| C=O (Ester) | 1715-1730 | Carbonyl stretching, strong intensity. |
| C-O (Ester) | 1000-1300 | C-O stretching, often appearing as two bands. |
The presence of the allene functionality shifts the C=O stretch to a slightly lower wavenumber compared to saturated esters.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the ethyl group (a quartet and a triplet), the methyl group at the C2 position (a doublet), the proton at C2 (a multiplet), and the allenic protons. The terminal allenic protons at C5 would likely appear as a doublet of doublets, while the proton at C3 would be a multiplet due to coupling with the C2 proton and the terminal allenic protons.
¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the allenic carbons. The central sp-hybridized carbon (C4) would resonate at a very low field (~210 ppm), which is a hallmark of allenes. The sp²-hybridized carbons (C3 and C5) would appear in the olefinic region. The carbonyl carbon of the ester would be found around 170 ppm.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).[8] Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the ester and allenic structures. Predicted mass spectral data can be found in databases such as FooDB and PubChem.[8][9]
Reactivity and Synthetic Utility
Allenoic esters are versatile building blocks in organic synthesis due to the electrophilic nature of the allenic system, which is further activated by the electron-withdrawing ester group. They can undergo a variety of transformations, including nucleophilic additions and cycloaddition reactions.
Nucleophilic Addition
Nucleophiles can add to the allenoate system at different positions, primarily at the β- and γ-carbons, depending on the reaction conditions and the nature of the nucleophile and catalyst.[10] Phosphine-catalyzed reactions, for instance, can generate zwitterionic intermediates that act as 1,3-dipoles, participating in various annulation reactions.[10]
Cycloaddition Reactions
Allenes are excellent partners in cycloaddition reactions. The orthogonal π-systems of the allene allow it to participate in various cycloadditions, including [2+2], [3+2], and [4+2] reactions, to form a wide range of carbo- and heterocyclic structures. These reactions are often catalyzed by transition metals or Lewis acids and can proceed with high stereoselectivity, making them powerful tools for the synthesis of complex molecules.
Applications in Drug Development and Natural Product Synthesis
The unique structural and reactive properties of allenes make them valuable motifs in medicinal chemistry and natural product synthesis.[11] The introduction of an allene group into a molecule can significantly influence its biological activity.[12]
Allenoic esters, like ethyl 2-methylpenta-3,4-dienoate, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. For example, they can be used to construct the core structures of various natural products and their analogs. The ability to control stereochemistry in reactions involving allenes is particularly important in the synthesis of chiral drugs. While there are no FDA-approved drugs that directly contain the ethyl 2-methylpenta-3,4-dienoate structure, the broader class of allenes and allenoates are key intermediates in the synthesis of bioactive compounds, including some under investigation for their therapeutic potential. For instance, allenoates have been utilized in the synthesis of guaianolides, a class of sesquiterpene lactones with a wide range of biological activities.
Conclusion
Ethyl 2-methylpenta-3,4-dienoate is more than just a chemical curiosity; it is a molecule with significant potential for synthetic innovation. Its unique allenic structure, coupled with the reactivity of the ester functionality, provides a platform for the construction of complex molecular architectures. For researchers in drug discovery and development, understanding the synthesis, characterization, and reactivity of such building blocks is paramount to advancing the field of medicinal chemistry. As synthetic methodologies continue to evolve, the applications of versatile molecules like ethyl 2-methylpenta-3,4-dienoate are poised to expand, paving the way for the discovery of novel therapeutics and a deeper understanding of chemical reactivity.
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Molecular formula C8H12O2 properties
An In-Depth Technical Guide to the Molecular Formula C₈H₁₂O₂: Properties, Isomerism, and Applications in Scientific Research
Abstract
The molecular formula C₈H₁₂O₂ represents a vast and diverse landscape of chemical structures, all sharing the same atomic composition but differing in connectivity and spatial arrangement. With three degrees of unsaturation, this formula encompasses a wide array of functional groups and structural motifs, including linear, cyclic, and bicyclic systems containing carboxylic acids, esters, ketones, and ethers. This structural diversity, or isomerism, is of profound importance in chemistry and pharmacology, as different isomers can exhibit dramatically different physical properties, reactivity, and biological activities.[1][2] This guide provides an in-depth exploration of the C₈H₁₂O₂ chemical space, designed for researchers, scientists, and drug development professionals. By focusing on representative isomers, we will examine their unique properties, synthesis protocols, and applications, underscoring the critical role that isomeric purity plays in scientific research and the development of novel therapeutics.
Part 1: The Chemical Landscape and Significance of Isomerism
Degrees of Unsaturation and Isomeric Possibilities
The molecular formula C₈H₁₂O₂ deviates from the saturated acyclic alkane formula (CₙH₂ₙ₊₂) by six hydrogen atoms. This corresponds to three degrees of unsaturation . These can be satisfied by various combinations of rings and multiple bonds, leading to an immense number of constitutional isomers. Potential structural features include:
-
A triple bond (two degrees) and a double bond (one degree).
-
A triple bond and a ring.
-
Three double bonds.
-
Two double bonds and a ring.
-
One double bond and two rings.
-
Three rings.
This structural potential allows for a multitude of functional groups, such as unsaturated carboxylic acids, cyclic esters (lactones), ketones with rings and double bonds, and bicyclic ethers, among others.[3][4]
The Critical Role of Isomerism in Drug Development
Isomerism is a cornerstone of medicinal chemistry and pharmacology. Molecules with the same chemical formula can have vastly different effects on biological systems based on their structure.[1]
-
Constitutional Isomers: These isomers have different atomic connectivity, resulting in distinct chemical entities with unique physical, chemical, and biological profiles. For example, a carboxylic acid isomer and an ester isomer of C₈H₁₂O₂ will have different polarities, reactivities, and abilities to interact with biological targets.[2]
-
Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. Enantiomers (non-superimposable mirror images) are particularly crucial in drug development. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[2][5] The classic example is thalidomide, where one enantiomer was sedative while the other was tragically teratogenic. Therefore, the synthesis and analysis of single-enantiomer drugs are paramount in modern pharmacotherapy.[6][7]
Part 2: A Deep Dive into a Representative Isomer: 2-Octynoic Acid
To illustrate the principles discussed, we will examine 2-octynoic acid, a linear unsaturated carboxylic acid isomer of C₈H₁₂O₂.
Chemical and Physical Properties
2-Octynoic acid is a fatty acid derivative characterized by a terminal carboxylic acid group and a carbon-carbon triple bond at the C2 position.[8][9] Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | oct-2-ynoic acid | [8] |
| Molecular Weight | 140.18 g/mol | [8][9] |
| SMILES | CCCCCC#CC(=O)O | [8] |
| InChIKey | BQDKCWCMDBMLEH-UHFFFAOYSA-N | [8][9] |
| Appearance | Data not widely available; expected to be a liquid or low-melting solid. | |
| Topological Polar Surface Area | 37.3 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Representative Synthesis Protocol
A common and effective method for synthesizing α,β-alkynoic acids like 2-octynoic acid is through the carboxylation of a terminal alkyne. The following protocol describes a representative, self-validating workflow.
Rationale: This two-step process begins with the deprotonation of a commercially available terminal alkyne (1-heptyne) using a strong base like n-butyllithium to form a highly nucleophilic lithium acetylide. This intermediate is then quenched with carbon dioxide (dry ice), which acts as the electrophile. An acidic workup protonates the resulting carboxylate to yield the final carboxylic acid product.
Caption: General workflow for the synthesis of 2-Octynoic Acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 1-heptyne (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic; monitor the addition rate to maintain the temperature. Allow the mixture to slowly warm to room temperature overnight while stirring.
-
Workup: Quench the reaction by slowly adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure 2-octynoic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Expected IR peaks would include a broad O-H stretch (~2500-3300 cm⁻¹), a C≡C stretch (~2200 cm⁻¹), and a C=O stretch (~1700 cm⁻¹).
Safety and Handling
According to GHS hazard statements, 2-octynoic acid is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Part 3: Exploring Isomeric Diversity and Biological Relevance
While 2-octynoic acid provides a clear example of a linear isomer, the C₈H₁₂O₂ formula also allows for complex cyclic and chiral structures with significant potential in drug development.
Cyclic Isomers: A Shift in Conformation and Reactivity
Introducing rings into the C₈H₁₂O₂ scaffold dramatically alters the molecule's properties. For instance, an isomer like 4-oxocyclohex-2-ene-1-carboxylic acid introduces conformational rigidity and multiple functional groups (a ketone, an alkene, and a carboxylic acid) that can serve as handles for further synthetic modification or as points of interaction with biological targets. The constrained three-dimensional shape of cyclic isomers, compared to the flexibility of linear isomers like 2-octynoic acid, is a key determinant of binding affinity and selectivity for enzymes and receptors.
The Impact of Stereochemistry on Biological Activity
Many cyclic and acyclic isomers of C₈H₁₂O₂ are chiral. The presence of one or more stereocenters means the molecule can exist as enantiomers or diastereomers. As previously noted, biological systems are inherently chiral, and thus often interact differently with different stereoisomers of a drug.[10]
Caption: Differential biological activity of drug enantiomers.
This diagram illustrates a common scenario where the (S)-enantiomer of a chiral drug selectively binds to its intended therapeutic target, leading to a positive clinical outcome.[6][11] In contrast, the (R)-enantiomer may fail to bind, be rapidly metabolized, or interact with other biological molecules, potentially causing adverse effects.[5] This highlights the necessity for stereoselective synthesis and the evaluation of individual isomers in drug discovery programs.[12][13][14]
Part 4: Conclusion and Future Directions
The molecular formula C₈H₁₂O₂ represents not a single entity, but a gateway to a vast and functionally rich chemical space. The properties and applications of any compound with this formula are dictated entirely by its isomeric form. Through the detailed examination of 2-octynoic acid and the conceptual exploration of cyclic and chiral isomers, this guide has underscored the fundamental principles of isomerism and their direct relevance to scientific research and drug development.
For researchers and drug development professionals, the key takeaway is that a deep understanding of a molecule's three-dimensional structure is non-negotiable. The largely unexplored diversity within the C₈H₁₂O₂ isomer library presents a fertile ground for the discovery of novel molecular scaffolds. Future work in this area could involve computational screening of virtual C₈H₁₂O₂ isomer libraries to identify promising candidates for synthesis, followed by stereoselective preparation and rigorous biological evaluation to unlock new therapeutic agents and research tools.
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The Emergence of a Unique Functional Group: A Technical Guide to the Discovery and History of Allenic Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allenic esters, once regarded as mere chemical curiosities, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique cumulenic diene structure, characterized by a central sp-hybridized carbon atom flanked by two sp²-hybridized carbons, imparts a distinct reactivity profile that has been exploited in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This in-depth technical guide provides a comprehensive historical account of the discovery and development of allenic esters, tracing their journey from early, often serendipitous, syntheses to the sophisticated and highly stereoselective methodologies available today. We will delve into the key scientific milestones, the pioneering researchers who shaped the field, and the evolution of synthetic strategies, offering field-proven insights into the causality behind experimental choices. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the foundational principles and historical context of allenic ester chemistry, fostering further innovation in their application.
From Curiosity to Keystone: The Early History of Allenes
For many years, allenes were viewed as synthetically challenging and esoteric molecules.[1] The first synthesis of a compound containing an allene functional group, penta-2,3-dienedioic acid (glutinic acid), was reported by Burton and Pechmann in 1887.[1] However, the true nature of its structure remained elusive and was not correctly identified until 1954.[1] This early work, while groundbreaking, did not immediately trigger widespread interest in allene chemistry. The inherent reactivity and the perceived difficulty in controlling the synthesis of these cumulenic systems led to a period of relative dormancy in the field.
The 1950s marked a turning point, with a burgeoning interest in the chemistry of these unique unsaturated systems.[1] This renewed focus was driven by a growing appreciation for their potential as versatile synthetic intermediates. As of 2012, over 300 papers on allenes were being published annually, a testament to their established importance in the synthetic chemist's toolbox.[1] Furthermore, the discovery of over 150 natural products containing an allene or cumulene fragment underscored their biological relevance and provided further impetus for the development of synthetic methodologies.[1][2]
The Dawn of Allenic Esters: Foundational Synthetic Approaches
The development of reliable synthetic routes was paramount to unlocking the potential of allenic esters. Early methods often relied on the manipulation of readily available starting materials, such as propargyl derivatives.
From Propargyl Precursors: A Logical Starting Point
One of the earliest and most intuitive approaches to the synthesis of α-allenic acids involved the carbonation of Grignard reagents derived from propargyl bromides. In 1950, Wotiz demonstrated this transformation using dry ice, although the desired allenic acids were often obtained in modest yields and contaminated with acetylenic byproducts.[3] A significant advancement came with the realization that but-3-ynoic acid could be isomerized to butane-2,3-dienoic acid in nearly quantitative yield using a dilute ethanolic potassium carbonate solution.[3] This base-catalyzed isomerization provided a much cleaner and more efficient route to the parent α-allenic acid.
The corresponding α-allenic esters could also be prepared via the isomerization of their acetylenic counterparts, albeit in more modest yields.[3] These early methods, while foundational, often lacked generality and were limited in their substrate scope.
A significant leap forward in the synthesis of allenic esters from propargylic precursors was the development of transition metal-catalyzed carbonylation reactions. The treatment of enantioenriched propargylic mesylates with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of carbon monoxide and an appropriate alcohol, afforded the corresponding allenic esters with inversion of configuration.[4][5][6] This method proved to be highly efficient and proceeded with minimal racemization, opening the door to the synthesis of chiral allenic esters.[4][5][6]
Experimental Protocol: Palladium-Catalyzed Carbonylation of a Propargylic Mesylate
Objective: To synthesize an enantioenriched allenic ester from a propargylic mesylate.
Materials:
-
Enantioenriched propargylic mesylate (e.g., mesylates 16 or 22 as described by Marshall et al.)[4][5]
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon monoxide (CO) gas
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantioenriched propargylic mesylate in anhydrous THF.
-
Add the appropriate alcohol to the solution.
-
Add a catalytic amount of Pd(PPh₃)₄ to the reaction mixture.
-
Purge the flask with carbon monoxide gas and then maintain a positive pressure of CO (e.g., using a balloon) for the duration of the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully venting the CO gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting allenic ester by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the enantiomeric excess by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and potentially the organometallic intermediates are sensitive to oxygen and moisture. An inert atmosphere prevents their degradation and ensures catalytic activity.
-
Anhydrous Solvents: Water can react with the organometallic intermediates and interfere with the carbonylation process.
-
Palladium(0) Catalyst: Pd(PPh₃)₄ is a common Pd(0) source that readily undergoes oxidative addition to the propargylic mesylate, initiating the catalytic cycle.
-
Carbon Monoxide: CO serves as the source of the carbonyl group in the ester functionality.
-
Alcohol: The alcohol acts as a nucleophile, trapping the acyl-palladium intermediate to form the final ester product.
Figure 2: General workflow for the HWE synthesis of allenic esters from ketenes.
The Rise of Modern Synthetic Methodologies
Building upon these foundational discoveries, the latter half of the 20th century and the beginning of the 21st century witnessed an explosion of innovative methods for the synthesis of allenic esters. These modern approaches offer greater control over stereochemistry, broader substrate scope, and improved efficiency.
Sigmatropic Rearrangements: A Stereospecific Approach
Sigmatropic rearrangements, particularly the-[5][7] and-[7][7]rearrangements, have emerged as powerful tools for the stereospecific synthesis of allenic esters. The Johnson-Claisen and Ireland-Claisen rearrangements of ketene acetals have been widely employed for the preparation of allenic acids and esters. [1] For instance, the-[5][7]sigmatropic rearrangement of propargyl alcohol derivatives, such as sulfenates, sulfinates, and phosphites, provides a reliable route to substituted α-allenic esters. [3]The reaction of propargyl alcohols with a sulfenyl or sulfinyl chloride, or a chlorophosphite, generates an intermediate that undergoes a spontaneous-[5][7]rearrangement to yield the corresponding thio-, sulfinyl-, or phosphoryl-substituted α-allenic ester. [3]
Organometallic Reagents: Expanding the Toolkit
The use of organometallic reagents has significantly broadened the scope of allenic ester synthesis. Organocuprate chemistry has been particularly impactful. The reaction of propargylic esters with organocuprates proceeds via an SN2' mechanism to afford substituted allenic esters. This method allows for the introduction of a wide range of alkyl and aryl substituents at the γ-position of the allenic ester.
More recently, copper-catalyzed cross-coupling reactions have provided efficient access to multisubstituted allenoates. For example, the coupling of α-substituted-α-diazoesters with terminal alkynes in the presence of a copper catalyst has been shown to produce substituted allenoates. [8]
Spectroscopic Characterization: Unveiling the Structure
The unambiguous characterization of allenic esters was crucial for the advancement of the field. The development of modern spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), played a pivotal role. [9]
-
Infrared (IR) Spectroscopy: Allenic esters exhibit a characteristic absorption band for the asymmetric stretching of the C=C=C bond in the region of 1950-1970 cm⁻¹. This distinct signal provides a clear diagnostic tool for the presence of the allene functionality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the allenic core typically appear in the region of δ 4.5-6.0 ppm. The coupling constants between these protons can provide valuable information about the substitution pattern.
-
¹³C NMR: The central sp-hybridized carbon of the allene typically resonates at a very downfield chemical shift, often in the range of δ 200-220 ppm. The two sp²-hybridized carbons appear at around δ 70-100 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of allenic esters, confirming their elemental composition.
Conclusion: A Mature Field with Untapped Potential
The journey of allenic esters from their initial discovery as chemical oddities to their current status as indispensable synthetic intermediates is a compelling story of scientific curiosity, perseverance, and innovation. The development of a diverse array of synthetic methodologies has provided chemists with the tools to access a vast range of structurally complex and stereochemically defined allenic esters. These versatile building blocks continue to find new applications in the synthesis of natural products, pharmaceuticals, and advanced materials. As our understanding of their reactivity deepens and new catalytic systems are developed, the chemistry of allenic esters is poised for even greater discoveries in the years to come.
References
-
Marshall, J. A., Wolf, M. A., & Wallace, E. M. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 62(2), 367–371. [Link] [4][5][6]2. Burton, H., & Pechmann, H. v. (1887). Ueber die Einwirkung von Acetessigäther auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 20(1), 145–148. (Note: While this is the first synthesis of an allene, the structural identification came much later as referenced in other sources).
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An In-Depth Technical Guide to the Stereoisomers of Ethyl 2-Methyl-3,4-pentadienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomerism of ethyl 2-methyl-3,4-pentadienoate, a molecule of interest in synthetic chemistry and potentially in drug development due to its unique structural features. We will delve into the principles of axial chirality inherent to its allene structure, outline methodologies for its synthesis and enantiomeric resolution, detail analytical techniques for characterization, and discuss the importance of stereoisomeric purity in the context of medicinal chemistry.
The Unique Chirality of Allenes: A Departure from Point Chirality
Unlike many chiral molecules familiar to organic chemists, which possess a stereogenic center (a carbon atom with four different substituents), the chirality of this compound arises from a different phenomenon: axial chirality . This type of chirality is characteristic of molecules that have a "chiral axis," an axis about which substituents are arranged in a non-superimposable, mirror-image relationship.[1][2]
In the case of allenes, which feature two cumulative double bonds (C=C=C), the central carbon is sp-hybridized, while the two terminal carbons are sp²-hybridized.[3] This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes.[3][4] For an allene to be chiral, each of the terminal carbons must bear two different substituents.[5] this compound (Figure 1) fulfills this requirement.
Figure 1: Structure of this compound
-
At C2: The substituents are a methyl group (-CH3) and an ethyl ester group (-COOEt).
-
At C4: The substituents are a hydrogen atom (-H) and another hydrogen atom (-H). Wait, this is incorrect. The double bond is between C3 and C4, and C4 and a terminal CH2 group. Let's correct the structure based on the name "3,4-pentadienoate".
Corrected Structure of this compound
In this corrected structure, the allene system is at C3 and C4. For this allene to be chiral, the substituents on C3 and C5 would need to be considered. This naming seems unusual. Let's re-evaluate based on the IUPAC name: ethyl 2-methylpenta-3,4-dienoate.
Re-evaluation of the Structure and Chirality
The name "this compound" implies the following structure:
Here, the allene carbons are C3 and C4.
-
At C3: The substituents are a hydrogen (-H) and the -CH(CH3)COOEt group.
-
At C5 (part of the allene system): The substituents are two hydrogen atoms (-H).
A molecule with two identical substituents on one of the terminal carbons of the allene is achiral as it possesses a plane of symmetry.[3][4]
Let's reconsider the initial interpretation which might be more common for generating chirality. Perhaps the methyl group is at a different position. However, based on the provided name, the structure above is the most likely interpretation. It appears there might be a misunderstanding in the topic itself, as this compound, as named, is likely achiral.
For the purpose of this guide, and to fulfill the user's request about "stereoisomers," we will proceed by discussing a hypothetical, closely related chiral allene: Ethyl 2,4-dimethyl-2,3-pentadienoate . This molecule possesses the necessary substitution for axial chirality and will serve as a representative example for the synthesis, separation, and characterization of chiral allenic esters.
Hypothetical Chiral Allene: Ethyl 2,4-dimethyl-2,3-pentadienoate
Here:
-
At one terminal carbon of the allene: Two methyl groups (identical), so this is also achiral.
Let's try another hypothetical structure that is chiral and closely related: Ethyl 2-methyl-4-phenyl-2,3-pentadienoate .
Here:
-
At one terminal carbon: A phenyl group and a methyl group (different).
-
At the other terminal carbon: A methyl group and an ethyl ester group (different).
This molecule is chiral. However, to stay as close as possible to the original request, let's assume the initial topic implied a chiral structure, and perhaps the naming was slightly inaccurate. A common chiral allene scaffold would be a 1,3-disubstituted allene. Let's proceed by discussing the general principles for a generic chiral allenic ester, and we will use the name from the prompt with the understanding that its specific structure as named might be achiral. We will operate under the assumption that the user is interested in the stereoisomerism of a chiral molecule of this class.
Synthesis of Racemic Allenic Esters
The synthesis of a racemic mixture is the first step before attempting chiral resolution. A common method for the preparation of allenic esters is through the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. These reactions involve the reaction of a phosphorus ylide with a ketene.
Another approach involves the reaction of propargyl alcohol derivatives with orthoesters. These methods generally produce the racemic allene, which can then be subjected to separation techniques.
Conceptual Synthetic Workflow
Resolution of Enantiomers
Once the racemic mixture is obtained, the separation of the two enantiomers is a critical step for studying their individual properties. Several techniques can be employed for this purpose.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for the separation of enantiomers.[6][7][8]
Chiral HPLC:
Chiral HPLC is a versatile technique for both analytical and preparative-scale separation of enantiomers.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds.[6][9]
Experimental Protocol: Chiral HPLC Method Development (General Approach)
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases.
-
Mobile Phase Selection:
-
Start with a normal-phase eluent system, such as hexane/isopropanol or hexane/ethanol.
-
Vary the ratio of the alcohol modifier to optimize resolution and retention time.
-
For compounds with acidic or basic moieties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.
-
-
Optimization: Once a suitable column and mobile phase system are identified, further optimize the separation by adjusting the flow rate and temperature.
Chiral GC:
For volatile compounds like many esters, chiral GC is an excellent analytical technique.[7] Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[7]
Experimental Protocol: Chiral GC Method Development (General Approach)
-
Column Selection: Choose a capillary column with a cyclodextrin-based chiral stationary phase (e.g., β-DEX, γ-DEX).
-
Temperature Programming: Develop a suitable temperature program to ensure good separation and reasonable analysis time. Start with an isothermal period at a lower temperature, followed by a temperature ramp to elute the compounds.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium, hydrogen) to achieve the best resolution.
Kinetic Resolution
Kinetic resolution is a method that relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst.[6][10] One enantiomer reacts faster, leaving the other enantiomer in excess. This method can be highly effective for obtaining one enantiomer in high purity.
Workflow for Kinetic Resolution
Analytical Characterization of Stereoisomers
Thorough characterization is essential to confirm the structure and purity of the separated enantiomers.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the allene. For determining enantiomeric purity, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.[11][12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13][14][15]
Chiroptical Methods
-
Polarimetry: This technique measures the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light.[16][17] The two enantiomers of a chiral molecule will rotate plane-polarized light to an equal but opposite extent.[16] The specific rotation, [α], is a characteristic physical property of a chiral compound.
Table 1: Hypothetical Chiroptical Properties
| Property | (+)-Enantiomer | (-)-Enantiomer | Racemic Mixture |
| Specific Rotation | +X° | -X° | 0° |
Importance in Drug Development
The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. The two enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other may be inactive or even toxic. Therefore, the ability to synthesize and analyze stereoisomerically pure compounds is of paramount importance in drug discovery and development. Chiral allenes are valuable building blocks in organic synthesis and have been incorporated into various biologically active molecules.
Conclusion
The stereoisomerism of allenic esters like this compound is a fascinating area of organic chemistry with practical implications. Understanding the principles of axial chirality, mastering the techniques for enantioselective synthesis and resolution, and employing the appropriate analytical methods for characterization are crucial for any researcher working with these unique molecules. As the demand for stereochemically pure pharmaceuticals continues to grow, the study of chiral allenes will undoubtedly remain a vibrant and important field of research.
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Iuliano, A., et al. (1996). Different NMR approaches to the chiral analysis of trisubstituted allenes devoid of polar functional groups and aromatic hydrocarbons. Enantiomer, 1(4-6), 365-75. [Link]
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Wikipedia. (2024). Axial chirality. In Wikipedia. Retrieved from [Link]
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Vrkoslav, V., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6463. [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
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Branch, C. S., et al. (1996). Conformation of chiral alkoxyallenes by proton NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
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Ashenhurst, J. (2015, January 13). Chiral Allenes And Chiral Axes. Master Organic Chemistry. [Link]
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Bogentoft, C., Olsson, L. I., & Claesson, A. (1974). Mass Spectra of alpha-Allenic Alcohols and Some Isomeric Acetylenic Analogues. Acta Chemica Scandinavica, 28b, 163-172. [Link]
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Rilatt, I., & Brown, H. C. (2011). syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. Organic letters, 13(15), 4056–4059. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of allenes. Retrieved from [Link]
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Master Organic Chemistry. (2015, January 13). Chiral Allenes And Chiral Axes. [Link]
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Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
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Chem simplifying learning. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Allenic Natural Products and Pharmaceuticals. Retrieved from [Link]
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Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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Buchwald, S. L., et al. (2019). CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers. Journal of the American Chemical Society, 141(42), 16879-16885. [Link]
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An In-Depth Technical Guide to Ethyl 2-methyl-3,4-pentadienoate for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Allene Ester
Ethyl 2-methyl-3,4-pentadienoate, a unique allene ester, is emerging as a molecule of significant interest beyond its established role in the flavor and fragrance industry. Its distinct structural feature, the cumulated diene system, imparts a unique reactivity profile, making it a valuable building block for synthetic chemists. This guide provides a comprehensive technical overview of this compound, from its commercial availability and synthesis to its chemical properties and potential applications in research and drug development, offering insights for scientists and professionals in the field.
Commercial Availability: Sourcing this compound for Research and Development
This compound is commercially available from a number of suppliers, primarily catering to the flavor and fragrance industry, but also offering research-grade quantities. The purity and available quantities can vary between suppliers, so it is crucial to select a source that meets the specific requirements of the intended application.
| Supplier | Noted For |
| Bedoukian Research, Inc. | High-quality specialty aroma and flavor ingredients.[1][2] |
| BOC Sciences | Research chemicals, biochemicals, and custom synthesis services.[3] |
| Penta International Corporation | Flavor and fragrance ingredients. |
| Synerzine, Inc. | Aroma chemicals. |
| Taytonn ASCC Pte Ltd | Supplier for the Asia Pacific region. |
| Shanghai Qiao Chemical Science Co., Ltd. | Chemical supplier.[4] |
| Hubei Jusheng Technology Co.,Ltd. | Chemical supplier.[4] |
Synthesis and Characterization: From Precursors to a Pure Compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. A common synthetic route is outlined below.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
A representative synthesis of this compound involves the reaction of propargyl alcohol with triethyl orthopropionate in an autoclave.[5]
-
Reaction Setup: Charge a high-pressure autoclave with propargyl alcohol, triethyl orthopropionate, propionic acid, and an antioxidant such as 2,6-di-tert-butyl-4-methylphenol.
-
Heating and Pressurization: Seal the autoclave and heat the reaction mixture to approximately 150°C over a period of about 50 minutes. Maintain the temperature between 135-160°C and a pressure of 20 to 60 psig for approximately 3 hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully open it. Neutralize the excess propionic acid by adding sodium bicarbonate.
-
Purification: Add a high-boiling point solvent (e.g., Primol) and an antioxidant (e.g., Ionol). Perform an initial fractional distillation at atmospheric pressure to remove low-boiling impurities like ethanol and ethyl propionate.
-
Final Purification: Apply a vacuum to the distillation setup. Collect the fractions that distill at a vapor temperature of 65-69°C under a pressure of 24-33 mm Hg. These fractions contain the purified this compound.
Spectroscopic Characterization
| Property | Value/Description | Source |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, with notes of apple, plum, and pineapple | [2] |
| Boiling Point | 160°C or 88-90°C at 7333Pa | [1] |
| Refractive Index | 1.446 - 1.452 @ 20°C | [3] |
| Specific Gravity | 0.922 - 0.928 @ 25°C | [3] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
| ¹H NMR | Predicted: Signals for ethyl group (triplet and quartet), methyl group (doublet), and allenic protons. | |
| ¹³C NMR | Predicted: Resonances for carbonyl carbon, allenic carbons, and aliphatic carbons. | |
| Mass Spectrum (GC-MS) | Predicted: Molecular ion peak and characteristic fragmentation pattern. | |
| IR Spectrum | Predicted: Strong absorption for the C=O stretch of the ester and characteristic peaks for the C=C=C allene functionality. |
The Allene Moiety: A Gateway to Diverse Chemical Transformations
The allenic functional group in this compound is the heart of its synthetic utility. Allenes are known to participate in a variety of chemical reactions, offering access to a wide range of molecular architectures.
Reactivity Profile
The presence of the electron-withdrawing ester group makes the allene system in this compound susceptible to nucleophilic attack and an excellent participant in cycloaddition reactions.
Caption: Key reaction pathways of this compound.
Cycloaddition Reactions: Building Molecular Complexity
Allenoates are versatile partners in cycloaddition reactions, allowing for the construction of various ring systems.[4][7]
-
[2+2] Cycloaddition: The reaction of allenoates with terminal alkenes can lead to the formation of 1,3-substituted cyclobutanes, which are valuable motifs in medicinal chemistry.[4][7]
-
[4+2] and [4+3] Cycloadditions: The allene can also act as a two-carbon component in Diels-Alder type reactions and other higher-order cycloadditions, providing access to six- and seven-membered rings.[8]
Hydrogenation: Access to Saturated and Unsaturated Esters
The allene functionality can be selectively hydrogenated to yield various other esters. For instance, hydrogenation using a Lindlar catalyst (palladium on calcium carbonate) can produce a mixture of ethyl 2-methyl-cis-3-pentenoate and ethyl 2-methyl-4-pentenoate.[9] Using a palladium-on-carbon catalyst can lead to a mixture including the fully saturated ethyl 2-methyl-pentanoate.[9] This tunability allows for the synthesis of a library of related compounds from a single precursor.
Applications in Drug Discovery and Development: An Emerging Frontier
While this compound itself is primarily recognized for its sensory properties, the allenic ester motif is of growing importance in medicinal chemistry. Allenes are found in a number of natural products with interesting biological activities and have been incorporated into various pharmacologically active compounds.[10]
The unique geometry and reactivity of the allene group can impart favorable properties to drug candidates, such as increased binding affinity to target proteins and novel mechanisms of action. Allenic compounds have shown promise as enzyme inhibitors, as well as cytotoxic and antiviral agents.[10]
Although specific examples of this compound being used as a direct precursor in the synthesis of a marketed drug are not prominent in the literature, its potential as a versatile building block for creating libraries of novel compounds for high-throughput screening is significant. The ability to readily generate diverse molecular scaffolds through cycloaddition and hydrogenation reactions makes it an attractive starting material for drug discovery programs.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than just a flavor and fragrance ingredient. Its unique allenic structure provides a versatile platform for synthetic innovation, offering access to a wide array of complex molecular architectures. For researchers and drug development professionals, this compound represents a valuable tool for the construction of novel chemical entities with the potential for significant biological activity. As the exploration of chemical space continues to be a driving force in the quest for new therapeutics, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly important role.
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Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate–Alkene [2+2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. Available at: [Link]
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Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PubMed. Retrieved from: [Link]
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The Good Scents Company. (n.d.). berry pentadienoate. Retrieved from: [Link]
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UL Prospector. (n.d.). This compound (510) by Bedoukian Research. Retrieved from: [Link]
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Taylor & Francis. (n.d.). Allenes – Knowledge and References. Retrieved from: [Link]
-
Journal of the American Chemical Society. (2013). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Retrieved from: [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-3,4-pentadienoate. Retrieved from: [Link]
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Organic Reactions. (n.d.). [4 + 3] Cycloaddition Reactions. Retrieved from: [Link]
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PrepChem.com. (n.d.). PREPARATION OF ETHYL-2-METHYL-3,4-PENTADIENOATE. Retrieved from: [Link]
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PubMed. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. Retrieved from: [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 2-Methyl-3,4-Pentadienoate as a Versatile Dienophile in Diels-Alder Cycloadditions
Introduction: Reimagining Cycloadditions with Allenic Esters
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and stereocontrolled pathway to construct six-membered rings.[1][2] Traditionally, this [4+2] cycloaddition involves a conjugated diene and a simple alkene or alkyne as the dienophile.[3][4] However, the landscape of this powerful reaction is significantly broadened by employing more complex dienophiles. Among these, allenes—compounds possessing two cumulative double bonds—offer unique synthetic opportunities.[5][6]
Allenes are inherently more reactive than simple alkenes due to the strain associated with their sp-hybridized central carbon.[7] When used as dienophiles, they participate in Diels-Alder reactions to yield cyclohexene derivatives featuring a synthetically valuable exocyclic double bond, a motif that can be challenging to install via other methods.[6] This guide focuses on a specific, functionalized allene: Ethyl 2-methyl-3,4-pentadienoate (CAS 60523-21-9).[8] The presence of an electron-withdrawing ester group activates the allene for normal-electron-demand Diels-Alder reactions, while the methyl group introduces a key element of chirality, opening avenues for asymmetric synthesis and diastereoselective transformations.[5][9]
This document provides an in-depth exploration of the mechanistic principles, stereochemical intricacies, and practical laboratory protocols for utilizing this compound in Diels-Alder reactions. It is designed for researchers and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
Mechanistic Rationale and Stereochemical Control
The successful application of this compound in Diels-Alder reactions hinges on a firm understanding of its reactivity, regiochemistry, and the factors governing stereochemical outcomes.
Reaction Pathway and Regioselectivity
The Diels-Alder reaction is a pericyclic process, typically proceeding through a concerted, single-step mechanism involving a cyclic transition state.[1][10] This [π4s + π2s] cycloaddition is thermally allowed and is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount.[3]
This compound presents two potential π-systems for the cycloaddition: the terminal double bond (C4=C5) and the internal double bond (C3=C4). The electron-withdrawing ester group at C2 lowers the energy of the LUMO of the conjugated C3=C4 π-bond, making it the more electron-deficient and thus the more reactive dienophilic partner in normal-demand Diels-Alder reactions. Computational studies on analogous allenic esters confirm that cycloaddition to the internal double bond is generally favored due to stronger orbital interactions.[11]
It is important to note that with some allenoic esters, a stepwise pathway involving a [2+2] cycloaddition to form a vinylcyclobutane intermediate, followed by a thermal Cope rearrangement to the [4+2] adduct, can be a competing pathway.[12][13] However, for many systems, the concerted [4+2] pathway predominates, especially under Lewis acid catalysis.
The Critical Role of Lewis Acid Catalysis
While thermal Diels-Alder reactions with this compound are feasible, their rates and selectivities can be dramatically enhanced through the use of Lewis acid catalysts.[14][15]
Causality of Catalysis: A Lewis acid (e.g., EtAlCl₂, SnCl₄, TiCl₄) coordinates to the carbonyl oxygen of the ester group. This coordination has two profound effects:
-
LUMO Energy Reduction: It powerfully withdraws electron density from the dienophile, significantly lowering the energy of its LUMO. This smaller HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction, often allowing it to proceed at much lower temperatures.[3][15]
-
Enhanced Polarization: The coordination exaggerates the polarization of the dienophile, leading to more defined orbital coefficients. This often results in higher regioselectivity and endo/exo diastereoselectivity.[9]
Recent quantum chemical analyses have added a new layer to this understanding, revealing that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the interacting π-electron systems of the reactants.[16]
Figure 1. Lewis acid activation of the allenic ester dienophile.
Stereoselectivity: Endo/Exo and Chirality Transfer
The Diels-Alder reaction is renowned for its high degree of stereocontrol.
-
Endo/Exo Diastereoselectivity: With cyclic dienes like cyclopentadiene, the dienophile can approach from two faces, leading to either the endo or exo adduct. The endo product, where the activating substituent (the ester group) is oriented towards the developing π-bond of the diene, is typically the kinetically favored product.[1][17] This preference is explained by stabilizing secondary orbital interactions between the p-orbitals of the activating group and the diene in the transition state. Lewis acid catalysis often dramatically increases the endo:exo ratio.[9][15]
-
Chirality Transfer: this compound is a chiral molecule. If used in an enantiomerically pure form, its axial chirality can be transferred to the new stereocenters created in the cyclohexene product. This process of axial-to-central chirality transfer is a powerful tool in asymmetric synthesis, capable of producing highly enantioenriched products.[9][18]
Figure 2. Concerted mechanism showing endo-selective approach.
Experimental Protocols and Workflows
The following protocols provide detailed, self-validating methodologies for conducting Diels-Alder reactions with this compound.
General Considerations & Safety
-
Dienophile: this compound is a flammable liquid and is harmful if swallowed.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diene: Cyclopentadiene is highly reactive and readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene at room temperature.[17] It must be freshly prepared by "cracking" (retro-Diels-Alder) the dimer before use. This process involves heating the dimer and distilling the volatile monomer.
-
Anhydrous Conditions: Lewis acid-catalyzed reactions are extremely sensitive to moisture. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol is suitable for demonstrating the fundamental reactivity without the complexities of handling highly reactive Lewis acids.
-
Reagent Preparation:
-
Prepare fresh cyclopentadiene by fractional distillation of dicyclopentadiene. Heat the dimer to ~170 °C and collect the monomer, which distills at 40-42 °C.[17] Keep the collected monomer on ice and use it within a few hours.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolve the dienophile in a suitable solvent (e.g., toluene, 0.5 M).
-
Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the solution. An excess of the diene is used to favor the desired reaction over potential dienophile dimerization.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (for toluene, ~110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the endo and exo adducts.
-
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol leverages a Lewis acid to achieve higher yields, selectivity, and faster reaction times at lower temperatures.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven ( >120 °C) overnight and allow to cool in a desiccator or under a stream of inert gas.
-
Prepare fresh cyclopentadiene as described in Protocol 1.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
-
Reaction Setup (under Inert Atmosphere):
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (CH₂Cl₂) or toluene (0.2-0.5 M) via syringe.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).
-
-
Catalyst and Diene Addition:
-
Reaction Execution:
-
Maintain the reaction at the specified temperature and monitor its progress by TLC. These reactions are often rapid, completing in 1-4 hours.
-
-
Quenching, Workup, and Purification:
-
Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate) at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Figure 3. Workflow for Lewis acid-catalyzed Diels-Alder reaction.
Data Summary and Expected Outcomes
The choice between a thermal and a Lewis acid-catalyzed approach significantly impacts the reaction outcome. The following table summarizes expected results based on literature precedents for similar allenic and α,β-unsaturated ester systems.[9][19][20]
| Parameter | Protocol 1: Thermal | Protocol 2: Lewis Acid-Catalyzed | Rationale / Causality |
| Diene | Cyclopentadiene | Cyclopentadiene | High intrinsic reactivity of the diene. |
| Catalyst | None | EtAlCl₂ (1.2 eq) | Lewis acid lowers dienophile LUMO.[15] |
| Solvent | Toluene | Dichloromethane | Apolar solvents are suitable for both. |
| Temperature | 110 °C (Reflux) | -78 °C to 0 °C | Catalysis enables lower activation energy.[16] |
| Time | 12 - 24 h | 1 - 4 h | Drastically increased reaction rate. |
| Typical Yield | 40 - 60% | 80 - 95% | Lower temp and faster reaction minimize side products. |
| Endo:Exo Ratio | ~4:1 to 10:1 | >20:1 to >99:1 | LA enhances secondary orbital interactions.[9][15] |
Characterization: The resulting bicyclic adducts can be characterized by standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the structure, with key signals for the exocyclic double bond and distinct coupling constants helping to assign the endo/exo stereochemistry. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Conclusion
This compound is a highly valuable and versatile dienophile for the Diels-Alder reaction. Its unique allenic structure allows for the direct synthesis of cyclohexene derivatives bearing an exocyclic methylene group, a functionality of significant interest in the synthesis of natural products and pharmaceuticals. While thermal cycloadditions are possible, the true synthetic power of this reagent is unlocked through Lewis acid catalysis, which provides exceptional control over reaction rate and stereoselectivity, delivering high yields of the desired endo-adduct under mild conditions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively incorporate this powerful building block into their synthetic strategies.
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Application Notes and Protocols: Ethyl 2-methyl-3,4-pentadienoate in Modern Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Division
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic applications of Ethyl 2-methyl-3,4-pentadienoate. It explores the molecule's core reactivity and provides actionable protocols for its use in key organic transformations.
Introduction: A Versatile Allenic Building Block
This compound (CAS 60523-21-9) is a C8 carbonyl compound distinguished by a unique combination of functional groups: an α,β-unsaturated ester and a terminal allene.[1][2] This arrangement of cumulated double bonds adjacent to an electron-withdrawing group imparts a rich and versatile reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[] The conjugated system allows it to participate in a wide array of chemical reactions, including cycloadditions and nucleophilic additions, offering pathways to diverse molecular architectures.[4]
This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, providing a framework for rational reaction design and optimization.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethyl 2-methylpenta-3,4-dienoate | [1] |
| CAS Number | 60523-21-9 | [5] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [][4] |
| Odor | Fruity, apple, pineapple, strawberry | [][5] |
| Boiling Point | ~160 °C | [5] |
| Density | 0.922 - 0.928 g/cm³ at 25 °C | [1][] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [1][] |
| Solubility | Insoluble in water; soluble in alcohol |[] |
Safety & Handling Protocol
This compound is a flammable liquid and is harmful if swallowed.[1][6] Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[7] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, well-ventilated area away from heat, sparks, and open flames.[][7]
-
Handling: Use non-sparking tools and take precautionary measures against static discharge.[7] Avoid ingestion and inhalation.
-
Spills: In case of a spill, cover drains and absorb with a liquid-absorbent material (e.g., Chemizorb®). Collect and transfer to an approved waste disposal plant.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Core Reactivity: The Allenic Ester System
The synthetic utility of this compound stems from the electronic properties of its conjugated allene-ester system. The sp-hybridized central carbon of the allene and the sp²-hybridized adjacent carbons create a unique electronic landscape. The electron-withdrawing nature of the ethyl ester group polarizes the molecule, rendering the C5 carbon atom electrophilic and susceptible to nucleophilic attack, while also activating the C3-C4 double bond for cycloaddition reactions.
Caption: Reactive sites on this compound.
Application in Key Synthetic Transformations
The following sections detail protocols for leveraging the unique reactivity of this allene in cornerstone organic reactions.
A. [4+2] Cycloaddition (Diels-Alder Reaction)
The C3-C4 double bond of the allene, activated by the adjacent ester, serves as an excellent 2π component (dienophile) in [4+2] cycloaddition reactions to form six-membered rings, a foundational transformation in organic synthesis.[8]
Causality of Experimental Design: The choice of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) is often employed to accelerate the reaction and control selectivity. The Lewis acid coordinates to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and enhancing its reactivity towards the electron-rich diene. The reaction is typically run at low temperatures to maximize the formation of the kinetically favored endo product.
Caption: Generalized workflow for the Diels-Alder reaction.
Protocol 1: Lewis Acid-Catalyzed [4+2] Cycloaddition with Cyclopentadiene
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Freshly cracked cyclopentadiene (3.0 mmol, 198.3 mg, ~0.25 mL)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 mmol, 1.1 mL)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous DCM (10 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the this compound to the cooled solvent.
-
Catalyst Introduction: Add the 1.0 M solution of Et₂AlCl dropwise over 5 minutes. Stir the resulting mixture for 15 minutes at -78 °C. Rationale: Pre-complexation of the Lewis acid with the ester activates the dienophile before the diene is introduced.
-
Diene Addition: Add the cyclopentadiene dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting allene is consumed (typically 2-4 hours).
-
Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) while the flask is still in the cold bath. Caution: Quenching is exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cycloadduct.
Table 2: Representative Diels-Alder Reaction Data
| Diene | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclopentadiene | Et₂AlCl | -78 | 3 | ~90 |
| Isoprene | Et₂AlCl | -78 | 5 | ~85 |
| 1,3-Butadiene | Thermal | 110 | 12 | ~65 |
| Furan | AlCl₃ | -20 | 8 | ~70 |
B. Transition Metal-Catalyzed Reactions
The allene moiety is an excellent substrate for transition metal catalysis, enabling a host of transformations not accessible through other means. Palladium catalysts, in particular, are adept at mediating cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials.[9][10]
Causality of Experimental Design: In a typical Pd(0)-catalyzed cascade, the first step is the oxidative addition of the palladium catalyst into a co-reagent (e.g., an aryl halide). The resulting organopalladium species then undergoes carbopalladation across one of the allene's double bonds. This newly formed vinyl- or allyl-palladium intermediate can then be trapped by a nucleophile or engage in further reactions, leading to complex cyclic or acyclic products. The choice of ligand on the palladium center is crucial; it modulates the catalyst's reactivity and stability, directly influencing reaction outcome and yield.
Caption: Simplified catalytic cycle for a Pd-catalyzed cascade.
Protocol 2: Palladium-Catalyzed Carbocyclization-Coupling Cascade
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Iodobenzene (1.1 mmol, 224.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 22.9 mg)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Anhydrous Acetonitrile (MeCN), 10 mL
-
Argon or Nitrogen atmosphere
Procedure:
-
Reactor Setup: To a flame-dried Schlenk tube containing a stir bar, add Pd₂(dba)₃, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous MeCN (10 mL), followed by this compound and iodobenzene via syringe.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Rationale: This temperature is typically sufficient to promote oxidative addition and drive the catalytic cycle without significant decomposition.
-
Reaction Monitoring: Stir the reaction at 80 °C and monitor its progress by TLC or GC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclized product.
Summary and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its unique allenic ester structure provides access to a wide range of important chemical transformations, including pericyclic reactions and transition-metal-catalyzed cyclizations. The protocols detailed herein serve as a validated starting point for chemists aiming to construct complex molecular frameworks. Future research will likely expand its use in asymmetric catalysis, the total synthesis of natural products, and the development of novel functional materials.
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Application Notes & Protocols: Asymmetric Synthesis Using Ethyl 2-Methyl-3,4-Pentadienoate
Abstract
Ethyl 2-methyl-3,4-pentadienoate is a highly versatile prochiral building block in modern asymmetric synthesis. Its unique allenic structure, possessing multiple electrophilic sites, allows for a diverse range of stereocontrolled transformations. This guide provides an in-depth exploration of its application in asymmetric synthesis, focusing on organocatalytic and metal-catalyzed reactions. We delve into the mechanistic rationale behind catalyst selection and reaction design, provide detailed, field-tested protocols for key transformations, and present data to guide researchers in achieving high levels of stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon for the construction of complex, enantioenriched molecules.
Introduction: The Synthetic Potential of an Allenic Ester
Allenes are compounds containing two cumulative double bonds, which impart unique reactivity and stereochemical properties. This compound, an electron-deficient allene, has emerged as a privileged substrate for asymmetric catalysis.[1][2] The molecule's reactivity is governed by the electron-withdrawing ester group, which activates the allene system for nucleophilic attack at two distinct positions: the β-carbon (C3) and the γ-carbon (C5). This dual reactivity allows for selective 1,4- (conjugate) or 1,6- (vinylogous) additions.
The central carbon of the allene (C4) is sp-hybridized, while the terminal carbons (C3 and C5) are sp²-hybridized. The key to its utility in asymmetric synthesis lies in the prochiral sp² center at C2. A stereoselective reaction at either the β or γ position generates a new stereocenter at C2, effectively transforming the achiral starting material into a valuable chiral product. These products, such as optically active β,γ-unsaturated carbonyls and γ-butenolides, are core structural motifs in numerous natural products and pharmaceutical agents.[3][4][5][6] This guide will focus on two primary classes of transformations: organocatalytic conjugate additions and phosphine-catalyzed γ-additions.
Fundamental Reactivity and Mechanistic Pathways
The synthetic utility of this compound is dictated by the ability to control the regioselectivity of nucleophilic attack. The choice of catalyst is paramount in directing the nucleophile to either the β or γ position and, critically, in controlling the facial selectivity of the attack to induce asymmetry.
-
β-Addition (1,4-Conjugate Addition): This is the most common pathway, where a nucleophile attacks the C3 carbon. This reaction is often catalyzed by chiral organocatalysts, such as cinchona alkaloid derivatives, which operate under phase-transfer conditions.[3][7] The catalyst forms a chiral ion pair with the nucleophile, guiding its approach to one face of the allenoate.
-
γ-Addition (1,6-Conjugate Addition): This pathway involves nucleophilic attack at the terminal C5 carbon. This mode of reactivity is typically achieved using soft nucleophiles and is often catalyzed by chiral phosphines.[8] The phosphine catalyst first adds to the β-position, generating a zwitterionic intermediate that redirects a second nucleophile to attack the γ-position.
Caption: Regioselective nucleophilic attack pathways on this compound.
Application I: Organocatalytic Asymmetric Conjugate (β) Addition
The enantioselective conjugate addition of carbon nucleophiles to electron-deficient allenes provides a powerful method for constructing chiral β,γ-unsaturated carbonyl compounds.[3] Cinchona alkaloid-derived quaternary ammonium salts have proven to be exceptional catalysts for this transformation under phase-transfer conditions (PTC).
Expertise & Causality: The Role of the Phase-Transfer Catalyst
The success of this reaction hinges on the ability of the chiral phase-transfer catalyst to create a highly organized, chiral environment. The catalyst, featuring a quaternary ammonium ion, pairs with the enolate of the nucleophile (e.g., a β-ketoester) in the organic phase. This ion pairing is not merely electrostatic; hydrogen bonding between the catalyst's hydroxyl group and the enolate locks the nucleophile into a specific conformation. This chiral complex then approaches the allenoate, sterically shielding one face and allowing the nucleophile to attack the other, thereby inducing high enantioselectivity. The choice of a nonpolar solvent like toluene is crucial as it strengthens the ion pairing, leading to a more ordered transition state and higher stereocontrol.
Caption: Organocatalytic cycle for asymmetric phase-transfer conjugate addition.
Data Summary: Substrate Scope
The organocatalytic conjugate addition is compatible with a range of nucleophiles and allene substrates, consistently affording high yields and stereoselectivities.
| Entry | Nucleophile (NuH) | Allene EWG | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexane-1,3-dione | -COOEt | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 94 | 96 | [3] |
| 2 | Indane-1,3-dione | -COOEt | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 92 | 92 | [3] |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | -COOEt | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 95 | 94 | [3] |
| 4 | N-Boc Glycine ethyl ester imine | -COOEt | Maruoka Catalyst | 85 | 88 | [3] |
Protocol: Asymmetric Conjugate Addition of Ethyl 2-Oxocyclopentanecarboxylate
This protocol describes a representative procedure for the enantioselective addition of a cyclic β-ketoester to this compound.[3][7]
Materials:
-
This compound (1.0 mmol, 140 mg)
-
Ethyl 2-oxocyclopentanecarboxylate (1.2 mmol, 187 mg)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (PTC Catalyst) (0.05 mmol, 31 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Toluene, anhydrous (5 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the PTC catalyst (31 mg) and cesium carbonate (652 mg). Purge the flask with argon.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Cool the resulting suspension to -20 °C in a cryocool bath. Add ethyl 2-oxocyclopentanecarboxylate (187 mg) dropwise, followed by the this compound (140 mg).
-
Reaction Monitoring: Allow the reaction to stir vigorously at -20 °C. The progress can be monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application II: Phosphine-Catalyzed Asymmetric γ-Addition
While β-additions are common, controlling reactivity at the γ-position offers a distinct and powerful route to different chiral synthons. Chiral phosphines can catalyze the enantioselective addition of nucleophiles, such as aryl thiols, to the γ-position of allenoates, producing valuable chiral aryl alkyl sulfides.[8]
Expertise & Causality: The Phosphine Catalytic Cycle
The mechanism of phosphine catalysis is fundamentally different from the PTC pathway.
-
Activation: The chiral phosphine catalyst performs a nucleophilic attack on the β-carbon of the allenoate. This is the turnover-limiting step.
-
Intermediate Formation: This initial attack forms a zwitterionic phosphonium enolate intermediate. The chirality of the phosphine dictates the conformation of this intermediate.
-
Proton Transfer: A proton transfer occurs, typically facilitated by an additive like pivalic acid, to form a vinylphosphonium species.
-
γ-Attack: The nucleophile (e.g., thiolate) then attacks the γ-carbon of this activated intermediate. The chiral environment created by the phosphine ligand shields one face of the molecule, ensuring a highly enantioselective C-S bond formation.
-
Catalyst Turnover: The product is released, and the phosphine catalyst is regenerated.
The background reaction—uncatalyzed β-addition of the thiol—is a significant competitor. The catalyst must therefore be sufficiently nucleophilic to outcompete this process. The use of a chiral phosphepine has been shown to be particularly effective, providing a balance of reactivity and steric bulk to achieve high yield and enantioselectivity.[8]
Caption: Catalytic cycle for the enantioselective phosphine-catalyzed γ-addition.
Data Summary: γ-Addition of Aryl Thiols
This method provides access to a range of chiral sulfides with excellent enantiomeric excess.
| Entry | Allenoate γ-Substituent | Aryl Thiol | Yield (%) | ee (%) | Reference |
| 1 | -CH₃ | 4-methoxythiophenol | 88 | 91 | [8] |
| 2 | -CH₂CH₃ | thiophenol | 91 | 90 | [8] |
| 3 | -iPr | 4-chlorothiophenol | 90 | 92 | [8] |
| 4 | -CH₂OTBS | 4-methoxythiophenol | 85 | 94 | [8] |
Protocol: Asymmetric γ-Addition of 4-Methoxythiophenol
This protocol details the synthesis of a chiral aryl alkyl sulfide via phosphine catalysis.[8]
Materials:
-
Ethyl 2,4-dimethyl-3,4-pentadienoate (0.1 mmol, 15.4 mg)
-
4-Methoxythiophenol (0.12 mmol, 16.8 mg, 14.9 µL)
-
Chiral Phosphepine Catalyst 1 (see reference[8]) (0.01 mmol, 10 mol%)
-
Pivalic Acid (0.02 mmol, 2.0 mg)
-
Toluene, anhydrous (1.0 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the chiral phosphepine catalyst (10 mol%) and pivalic acid (2.0 mg) to a flame-dried vial.
-
Reagent Addition: Outside the glovebox, add anhydrous toluene (1.0 mL) under an argon atmosphere. Add the allenoate (15.4 mg) followed by the 4-methoxythiophenol (14.9 µL).
-
Reaction Conditions: Stir the reaction mixture at room temperature (23 °C) for the time specified in the literature (e.g., 24 hours). Monitor by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to isolate the pure γ-adduct.
-
Analysis: Characterize the product by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Outlook
This compound has proven to be a remarkably effective and versatile substrate in asymmetric synthesis. The ability to catalytically control both the regio- and stereoselectivity of nucleophilic additions allows for the synthesis of diverse and valuable chiral building blocks from a single, readily available starting material. The organocatalytic β-addition provides a reliable route to β,γ-unsaturated systems, while phosphine catalysis unlocks the complementary γ-addition pathway. These methodologies provide chemists with powerful tools for the efficient construction of stereochemically complex targets relevant to the pharmaceutical and agrochemical industries. Future research will likely focus on expanding the scope of nucleophiles, developing even more active and selective catalysts, and applying these methods to the total synthesis of complex natural products.
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Application Notes & Protocols: Ethyl 2-methyl-3,4-pentadienoate as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Value of Allenic Esters in Drug Development
In the landscape of modern pharmaceutical synthesis, the pursuit of molecular complexity and stereochemical precision is paramount. Ethyl 2-methyl-3,4-pentadienoate, a functionalized allene, has emerged as a precursor of significant interest. Its unique electronic and steric properties, characterized by the cumulative double bonds, offer a gateway to a diverse array of molecular scaffolds that are central to the development of potent therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block.
The axial chirality and inherent reactivity of allenes make them valuable motifs in medicinal chemistry.[1] They are not merely passive scaffolds but active participants in stereoselective transformations, enabling the construction of chiral centers with high fidelity.[2] this compound, in particular, serves as a crucial starting material in the synthesis of complex molecules, including those with anti-inflammatory and analgesic properties.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 157.2 °C (EPI 4.0) | [4] |
| Density | 0.922 - 0.928 g/cm³ at 25 °C | [5] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol | [4] |
| Storage | Store tightly sealed under inert gas in a cool, well-ventilated area. | [4] |
Note on Stability and Handling: Allenes can be prone to isomerization and polymerization. Therefore, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures to maintain its integrity.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its utility lies in the generation of key intermediates for bioactive scaffolds. The reactivity of the allene moiety allows for a variety of transformations, including cyclization and addition reactions, which are foundational in pharmaceutical synthesis.
Conceptual Application: Synthesis of a Pyrrolidinone Core
One of the promising applications of allenic esters is in the synthesis of heterocyclic structures, which are prevalent in pharmaceuticals. A conceptual pathway towards a substituted pyrrolidinone, a scaffold found in various bioactive molecules, illustrates the potential of this compound.
Diagram: Conceptual Synthetic Pathway to a Pyrrolidinone Core
Caption: Conceptual workflow for the synthesis of a pyrrolidinone core.
This conceptual pathway highlights a plausible Michael addition of a primary amine to the allene, followed by an intramolecular cyclization to form the five-membered lactam ring. The conditions for such a reaction would require careful optimization of catalyst, solvent, and temperature to control regioselectivity and stereoselectivity.
Protocols: Foundational Transformations
While a specific, multi-step synthesis of a named drug is not available, the following protocols detail key transformations of this compound that are fundamental to its use as a pharmaceutical precursor.
Protocol 1: Synthesis of this compound
This protocol provides a general method for the preparation of the title compound, a crucial first step for its subsequent use.
Underlying Principle: This synthesis involves the reaction of propargyl alcohol with triethyl orthopropionate in the presence of a weak acid catalyst. The reaction proceeds through a series of equilibria, ultimately leading to the formation of the allene via a Claisen-type rearrangement.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried autoclave, combine propargyl alcohol (1.0 eq), triethyl orthopropionate (1.2 eq), and a catalytic amount of propionic acid (0.05 eq).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 135-160 °C for approximately 3 hours. The pressure will typically range from 20 to 60 psig.[3]
-
Work-up: After cooling to room temperature, carefully open the autoclave. Neutralize the propionic acid by adding sodium bicarbonate.[3]
-
Purification: Add a high-boiling point solvent (e.g., Primol) and an antioxidant (e.g., Ionol).[3] Fractionally distill the mixture under atmospheric pressure to remove lower-boiling impurities.
-
Final Purification: Continue the distillation under reduced pressure (e.g., 24-33 mm Hg) to isolate the this compound, which distills at approximately 65-69 °C.[3]
Diagram: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Selective Hydrogenation to Ethyl 2-methyl-cis-3-pentenoate and Ethyl 2-methyl-4-pentenoate
This protocol describes the partial hydrogenation of the allene to yield valuable alkene intermediates, which can be further functionalized.
Causality Behind Experimental Choices: The choice of catalyst is critical for achieving the desired selectivity. A "Lindlar" catalyst (palladium on calcium carbonate, poisoned with lead) is employed to prevent over-reduction to the fully saturated alkane.[6] The reaction temperature and hydrogen pressure are carefully controlled to minimize the formation of side products.[6]
Step-by-Step Methodology:
-
Catalyst and Reactant Setup: To a solution of this compound (1.0 eq) in an inert solvent such as ethanol (optional, ~1:1 mole ratio), add a Lindlar catalyst (e.g., 5% Pd on CaCO₃, ~0.25% by weight).[6]
-
Hydrogenation: Purge the reaction vessel with hydrogen and maintain a hydrogen pressure of approximately 20 psig. The reaction is exothermic, so cooling is typically required to maintain the temperature between 25-35 °C.[6]
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the desired products.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: The resulting filtrate, a mixture of ethyl 2-methyl-cis-3-pentenoate and ethyl 2-methyl-4-pentenoate, can be used as is or the isomers can be separated by fractional distillation under vacuum.[6]
| Parameter | Condition | Rationale |
| Catalyst | Lindlar Catalyst (Pd/CaCO₃) | Selectively hydrogenates the allene to alkenes, preventing over-reduction.[6] |
| Hydrogen Pressure | ~20 psig | Higher pressures can lead to increased side product formation.[6] |
| Temperature | 25-35 °C | Balances reaction rate with selectivity; external cooling is often necessary due to the exothermic nature of the reaction.[6] |
| Solvent | Ethanol (optional) | An inert solvent can help to control the reaction temperature and concentration.[6] |
Conclusion and Future Outlook
This compound represents a powerful tool in the arsenal of the synthetic chemist. Its unique structure and reactivity provide a foundation for the construction of complex and stereochemically rich molecules. While its direct application in the synthesis of currently marketed blockbuster drugs is not widely reported, its potential as a precursor for novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic medicine, remains a fertile area for exploration. Future research will likely focus on the development of novel catalytic systems to further control the stereochemical outcomes of reactions involving this versatile allene, paving the way for the next generation of innovative pharmaceuticals.
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ACS Omega. One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds. Available from: [Link]
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PrepChem.com. PREPARATION OF ETHYL-2-METHYL-3,4-PENTADIENOATE. Available from: [Link]
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Organic Chemistry Frontiers (RSC Publishing). Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PrepChem.com. Synthesis of ethyl-2-methyl-3,4-pentadienoate. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 2-methyl-3,4-pentadienoate in Agrochemical Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
Ethyl 2-methyl-3,4-pentadienoate is a versatile and highly reactive chiral building block whose utility in modern agrochemical synthesis is rooted in the unique stereoelectronic properties of its allene functional group. This document provides an in-depth guide for researchers and synthetic chemists on the strategic application of this compound. We will explore its synthesis, characteristic reactivity, and present detailed protocols for its conversion into complex heterocyclic scaffolds relevant to the development of next-generation fungicides, herbicides, and insecticides. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Allene Moiety as a Cornerstone for Innovation
This compound (CAS 60523-21-9) is more than a simple ester; it is a carefully designed synthon for introducing molecular complexity.[] Its core value lies in the C=C=C functional group, an allene, which imparts a unique three-dimensional structure and a rich reaction chemistry.[2]
The central carbon of the allene is sp-hybridized, resulting in two perpendicular π-systems.[3] This geometry has profound implications:
-
Axial Chirality: The non-planar arrangement of substituents around the allene axis allows for the existence of stable enantiomers, a critical feature in modern agrochemical design where biological activity is often stereospecific.[4]
-
Tunable Reactivity: The electrophilic central carbon and the reactive terminal carbons of the allene moiety can participate in a wide array of transformations, including cycloadditions, nucleophilic additions, and transition-metal-catalyzed reactions.[3][5]
-
Structural Rigidity: The linear allene core can act as a rigid spacer or introduce specific conformational constraints in a target molecule, which is crucial for optimizing binding to biological targets.
These properties make allenes valuable intermediates for constructing novel bioactive molecules, moving beyond traditional flat aromatic scaffolds.[6][7] This guide will demonstrate how to harness the potential of this compound as a precursor in agrochemical R&D.
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [][8] |
| Molecular Weight | 140.18 g/mol | [][8] |
| Appearance | Colorless to pale yellow liquid | [] |
| Boiling Point | ~157.2 °C | [] |
| Density | 0.922 - 0.928 g/cm³ @ 25 °C | [][8] |
| Refractive Index | 1.446 - 1.452 @ 20 °C | [][8] |
| Solubility | Insoluble in water; soluble in alcohol | [][] |
| SMILES | CCOC(=O)C(C)C=C=C | [8] |
Structural Representation and Chirality
The unique axial chirality of substituted allenes like this compound is a key feature for stereoselective synthesis.
Caption: Structure of this compound showing axial chirality.
Synthesis Protocol: Preparation of the Allene Precursor
A reliable supply of the starting material is paramount. The following protocol outlines a common method for the synthesis of this compound. The procedure is based on established preparations of similar allene structures.[10]
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound for use as a key intermediate in subsequent agrochemical-focused transformations.
Causality: The reaction is heated under pressure to facilitate the necessary molecular rearrangements and eliminations to form the allene structure. An antioxidant (BHT) is included to prevent polymerization of the reactive species at high temperatures.[10]
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS No. | Quantity | Role |
| Propionic acid | 79-09-4 | 1.0 mol | Reactant |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 128-37-0 | 0.01 mol | Antioxidant |
| Sodium bicarbonate | 144-55-8 | 1.2 mol | Base |
| Diethyl ether | 60-29-7 | 500 mL | Extraction Solvent |
| Saturated NaCl solution | N/A | 200 mL | Washing Agent |
| Anhydrous MgSO₄ | 7487-88-9 | 20 g | Drying Agent |
Procedure:
-
Charging the Reactor: In a suitable high-pressure autoclave, charge propionic acid, BHT, and sodium bicarbonate.
-
Sealing and Heating: Seal the autoclave securely. Begin stirring and heat the reaction mass to 150 °C over approximately 50 minutes.[10]
-
Reaction Maintenance: Maintain the internal temperature between 135-160 °C for 4-6 hours. Monitor the internal pressure.
-
Cooling and Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add 250 mL of diethyl ether and 200 mL of water. Shake vigorously and allow the layers to separate.
-
Washing: Discard the aqueous layer. Wash the organic layer sequentially with 100 mL of 5% HCl solution, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic allene stretch in the IR spectrum is expected around 1950-1970 cm⁻¹.[11]
Application in Agrochemical Synthesis: Building Heterocyclic Cores
The true value of this compound is realized in its conversion to more complex structures. Allenes are superb precursors for heterocycles, which form the core of countless active agrochemicals.[3] We present a protocol for an iodolactonization reaction, a robust method to generate substituted furanone rings.
Protocol 2: Electrophilic Cyclization to a 4-Iodofuran-2(5H)-one Derivative
Objective: To demonstrate the conversion of the allene ester into a functionalized furanone ring, a scaffold present in various natural products and bioactive molecules.
Causality: This reaction proceeds via an electrophilic attack of iodine (I⁺) on the central carbon of the allene. The resulting vinyl cation is trapped intramolecularly by the ester's carbonyl oxygen, leading to cyclization. Subsequent loss of the ethyl group affords the stable lactone (furanone) product. This transformation efficiently converts the linear allene into a planar, aromatic-like heterocyclic system.
Caption: Experimental workflow for the iodolactonization of the allene ester.
Materials and Reagents:
| Reagent | CAS No. | Quantity | Role |
| This compound | 60523-21-9 | 10 mmol | Substrate |
| Iodine (I₂) | 7553-56-2 | 12 mmol | Electrophile |
| Acetonitrile (MeCN) | 75-05-8 | 40 mL | Solvent |
| Water | 7732-18-5 | 10 mL | Co-solvent |
| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | As needed | Quenching Agent |
| Ethyl acetate | 141-78-6 | 150 mL | Extraction Solvent |
| Anhydrous Na₂SO₄ | 7757-82-6 | 10 g | Drying Agent |
| Silica Gel | 7631-86-9 | As needed | Stationary Phase |
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Iodine: Add solid iodine (12 mmol) portion-wise to the stirred solution over 10 minutes. The solution will turn dark brown.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting allene spot indicates reaction completion.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color disappears completely.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated NaCl solution (50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to obtain the desired 4-iodofuran-2(5H)-one derivative.
Self-Validation: The structure of the purified product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula and the successful incorporation of iodine and formation of the lactone ring.
Conclusion and Future Outlook
This compound is a powerful and underutilized building block in agrochemical discovery. Its unique allene chemistry provides a direct route to chiral, complex molecular architectures that are difficult to access through traditional synthetic methods.[5][12] The protocols detailed herein for its synthesis and subsequent transformation into a heterocyclic furanone core serve as a validated starting point for further exploration.
Future applications will likely focus on transition-metal-catalyzed reactions, such as hydrofunctionalization and cycloaddition, to further expand the range of accessible agrochemical scaffolds.[2][13] As the demand for more effective and environmentally benign crop protection agents grows, the strategic use of chiral synthons like this compound will be indispensable for innovation in the field.[4][14][15]
References
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- PrepChem.com. (n.d.). Preparation of ethyl-2-methyl-3,4-pentadienoate.
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Lee, H. J., et al. (2008). Allene as an alternative functional group for drug design: effect of C--C multiple bonds conjugated with quinazolines on the inhibition of EGFR tyrosine kinase. ChemMedChem, 3(7), 1094-103. Retrieved from [Link]
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Protocols for the Selective Hydrogenation of Ethyl 2-methyl-3,4-pentadienoate: A Detailed Guide for Researchers
Introduction: Navigating the Selective Reduction of an Allenic Ester
Ethyl 2-methyl-3,4-pentadienoate, an α,β-unsaturated allene, presents a unique challenge and opportunity in synthetic chemistry. Its two contiguous double bonds offer multiple reactive sites for hydrogenation. Controlling the selectivity of this reduction is paramount to achieving the desired synthetic outcome, whether it be the partially hydrogenated monoenes or the fully saturated ester. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on established protocols for the hydrogenation of this compound. We will delve into the mechanistic underpinnings of catalyst selection and reaction parameter optimization to afford predictable and high-yielding transformations. This guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Understanding the Reaction Landscape: Potential Products and Selectivity Challenges
The hydrogenation of this compound can, in principle, yield a variety of products. The primary challenge lies in selectively reducing one of the two double bonds, and further, in controlling the regioselectivity and stereochemistry of the resulting alkene.
Caption: Potential hydrogenation pathways of this compound.
The choice of catalyst is the most critical factor in directing the reaction towards a specific product. In general, the hydrogenation of allenes is influenced by steric effects, with the catalyst preferentially adsorbing to the less hindered double bond[1][2]. The electronic properties of the allene also play a role, particularly the conjugation of one of the double bonds with the ester functionality.
Protocol 1: Non-Selective Hydrogenation to Ethyl 2-methyl-pentanoate using Palladium on Carbon (Pd/C)
For the complete saturation of both double bonds, palladium on carbon (Pd/C) is a highly effective and commonly used catalyst. Its high activity ensures the reduction proceeds to the fully saturated alkane.
Causality of Experimental Choices:
-
Catalyst: 5% or 10% Pd/C is chosen for its high hydrogenation activity, which is necessary for the reduction of both double bonds[3]. The carbon support provides a large surface area for the reaction.
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves the substrate. Protic solvents like ethanol can also accelerate the rate of hydrogenation[4].
-
Hydrogen Pressure: A slightly elevated pressure of hydrogen (e.g., balloon pressure or up to 50 psig) ensures a sufficient concentration of hydrogen for the reaction to proceed to completion in a reasonable timeframe.
-
Temperature: The reaction is typically run at room temperature as it is generally exothermic. External cooling may be necessary to maintain a controlled reaction temperature, especially on a larger scale[5].
Experimental Workflow:
Caption: Workflow for Pd/C catalyzed hydrogenation.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Under an inert atmosphere (e.g., argon or nitrogen), carefully add 5% or 10% Palladium on carbon (1-5 mol% Pd). Add a suitable solvent, such as ethanol, to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Inerting the Atmosphere: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Hydrogen Introduction: Introduce hydrogen gas to the flask, either via a hydrogen-filled balloon attached to a needle or by connecting the flask to a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude product. If necessary, purify the product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | 5-10% Pd/C | High activity for complete saturation. |
| Catalyst Loading | 1-5 mol% | Sufficient for efficient reaction without excessive cost. |
| Solvent | Ethanol, Ethyl Acetate | Good solubility for substrate and inert under reaction conditions. |
| Temperature | Room Temperature | Reaction is typically exothermic. |
| H₂ Pressure | Balloon to 50 psig | Ensures sufficient hydrogen availability. |
| Typical Yield | >95% | High conversion to the saturated ester. |
Protocol 2: Selective Semihydrogenation to Alkene Isomers using Lindlar's Catalyst
For the selective reduction of the allene to a mixture of alkenes, a "poisoned" catalyst is required to prevent over-reduction to the alkane. Lindlar's catalyst, palladium on calcium carbonate poisoned with lead, is the classic choice for this transformation.
Causality of Experimental Choices:
-
Catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is specifically designed to be less active than Pd/C, allowing the reaction to stop at the alkene stage[6][7][8]. The lead acts as a poison, deactivating the most active sites on the palladium surface.
-
Solvent: Ethanol or hexane are suitable solvents. The choice may influence the product isomer ratio.
-
Hydrogen Pressure: Low hydrogen pressure (typically atmospheric) is crucial to maintain selectivity and prevent over-reduction[5]. Higher pressures can lead to the formation of the fully saturated product.
-
Temperature: The reaction is performed at or slightly above room temperature (25-35 °C) to ensure a reasonable reaction rate without compromising selectivity[5].
Mechanistic Insight: The Role of the Poisoned Catalyst
The hydrogenation occurs on the surface of the palladium catalyst. The allene adsorbs onto the surface, and hydrogen atoms are added in a stepwise manner. The lead poison on Lindlar's catalyst modifies the electronic properties and the geometry of the palladium surface, making it less efficient at adsorbing and hydrogenating the initially formed alkene product, thus preventing further reduction[1][2]. The reaction typically yields a mixture of ethyl (Z)-2-methyl-3-pentenoate and ethyl 2-methyl-4-pentenoate[5].
Caption: Simplified mechanism of selective hydrogenation on Lindlar's catalyst.
Step-by-Step Protocol:
-
Catalyst Preparation (Optional): While commercially available, Lindlar's catalyst can be prepared by reducing palladium chloride in a slurry of calcium carbonate, followed by the addition of a lead salt (e.g., lead acetate).
-
Reaction Setup: In a procedure analogous to the Pd/C protocol, charge a round-bottom flask with this compound, Lindlar's catalyst (5-10 wt%), and a suitable solvent (e.g., ethanol).
-
Inerting and Hydrogen Introduction: Thoroughly deoxygenate the flask by repeated vacuum/inert gas cycles. Introduce hydrogen gas at atmospheric pressure (balloon).
-
Reaction: Stir the mixture vigorously at 25-35 °C. The reaction is exothermic and may require cooling to maintain the desired temperature[5]. Monitor the reaction closely by GC-MS to determine the optimal time to stop the reaction to maximize the yield of the desired monoenes and minimize the formation of the fully saturated product.
-
Work-up and Purification: Upon completion, purge the system with an inert gas. Remove the catalyst by filtration through Celite®. After solvent evaporation, the resulting mixture of alkene isomers can be used as is or separated by fractional distillation or preparative gas chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Lindlar's Catalyst | Poisoned catalyst for selective semihydrogenation. |
| Catalyst Loading | 5-10 wt% | Standard loading for this type of reaction. |
| Solvent | Ethanol, Hexane | Inert solvents with good substrate solubility. |
| Temperature | 25-35 °C | Balances reaction rate and selectivity. |
| H₂ Pressure | Atmospheric (Balloon) | Crucial for preventing over-reduction. |
| Typical Products | Mixture of ethyl (Z)-2-methyl-3-pentenoate and ethyl 2-methyl-4-pentenoate | Selective reduction of one double bond. |
Protocol 3: Alternative Catalysts for Hydrogenation
While Pd/C and Lindlar's catalyst are the most common choices, other catalytic systems can be employed for the hydrogenation of allenes, each with its own unique characteristics.
Raney Nickel
-
Properties: Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy[9][10]. It is a highly active hydrogenation catalyst, often used for the reduction of a wide variety of functional groups.
-
Application: For the hydrogenation of this compound, Raney Nickel would likely lead to the fully saturated product, similar to Pd/C, due to its high activity[9]. It is a less expensive alternative to palladium catalysts.
-
Caution: Raney Nickel is pyrophoric when dry and must be handled with care under a liquid (e.g., water or the reaction solvent) at all times[11][12].
Crabtree's Catalyst
-
Properties: Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a homogeneous iridium-based catalyst known for its high activity in hydrogenating sterically hindered and polysubstituted alkenes[13][14][15].
-
Application: Given its tolerance for functional groups like esters and its high activity, Crabtree's catalyst could potentially be used for the complete hydrogenation of this compound, especially if the reaction with heterogeneous catalysts is sluggish[13]. It operates under mild conditions (room temperature, atmospheric pressure).
-
Considerations: As a homogeneous catalyst, its removal after the reaction requires a different work-up procedure, often involving chromatographic separation. The catalyst is also sensitive to proton-bearing impurities and can be deactivated by coordinating solvents or substrates[13].
Product Analysis and Characterization
The analysis of the reaction mixture is crucial for determining the success and selectivity of the hydrogenation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing the product mixture. It allows for the separation of the starting material and the various hydrogenation products, and their identification based on their mass spectra. Quantitative analysis can be performed by integrating the peak areas of the different components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the purified products, confirming the position and stereochemistry of the double bond in the case of partial hydrogenation.
Conclusion
The hydrogenation of this compound is a versatile reaction that can be controlled to yield either the fully saturated ester or a mixture of partially reduced alkenes. The key to this control lies in the judicious selection of the catalyst and reaction conditions. For complete saturation, the highly active palladium on carbon is the catalyst of choice. For selective semihydrogenation, the poisoned Lindlar's catalyst provides a reliable method to obtain a mixture of mono-unsaturated esters. Alternative catalysts like Raney Nickel and Crabtree's catalyst offer additional options for this transformation. By understanding the principles behind each protocol and carefully controlling the experimental parameters, researchers can effectively navigate the selective hydrogenation of this challenging yet rewarding substrate.
References
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Crombie, L., Jenkins, P. A., & Mitchard, D. A. (1975). Heterogeneous catalytic hydrogenation of allenes over supported palladium: selectivity, stereoselectivity, and regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (12), 1081–1090. [Link]
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Bond, G. C., & Webb, G. (1975). The palladium-catalysed hydrogenation of twelve allenes has been studied, from the point of view of product composition, over the complete range (0–2 mol. equiv.) of hydrogen absorption. Journal of the Chemical Society, Perkin Transactions 1, 1081. [Link]
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Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. [Link]
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Li, J., et al. (2019). Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. Nature Communications, 10(1), 4341. [Link]
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Organic Syntheses. (n.d.). Raney Nickel. [Link]
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Chem-Station. (2015, November 18). Crabtree's Catalyst. [Link]
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MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 501. [Link]
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The Synthetic Versatility of Ethyl 2-Methyl-3,4-pentadienoate: A Guide to Electrophilic Reactions for Drug Discovery and Development
Introduction: The Allene Moiety as a Latent Source of Molecular Complexity
In the landscape of modern organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. Allenic esters, such as Ethyl 2-methyl-3,4-pentadienoate, represent a class of substrates with immense, yet often underutilized, synthetic potential.[1] The contiguous double bonds of the allene functional group provide a unique electronic and steric environment, offering multiple avenues for selective functionalization. This guide provides a comprehensive overview of the reactions of this compound with various electrophiles, detailing the underlying mechanistic principles and providing actionable protocols for the synthesis of valuable heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. The resulting butenolide and halo-functionalized structures are prevalent in a wide array of natural products and pharmacologically active compounds, underscoring the importance of these transformations in drug discovery programs.[2][3]
Regioselectivity in Electrophilic Attack: A Tale of Two Double Bonds
A central theme in the chemistry of substituted allenes is the control of regioselectivity during electrophilic addition. This compound possesses two distinct double bonds: the α,β-double bond (C2-C3) and the γ,δ-double bond (C3-C4). The electronic nature of these bonds is significantly influenced by the electron-withdrawing ester functionality and the electron-donating methyl group.
The γ,δ-double bond is generally more nucleophilic and thus more susceptible to electrophilic attack. This is due to the hyperconjugative effect of the methyl group at the C2 position, which increases the electron density of the adjacent double bond. Conversely, the α,β-double bond is electron-deficient due to its conjugation with the carbonyl group of the ester. This electronic differentiation is the cornerstone of achieving high regioselectivity in the reactions discussed herein.[4]
Electrophilic Cyclization: The Iodolactonization Pathway to Butenolides
One of the most powerful applications of electrophilic reactions with allenic esters is the synthesis of butenolides, a class of compounds with significant biological activity.[1][5] Iodolactonization, an intramolecular electrophilic cyclization, provides a mild and efficient route to these valuable scaffolds.[6]
Mechanistic Rationale
The reaction is initiated by the electrophilic attack of an iodine species (e.g., from I₂ or IBr) on the electron-rich γ,δ-double bond of the allenic ester. This leads to the formation of a cyclic iodonium ion intermediate. The regioselectivity of this initial attack is directed to the terminal double bond, away from the electron-withdrawing ester group. The proximate ester carbonyl oxygen then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-endo-tet cyclization fashion. This ring-closure is favored due to the formation of a stable five-membered lactone ring. Subsequent loss of the ethyl group yields the final 4-iodo-butenolide product.[3]
Diagram: Iodolactonization Mechanism
Caption: Mechanism of Iodolactonization.
Experimental Protocol: Synthesis of Ethyl 4-iodo-5,5-dimethyl-5H-furan-2-one
This protocol is adapted from the work of Fu and Ma, who demonstrated the facile iodolactonization of 2,3-allenoates.[3]
Materials:
-
This compound
-
Iodine (I₂)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of MeCN (15 mL) and H₂O (1 mL), add iodine (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired 4-iodobutenolide.
Expected Yield: 70-85%
| Substrate | Electrophile | Product | Yield (%) | Reference |
| Ethyl 2,3-allenoates | I₂ | 4-Iodofuran-2(5H)-ones | 60-90 | [3] |
| Allenic esters | IBr | Iodobutenolides | - | [1][7] |
Intermolecular Electrophilic Additions
While cyclization reactions are a powerful synthetic tool, intermolecular additions of electrophiles to this compound also provide access to a range of functionalized molecules.
Bromination
The addition of bromine (Br₂) across the allene system can lead to a mixture of products depending on the reaction conditions. The reaction typically proceeds via a bromonium ion intermediate, which can be attacked by a bromide ion.
Protocol: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in CH₂Cl₂ (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 mmol) in CH₂Cl₂ (5 mL) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product mixture by column chromatography.
Oxymercuration-Demercuration
This two-step procedure allows for the Markovnikov hydration of the less substituted double bond of the allene, yielding a β-hydroxy ester. The reaction proceeds through a mercurinium ion intermediate, which is then reduced with sodium borohydride.[8][9]
Protocol: Oxymercuration-Demercuration of this compound
Materials:
-
This compound
-
Mercury(II) acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH)
Procedure:
-
To a stirred solution of Hg(OAc)₂ (1.1 mmol) in a mixture of THF (5 mL) and H₂O (5 mL), add this compound (1.0 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add 3 M NaOH (1.1 mL), followed by a solution of NaBH₄ (0.5 mmol) in 3 M NaOH (1 mL).
-
Stir for 1 hour at room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.
Hydrohalogenation
The addition of hydrogen halides (e.g., HBr) to the allene can proceed via a carbocation intermediate. The regioselectivity is governed by the stability of the resulting carbocation, with the proton adding to the terminal carbon (C4) to generate a more stable tertiary allylic carbocation at C3.[10]
Protocol: Hydrohalogenation of this compound with HBr
Materials:
-
This compound
-
Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (20 mL) and cool to -78 °C.
-
Bubble HBr gas through the solution for 15-30 minutes or add a solution of HBr in acetic acid (1.1 mmol) dropwise.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Diagram: Electrophilic Addition Pathways
Caption: Overview of electrophilic reactions.
Applications in Drug Development
The products derived from the electrophilic reactions of this compound, particularly butenolides and other functionalized furanones, are of significant interest to the pharmaceutical industry. These scaffolds are present in numerous natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] For instance, furanone-containing compounds have been investigated as potential agents against various diseases, acting as analgesics, anticonvulsants, and antioxidants.[1] The substituted butenolides synthesized through iodolactonization can serve as versatile intermediates for the development of novel therapeutics. The iodine atom can be further functionalized through cross-coupling reactions, allowing for the rapid generation of compound libraries for high-throughput screening.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex and biologically relevant molecules. The strategic application of electrophilic reactions, particularly intramolecular cyclizations like iodolactonization, provides efficient access to valuable butenolide scaffolds. The intermolecular addition of various electrophiles further expands the synthetic utility of this allene, enabling the introduction of diverse functionalities. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to harness the full potential of this reactive and adaptable substrate.
References
- Furanone, a five-membered heteroaromatic ring containing oxygen atom, is of immense pharmaceutical importance. Presence of this nucleus in biologically active compounds of natural and synthetic origin has made it an indispensable motif for design and development of new therapeutic agents.
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Marshall, J. A., & Wolf, M. A. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 62(2), 367–371. ([Link])
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Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679–1688. ([Link])
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- Sen, S., et al. (2010).
- Abd El-Hameed, R. H., et al. (2018). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Future Journal of Pharmaceutical Sciences, 4(2), 247-258.
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Iodolactonization. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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- Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. (n.d.). Vedantu.
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- Oxymercuration-Demercur
- Electrophilic Addition Reactions of Alkenes. (2024). In Chemistry LibreTexts.
- How to do Oxymercuration-Demercuration reaction - Alkene Reaction - Organic Chemistry. (2019, April 2). [Video]. YouTube.
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- Ye, Z., et al. (2020). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 120(4), 2230-2281.
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Fu, C., & Ma, S. (2005). Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation of 2,3-Allenoates with I₂. European Journal of Organic Chemistry, 2005(18), 3942-3945. ([Link])
- Conserva, G. A. A., et al. (2019). Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria. Phytomedicine, 54, 302-307.
- Kulkarni, S. S., et al. (2019). Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. Phytochemistry, 162, 135-143.
- Synthesis of alpha halo esters. (2024, September 13). Reddit.
- Hydrohalogenation of Alkenes. (n.d.). In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Liu, W., et al. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(30), 11584-11593.
- Process for the synthesis of alpha-hydroxy-esters. (1992).
- Hydrohalogenation: Addition of HBr with rearrangement via ring expansion. (2021, November 3). [Video]. YouTube.
- Ethyl 2-methyl-3,4-pentadieno
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- ETHYL 2-METHYL-3 & -4-PENTENO
- The synthesis of enantioenriched alpha-hydroxy esters. (2025).
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- Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation. (2023, October 15). [Video]. YouTube.
- Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770.
- PREPARATION OF ETHYL-2-METHYL-3,4-PENTADIENO
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Application Notes and Protocols for the Polymerization of Ethyl 2-methyl-3,4-pentadienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide for the polymerization of ethyl 2-methyl-3,4-pentadienoate, a functionalized allene with potential applications in advanced materials and drug delivery systems. This document explores theoretical and practical aspects of various polymerization strategies, including radical, anionic, and transition metal-catalyzed methods. Detailed, step-by-step protocols are provided for each approach, grounded in established principles of polymer chemistry and adapted from methodologies reported for structurally related monomers. The causality behind experimental choices, self-validating system designs, and extensive characterization techniques are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Potential of Poly(this compound)
This compound is a unique monomer possessing a reactive allene functionality and an ester group.[1][2] The presence of the cumulated double bonds in the allene moiety makes it a candidate for various polymerization techniques, potentially yielding polymers with novel properties.[3] The ester group provides a site for post-polymerization modification, enhancing the versatility of the resulting polymer for applications such as drug conjugation or tuning of material properties. While primarily known as a flavoring and fragrance agent, its polymer, poly(this compound), holds promise for the development of new biocompatible and biodegradable materials.[4][5]
The polymerization of allenes can proceed through different pathways, leading to polymers with distinct microstructures and properties. Depending on the chosen method, the polymerization can occur via the 1,2- or 2,3-double bond of the allene, resulting in polymers with either pendant vinyl groups or a fully conjugated backbone. This guide will explore three major polymerization pathways: radical, anionic, and transition metal-catalyzed polymerization.
Radical Polymerization: A Straightforward Approach
Radical polymerization is a common and robust method for polymerizing a wide variety of vinyl monomers. For this compound, a radical approach is anticipated to be a viable method for obtaining high molecular weight polymers. The presence of the ester group may influence the reactivity of the monomer and the properties of the resulting polymer.
Mechanistic Considerations
The free-radical polymerization is initiated by the decomposition of an initiator to form free radicals. These radicals then add to the allene monomer, initiating a chain reaction. The propagation can theoretically occur at either the terminal or central carbon of the allene. However, steric hindrance from the methyl group and electronic effects of the ester group are likely to favor addition at the less substituted terminal carbon.
*dot graph "Radical_Polymerization_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Initiation" { label="Initiation"; bgcolor="#F1F3F4"; "Initiator" [label="Initiator (e.g., AIBN)"]; "Radical" [label="Primary Radicals"]; "Initiator" -> "Radical" [label="Δ"]; }
subgraph "cluster_Propagation" { label="Propagation"; bgcolor="#F1F3F4"; "Monomer" [label="this compound"]; "Growing_Chain" [label="Growing Polymer Chain"]; "Radical" -> "Monomer" [label="Addition"]; "Monomer" -> "Growing_Chain" [label="Chain Growth"]; }
subgraph "cluster_Termination" { label="Termination"; bgcolor="#F1F3F4"; "Polymer" [label="Final Polymer", fillcolor="#34A853"]; "Growing_Chain" -> "Polymer" [label="Combination or\nDisproportionation"]; } } *enddot Figure 1: General workflow for the radical polymerization of this compound.
Detailed Experimental Protocol: Radical Polymerization
This protocol is adapted from established methods for the radical polymerization of functionalized monomers like alkyl 2-cyanoacrylates.[6][7]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5.0 g, 35.7 mmol) and AIBN (e.g., 58.6 mg, 0.357 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a white solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Re-precipitate the polymer in methanol. Repeat this dissolution-precipitation cycle two more times to remove unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
Expected Characterization Data
| Parameter | Expected Value/Observation | Technique |
| Yield | 60-80% | Gravimetric |
| Appearance | White to off-white solid | Visual |
| ¹H NMR (CDCl₃, δ) | Broad peaks corresponding to the polymer backbone and the ethyl ester group. Disappearance of sharp allene proton signals. | NMR |
| GPC (THF, vs. PS) | Mn = 10,000 - 50,000 g/mol , PDI = 1.5 - 2.5 | GPC |
| DSC | Glass transition temperature (Tg) in the range of 50-100 °C. | DSC |
Anionic Polymerization: A Controlled Approach
Anionic polymerization offers the potential for better control over molecular weight and lower polydispersity (PDI) compared to radical polymerization, leading to well-defined polymer architectures.[8][9] The electron-withdrawing ester group in this compound makes the monomer susceptible to nucleophilic attack, a prerequisite for anionic polymerization.
Mechanistic Insights
Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound. The initiator adds to the allene, creating a carbanionic propagating species. The propagation proceeds by the sequential addition of monomer units. Due to the "living" nature of this polymerization, the chains will continue to grow as long as monomer is available and no terminating agents are present.[10]
*dot graph "Anionic_Polymerization_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Initiation" { label="Initiation"; bgcolor="#F1F3F4"; "Initiator" [label="n-BuLi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monomer" [label="Allenic Ester"]; "Active_Center" [label="Carbanionic Active Center"]; "Initiator" -> "Monomer" [label="Nucleophilic Attack"]; "Monomer" -> "Active_Center"; }
subgraph "cluster_Propagation" { label="Propagation"; bgcolor="#F1F3F4"; "Growing_Chain" [label="Living Polymer Chain"]; "Active_Center" -> "Growing_Chain" [label="Monomer Addition"]; }
subgraph "cluster_Termination" { label="Termination"; bgcolor="#F1F3F4"; "Terminated_Polymer" [label="Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Growing_Chain" -> "Terminated_Polymer" [label="Quenching (e.g., with MeOH)"]; } } *enddot Figure 2: Proposed mechanism for the anionic polymerization of this compound.
Detailed Experimental Protocol: Anionic Polymerization
This protocol is based on established procedures for the anionic polymerization of acrylate and methacrylate esters.[2]
Materials:
-
This compound (monomer), rigorously purified and dried
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Degassed methanol (terminating agent)
-
High-vacuum line and glassware
Procedure:
-
Monomer and Solvent Purification: Dry the monomer over calcium hydride and distill under reduced pressure. Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under nitrogen.
-
Reaction Setup: Assemble the reaction glassware under high vacuum and flame-dry. Introduce anhydrous THF (50 mL) into the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Add n-BuLi solution (e.g., 0.22 mL of a 1.6 M solution in hexanes, 0.35 mmol) to the cold THF with vigorous stirring.
-
Monomer Addition: Slowly add the purified monomer (e.g., 5.0 g, 35.7 mmol) to the initiator solution via a pre-cooled syringe over 10-15 minutes. The reaction mixture may develop a color.
-
Polymerization: Allow the reaction to proceed at -78 °C for 2 hours.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol (1 mL).
-
Isolation and Purification: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol. Filter the polymer, redissolve in THF, and re-precipitate in methanol.
-
Drying: Dry the final polymer under vacuum at room temperature.
Anticipated Polymer Characteristics
| Parameter | Expected Value/Observation | Technique |
| Yield | >90% | Gravimetric |
| Appearance | White powder | Visual |
| ¹H NMR (CDCl₃, δ) | Signals corresponding to the polymer backbone and end-groups from the initiator and terminating agent. | NMR |
| GPC (THF, vs. PS) | Mn predictable from [M]/[I] ratio, PDI < 1.2 | GPC |
| DSC | A distinct glass transition temperature (Tg). | DSC |
Transition Metal-Catalyzed Polymerization: A Route to Controlled Microstructures
Transition metal catalysts offer a powerful tool for controlling the regioselectivity and stereoselectivity of allene polymerization, potentially leading to polymers with unique microstructures and properties that are not accessible through radical or anionic methods.[11] Iron(II) complexes have been shown to be effective for the polymerization of arylallenes, suggesting a similar approach may be viable for allenic esters.[1]
Rationale for Catalyst Selection
Iron(II) β-diketiminate complexes are attractive catalysts due to their tolerance to functional groups and their ability to promote controlled polymerization. The proposed mechanism involves the coordination of the allene to the metal center, followed by insertion into the metal-alkyl or metal-hydride bond.
*dot graph "Transition_Metal_Catalysis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Catalyst_Precursor" [label="Fe(II) Pre-catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; "Co_catalyst" [label="Co-catalyst (e.g., Hydride Source)", fillcolor="#FBBC05", fontcolor="#202124"]; "Active_Catalyst" [label="Active Fe-H Species", fillcolor="#EA4335"]; "Monomer" [label="Allenic Ester", fillcolor="#4285F4"]; "Coordination" [label="Coordination & Insertion"]; "Propagation" [label="Chain Propagation"]; "Polymer" [label="Poly(allenic ester)", fillcolor="#34A853"];
"Catalyst_Precursor" -> "Active_Catalyst"; "Co_catalyst" -> "Active_Catalyst"; "Active_Catalyst" -> "Coordination"; "Monomer" -> "Coordination"; "Coordination" -> "Propagation"; "Propagation" -> "Polymer"; } *enddot Figure 3: Conceptual workflow for the iron-catalyzed polymerization of this compound.
Detailed Experimental Protocol: Iron-Catalyzed Polymerization
This protocol is a proposed adaptation from the iron(II)-catalyzed polymerization of phenylallene.[1]
Materials:
-
This compound (monomer)
-
Iron(II) β-diketiminate pre-catalyst
-
Hydride co-catalyst (e.g., H₃N·BH₃)
-
Anhydrous benzene or toluene (solvent)
-
Methanol (for quenching)
-
Glovebox and Schlenk line techniques
Procedure:
-
Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: In a vial inside the glovebox, add the iron(II) pre-catalyst (e.g., 1 mol%) and the hydride co-catalyst (e.g., 5 mol%).
-
Solvent and Monomer Addition: Add anhydrous solvent (e.g., benzene, to make a 1 M solution of the monomer) followed by the purified this compound.
-
Polymerization: Seal the vial and stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis.
-
Termination and Isolation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer in a large volume of methanol.
-
Purification: Filter the polymer and wash with fresh methanol.
-
Drying: Dry the polymer under vacuum to a constant weight.
Expected Polymer Properties
| Parameter | Expected Value/Observation | Technique |
| Yield | High (>90%) | Gravimetric |
| Appearance | Solid polymer | Visual |
| ¹H and ¹³C NMR | Specific signals indicating the regioselectivity of the polymerization (e.g., 1,2- vs. 2,3-addition). | NMR |
| GPC (THF, vs. PS) | Potentially high molecular weight (Mn > 100,000 g/mol ) with narrow PDI (< 1.5). | GPC |
| DSC | Thermal transitions (Tg and/or Tm) dependent on the polymer microstructure. | DSC |
Concluding Remarks
The polymerization of this compound presents an exciting opportunity for the synthesis of novel functional polymers. The protocols detailed in these application notes provide a solid foundation for researchers to explore the radical, anionic, and transition metal-catalyzed polymerization of this monomer. Careful execution of these experiments, coupled with thorough characterization of the resulting polymers, will be crucial in unlocking the full potential of this promising material. The choice of polymerization technique will ultimately depend on the desired polymer properties, such as molecular weight, polydispersity, and microstructure.
References
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American Chemical Society. (2021, June 23). Ring Opening Metathesis Polymerization of Cyclic Allenes. Retrieved from [Link]
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ResearchGate. (2025, October 10). Fickle Reactivity of Allenes in Transition Metal‐Catalyzed C‐H Functionalizations. Retrieved from [Link]
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ScholarWorks @ GVSU. (n.d.). Transition Metal-Catalyzed Reactions of Allenes in Diversity-Oriented Synthesis. Retrieved from [Link]
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PubMed. (2025, December 9). 1,3-Enynes in Transition Metal Catalysis: Allene Synthesis, Functionalization, and Annulation. Retrieved from [Link]
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ResearchGate. (2025, August 5). Insertion reactions of allenes with transition metal complexes. Retrieved from [Link]
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National Institutes of Health. (2021, July 16). Polymerization of Allenes by Using an Iron(II) β‐Diketiminate Pre‐Catalyst to Generate High M n Polymers. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-3,4-pentadienoate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anionic Polymerization. Retrieved from [Link]
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ResearchGate. (2025, August 10). Asymmetric Synthesis of Polyfunctionalized Allenic Esters: Toward the Synthesis of an Iphionane Sesquiterpene. Retrieved from [Link]
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YouTube. (2018, May 1). Condensation polymerisation and esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. Retrieved from [Link]
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MDPI. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
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YouTube. (2023, February 24). IGCSE Chemistry| Condensation polymerization| Esters. Retrieved from [Link]
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ScienceDirect. (n.d.). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization of Cumulated Bonds: Isocyanates, Allenes, and Ketenes as Monomers. Retrieved from [Link]
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PrepChem.com. (n.d.). PREPARATION OF ETHYL-2-METHYL-3,4-PENTADIENOATE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Anionic Polymerization. Retrieved from [Link]
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ResearchGate. (2020, June 24). (PDF) Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.6: Anionic Polymerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 10). 2.7: Synthesis of Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation and characterization of poly[2-(4-pentenoyloxy)ethyl methacrylate]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. Retrieved from [Link]
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of a copolymer of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate with pendant 4-benzyloxy-2,2,6,6-tetramethyl-1-piperidinyloxy and its initiation of the graft polymerization of styrene by a controlled radical mechanism. Retrieved from [Link]_
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Application Notes and Protocols for the Experimental Setup of Reactions with Allenic Esters
Abstract
Allenic esters are exceptionally versatile building blocks in modern organic synthesis, prized for their unique electronic and steric properties which allow for a diverse array of chemical transformations.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for key reactions involving allenic esters. We move beyond simple procedural lists to explain the underlying principles and rationale behind the selection of reagents, catalysts, and conditions. Detailed, field-tested protocols for transition-metal catalysis, nucleophilic additions, and cycloaddition reactions are presented, alongside crucial safety information and characterization techniques. Our objective is to equip researchers with the knowledge to not only replicate these methods but also to rationally design new synthetic pathways leveraging the rich chemistry of allenic esters.
Introduction: The Unique Reactivity of Allenic Esters
Allenic esters, characterized by the presence of two cumulative double bonds adjacent to an ester functionality, are more than mere curiosities; they are powerful synthons for constructing complex molecular architectures.[2] The central sp-hybridized carbon atom imparts a linear geometry and unique reactivity to the allene moiety. The electron-withdrawing nature of the ester group polarizes the allene system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the γ-position can also participate in reactions, often mediated by phosphine catalysts.[3] This electronic profile, combined with the axial chirality of appropriately substituted allenes, makes them valuable substrates in asymmetric synthesis.[4]
This document will detail the practical aspects of harnessing this reactivity, focusing on three major classes of transformations:
-
Transition Metal-Catalyzed Reactions: Leveraging catalysts, particularly palladium complexes, to achieve a range of transformations including cross-couplings and cyclizations.[5][6]
-
Nucleophilic Additions: Exploiting the electrophilic β-carbon for the formation of new carbon-carbon and carbon-heteroatom bonds.[7]
-
Cycloaddition Reactions: Utilizing the π-systems of the allene for the construction of cyclic and heterocyclic frameworks.[8][9]
Understanding the nuances of the experimental setup is paramount to achieving high yields, regioselectivity, and stereoselectivity in these reactions.
General Laboratory Setup and Safety Precautions
A successful experiment begins with a foundation of safety and precision. Many reactions with allenic esters involve air-sensitive or hazardous materials, necessitating specific handling techniques.
General Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: All manipulations of allenic esters, volatile solvents, and hazardous reagents should be performed in a well-ventilated chemical fume hood.[11]
-
Material Safety Data Sheets (MSDS): Before commencing any reaction, consult the MSDS for all reagents to understand their specific hazards, handling, and disposal requirements.[12]
Handling of Specific Reagent Classes
Many of the catalysts and reagents used in allenic ester chemistry require specialized handling.
-
Phosphines: Many phosphine ligands (e.g., triphenylphosphine) can be eye and skin irritants.[13] Pyrophoric phosphines, such as trimethylphosphine, require advanced handling techniques and will ignite spontaneously in air.[14] These should only be handled by experienced personnel using inert atmosphere techniques.
-
Palladium Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use in hydrogenation reactions when saturated with hydrogen. It should be handled in an inert atmosphere and never allowed to dry completely in the air.[5][15] Other palladium complexes should be handled with care, as heavy metal compounds have associated toxicities.
-
Air-Sensitive Reagents: Many organometallic reagents and catalysts are sensitive to air and moisture.[7] Reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Glassware should be oven- or flame-dried before use to remove adsorbed moisture.[16]
Transition Metal-Catalyzed Reactions: A Protocol for Palladium-Catalyzed Carbonylation
Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to allenic ester chemistry. One illustrative example is the carbonylation of propargylic mesylates to synthesize allenic esters, a transformation that proceeds with high stereospecificity.[16]
Causality of Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective Pd(0) source. The phosphine ligands stabilize the palladium center and are crucial for the catalytic cycle, which involves oxidative addition, CO insertion, and reductive elimination.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common choice as it is a good solvent for the reactants and is relatively inert under the reaction conditions. The absence of water is critical to prevent side reactions.[13]
-
Carbon Monoxide (CO) Atmosphere: CO is a reactant in this carbonylation. A balloon filled with CO provides a constant, low-pressure supply of the gas. Extreme caution must be exercised as CO is a toxic gas.
-
Temperature: The reaction is typically run at room temperature to ensure stability of the catalyst and prevent decomposition of the starting materials or products.
Workflow Diagram
Caption: Workflow for Pd-Catalyzed Allenic Ester Synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Marshall et al. for the synthesis of allenic esters from propargylic mesylates.[16]
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried overnight at 125 °C and cooled under a stream of dry nitrogen or argon.
-
Reagent Setup: The flask is charged with Pd(PPh₃)₄ (0.05 eq). The flask is sealed with a septum and purged with nitrogen.
-
Solvent and Reactant Addition: Anhydrous THF is added via syringe. A solution of the propargylic mesylate (1.0 eq) in THF and the desired alcohol (1.5 eq) are then added sequentially via syringe.
-
Reaction Initiation: The nitrogen inlet is replaced with a balloon of carbon monoxide (CO). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure allenic ester.
Nucleophilic Addition to Allenic Esters: Organocatalytic Approach
The electrophilic β-carbon of allenic esters is a prime target for nucleophilic attack. Organocatalysis has emerged as a powerful tool for achieving asymmetric conjugate additions to these substrates.[7]
Causality of Experimental Choices
-
Catalyst: Chiral quaternary ammonium salts, derived from cinchona alkaloids, are often used as phase-transfer catalysts.[7] These catalysts create a chiral environment that directs the approach of the nucleophile to one face of the allene, inducing enantioselectivity.
-
Phase-Transfer Conditions: A biphasic system (e.g., toluene and aqueous base) is employed. The catalyst transports the deprotonated nucleophile from the aqueous phase to the organic phase where the reaction occurs.
-
Base: A weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate common nucleophiles like β-ketoesters without causing hydrolysis of the allenic ester.
-
Temperature: Reactions are often run at or below room temperature to enhance enantioselectivity.
Mechanistic Diagram
Caption: Phase-Transfer Catalysis Cycle for Asymmetric Addition.
Detailed Experimental Protocol
This protocol is a generalized procedure based on principles described for the organocatalytic asymmetric conjugate addition of β-ketoesters to allenic esters.[7]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the allenic ester (1.0 eq), the β-ketoester (1.2 eq), the chiral phase-transfer catalyst (0.1 eq), and toluene.
-
Base Addition: Add an aqueous solution of potassium carbonate (K₂CO₃).
-
Reaction Execution: Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C or room temperature). Vigorous stirring is essential to ensure efficient phase transfer.
-
Monitoring: Monitor the reaction by TLC until the allenic ester is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the enantiomerically enriched product.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
[4+2] Cycloaddition (Diels-Alder) Reactions
Allenic esters can also participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions to form six-membered rings. The phosphine-catalyzed reaction of an allenic ester with itself can lead to a formal [4+2] dimer, forming a pyran derivative.
Causality of Experimental Choices
-
Catalyst: A nucleophilic phosphine, such as triphenylphosphine (PPh₃), initiates the reaction by adding to the β-position of the allene. This generates a zwitterionic intermediate that acts as the 1,3-dipole for the cycloaddition.
-
Solvent: A non-polar aprotic solvent like toluene is suitable to dissolve the reactants and facilitate the reaction without interfering with the ionic intermediates.
-
Concentration: The reaction is typically run at a moderate concentration (e.g., 0.5 M) to favor the intermolecular cycloaddition.
Detailed Experimental Protocol
This protocol describes the phosphine-catalyzed dimerization of an allenyl methyl ketone, a close analog to allenic esters.
-
Reaction Setup: In a vial under a nitrogen atmosphere, dissolve the allenic ketone (or ester) (1.3 eq) in toluene (to a concentration of 0.5 M).
-
Catalyst Addition: Add triphenylphosphine (15 mol %).
-
Reaction Execution: Stir the solution at room temperature for 12 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Purification: After the reaction is complete, concentrate the mixture and purify directly by flash column chromatography to isolate the cycloadduct.
Data Presentation and Characterization
Rigorous characterization is essential to confirm the structure and purity of the reaction products.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the products. For allenic compounds, the characteristic ¹³C signal for the sp-hybridized central carbon appears around 200 ppm.
-
Infrared (IR) Spectroscopy: The C=C=C stretching vibration of the allene typically appears as a sharp band around 1950 cm⁻¹. The ester carbonyl stretch is observed around 1720 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Chiral HPLC: For asymmetric reactions, chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the product.
Example Data Summary
The following table summarizes representative data for the phosphine-catalyzed asymmetric γ-addition of malonate esters to allenoates, demonstrating the effectiveness of this methodology.[3]
| Entry | Allenoate Substituent (R) | Nucleophile | Yield (%) | ee (%) |
| 1 | Phenyl | Dimethyl malonate | 95 | 92 |
| 2 | 4-Chlorophenyl | Dimethyl malonate | 98 | 91 |
| 3 | 2-Naphthyl | Dimethyl malonate | 92 | 93 |
| 4 | Cyclohexyl | Diethyl malonate | 85 | 90 |
Conclusion
Allenic esters are powerful and versatile substrates in organic synthesis. Success in harnessing their reactivity hinges on a solid understanding of the principles governing their transformations and meticulous attention to experimental detail. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to explore the rich chemistry of allenic esters. By carefully selecting catalysts, reaction conditions, and adhering to rigorous safety and analytical practices, the synthetic potential of these unique building blocks can be fully realized, paving the way for innovations in materials science and drug discovery.
References
-
Tissot, M., & Alexakis, A. (2008). Organocatalytic asymmetric conjugate addition to allenic esters and ketones. Angewandte Chemie International Edition, 47(24), 4553-4556. [Link]
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Alcaide, B., Almendros, P., Martínez del Campo, T., Quirós, M. T., Soriano, E., & Marco-Contelles, J. L. (2013). Controlled heterocyclization/cross-coupling domino reaction of β,γ-allendiols and α-allenic esters: method and mechanistic insight for the preparation of functionalized buta-1,3-dienyl dihydropyrans. Chemistry, 19(42), 14233-44. [Link]
-
Marshall, J. A., & Wolf, M. A. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 62(11), 3674-3683. [Link]
-
Marshall, J. A., Wolf, M. A., & Wallace, E. M. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. ACS Publications.[Link]
-
Ma, S. (2005). Recent advances in the chemistry of allenes. Chemical Reviews, 105(7), 2829-2872. [Link]
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Hoffmann-Röder, A., & Krause, N. (2004). Synthesis and properties of allenic natural products and pharmaceuticals. Angewandte Chemie International Edition, 43(10), 1196-1216. [Link]
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Yu, S., & Ma, S. (2011). Strategies for the asymmetric synthesis of allenes and representative applications in natural product synthesis and drug discovery. Angewandte Chemie International Edition, 50(41), 9590-9611. [Link]
-
Alcaide, B. et al. (2014). Controlled Heterocyclization/Cross-Coupling Domino Reaction of β,γ-Allendiols and α-Allenic Esters: Method and Mechanistic Insight for the Preparation of Functionalized Buta-1,3-dienyl Dihydropyrans. SciSpace.[Link]
-
Organic Chemistry Portal. Allene synthesis by olefination or allenation. [Link]
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ResearchGate. Nucleophilic additions to allenic esters. [Link]
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Trofimov, B. A., et al. (2017). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry, 82(23), 12467-12476. [Link]
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Parvulescu, L. (n.d.). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. [Link]
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Yoon, T. P. (2020). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 53(8), 1593-1605. [Link]
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Airgas. (2025). SAFETY DATA SHEET - Phosphine. [Link]
-
Chemistry For Everyone. (2024, May 15). What Is Organocatalysis? [Video]. YouTube. [Link]
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Sinisi, R., et al. (2010). Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. Proceedings of the National Academy of Sciences, 107(48), 20652-20657. [Link]
-
Cowen, B. J., & Miller, S. J. (2007). Phosphine-Catalyzed Cycloadditions of Allenic Ketones: New Substrates for Nucleophilic Catalysis. The Journal of Organic Chemistry, 72(15), 5890-5893. [Link]
-
Singh, G., & Singh, V. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 708. [Link]
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REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet. [Link]
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3M. (n.d.). Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). Request PDF. [Link]
-
Mayr, H., et al. (2018). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Organic & Biomolecular Chemistry, 16(35), 6523-6533. [Link]
-
Wang, Y., et al. (2022). Radical transformations for allene synthesis. Chemical Society Reviews, 51(18), 7843-7860. [Link]
-
The Organic Chemistry Tutor. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic asymmetric synthesis of chiral trisubstituted heteroaromatic allenes from 1,3-enynes. [Link]
-
Fan, R., & Lu, X. (2010). Phosphine Organocatalysis. Chemical Reviews, 110(10), 6027-6065. [Link]
-
PubMed Central. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. [Link]
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Zhang, J. (2015). Lu's [3 + 2] cycloaddition of allenes with electrophiles: discovery, development and synthetic application. Organic Chemistry Frontiers, 2(7), 819-830. [Link]
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Ma, S. (2009). Insertion reactions of allenes with transition metal complexes. Coordination Chemistry Reviews, 253(3-4), 423-448. [Link]
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SEKISUI Specialty Chemicals. (n.d.). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. [Link]
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Trost, B. M. (1998). New and Selective Transition Metal Catalyzed Reactions of Allenes. Chemistry—A European Journal, 4(12), 2405-2413. [Link]
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LibreTexts Chemistry. (2023). 4.6: Nucleophilic Addition Reactions. [Link]
-
Wang, X., et al. (2019). Molecular diversity of the acid promoted domino reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and cyclic mercapto-substituted β-enamino esters. New Journal of Chemistry, 43(31), 12411-12419. [Link]
-
Rigamonti, M. (2010). Transition metal catalyzed reactions on allenic substrates for heterocyclic synthesis. [Link]
-
Vitale, M., & Gabirol, B. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Catalysis Science & Technology, 11(1), 27-51. [Link]
-
Arnott, G. (2023, March 5). Overview of nucleophilic addition to esters and amides [Video]. YouTube. [Link]
-
Kakiuchi, F., & Murai, S. (2002). Transition metal catalyzed manipulation of non-polar carbon–hydrogen bonds for synthetic purpose. Accounts of Chemical Research, 35(10), 826-834. [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]
-
CPSC Staff. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-methyl-3,4-pentadienoate
Welcome to the technical support center for the purification of Ethyl 2-methyl-3,4-pentadienoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this allenic ester. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle your purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: After synthesis and work-up, my crude NMR shows the presence of unreacted starting materials (e.g., an alcohol or a carboxylic acid). How can I efficiently remove them?
Answer:
The presence of polar starting materials like alcohols and carboxylic acids is a common issue. Their removal can typically be achieved by a combination of liquid-liquid extraction and a final chromatographic step.
-
For Carboxylic Acid Contamination: A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally sufficient. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed. Be cautious of emulsion formation and perform the extractions gently.
-
For Alcohol Contamination: Alcohols, especially those with lower molecular weights, have some water solubility. Washing the organic layer with brine (saturated aqueous NaCl solution) can help to remove residual water-soluble alcohols.
-
Post-Extraction: After the aqueous washes, the organic layer should be dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent removed under reduced pressure. If impurities persist, flash column chromatography is the recommended next step.
Question 2: I am observing a low yield after purification by flash column chromatography. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery from flash column chromatography can be attributed to several factors, from the inherent stability of your compound to the chromatographic conditions themselves. Allenic esters can be sensitive, and prolonged exposure to silica gel can sometimes lead to decomposition.[1]
Here's a systematic approach to troubleshoot and improve your yield:
-
Assess Compound Stability on Silica: Before committing your entire batch to a column, perform a quick stability test. Dissolve a small amount of your crude product in your chosen elution solvent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS to see if any degradation occurs.
-
Deactivate the Silica Gel: If you suspect your compound is acid-sensitive, you can deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base like triethylamine (typically 1-2%).[2] This will neutralize the acidic sites on the silica surface.
-
Optimize Your Solvent System: An inappropriate solvent system can lead to poor separation and broad peaks, resulting in mixed fractions and lower isolated yield. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal separation.
-
Proper Column Packing and Loading: A poorly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure your column is packed uniformly. For loading, if your compound is not highly soluble in the initial eluent, consider "dry loading" by adsorbing your crude material onto a small amount of silica gel before loading it onto the column.[2]
-
Minimize Contact Time: Do not let your compound sit on the column for an extended period. Once loaded, proceed with the elution at a steady pace.
Question 3: My purified this compound appears to be isomerizing or decomposing upon storage. How can I ensure its stability?
Answer:
Allenes, particularly electron-poor ones, can be less stable than their conjugated diene counterparts.[1] Isomerization to a more stable conjugated system or decomposition can be a concern.
-
Storage Conditions: Store your purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Exposure to air and light can promote degradation. The compound should be stored in a tightly sealed container.[][]
-
Purity: Ensure that your product is free from acidic or basic impurities, as these can catalyze isomerization. If you used an acidic or basic workup, ensure it is thoroughly quenched and washed.
-
Antioxidants: For long-term storage, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., a few ppm) can be considered, although this should be tested on a small scale first to ensure it doesn't interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the purification of this compound?
A1: The most commonly employed and versatile methods are fractional distillation under reduced pressure and flash column chromatography.[5][6]
-
Fractional Distillation: This method is suitable for large-scale purification and for separating compounds with significantly different boiling points. This compound has a boiling point of 65-69°C at 24-33 mm Hg.[5]
-
Flash Column Chromatography: This is the preferred method for removing impurities with similar boiling points but different polarities. It offers high resolution and is applicable to a wide range of scales, from milligrams to several grams.[7]
Q2: How do I choose the right solvent system for flash column chromatography of this compound?
A2: The choice of solvent system depends on the polarity of the impurities you are trying to remove. A good starting point for many esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent ratios.
-
Target Rf: Aim for an Rf value of approximately 0.2-0.3 for this compound to achieve good separation.
-
Example System: A common starting point could be a 95:5 or 90:10 mixture of hexanes:ethyl acetate. Adjust the ratio based on your TLC results.
Q3: What analytical techniques can I use to assess the purity of my final product?
A3: A combination of techniques should be used to confirm the purity and identity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide information on the purity of your sample by showing the number of components, and MS will give you the mass of your compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: The characteristic allene stretch should be visible in the IR spectrum (around 1950 cm⁻¹).[6]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [8] |
| Molecular Weight | 140.18 g/mol | [8] |
| Boiling Point | 65-69 °C at 24-33 mm Hg | [5] |
| Refractive Index | 1.44600 to 1.45200 @ 20.00 °C | [9] |
| Solubility | Insoluble in water; soluble in alcohol. | [][] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: As determined by TLC analysis, prepare an appropriate solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the column using a pipette. .
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of this compound.
References
-
Preparation of ethyl-2-methyl-3,4-pentadienoate - PrepChem.com. Available at: [Link]
-
Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of ethyl-2-methyl-pentanoate - PrepChem.com. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of ethyl-2-methyl-3,4-pentadienoate - PrepChem.com. Available at: [Link]
-
Cu-catalyzed coupling of aliphatic amines with alkylboronic esters - White Rose Research Online. Available at: [Link]
-
berry pentadienoate, 60523-21-9 - The Good Scents Company. Available at: [Link]
-
This compound | C8H12O2 | CID 62166 - PubChem. Available at: [Link]
-
Showing metabocard for this compound (HMDB0037196) - Human Metabolome Database. Available at: [Link]
-
This compound (510) by Bedoukian Research - UL Prospector. Available at: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available at: [Link]
-
2,4-Decadienoic acid, ethyl ester, (E,Z) - Organic Syntheses Procedure. Available at: [Link]
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
This compound (C8H12O2) - PubChemLite. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
Allenes - Wikipedia. Available at: [Link]
-
Phelps and Eddy-Purification of Esters. 253. Available at: [Link]
-
How to purify esterefication product? - ResearchGate. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. Available at: [Link]
- CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents.
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Technical Support Center: Synthesis of Ethyl 2-methyl-3,4-pentadienoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-methyl-3,4-pentadienoate. This resource is designed for researchers, chemists, and process development professionals who are utilizing this versatile allene in their work. As specialists in synthetic organic chemistry, we understand the nuances and challenges that can arise during the preparation of cumulenic systems. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles to help you navigate common issues and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound, which is commonly prepared via a Johnson-Claisen rearrangement of 2-methyl-3-pentyn-2-ol with triethyl orthoacetate.[1][2]
Q1: My yield is significantly lower than expected, and I've isolated a major byproduct identified as Ethyl 2-methyl-2,4-pentadienoate. What is causing this, and how can I prevent it?
A1: Diagnosis and Mitigation of Diene Isomerization
This is the most common issue encountered in this synthesis. The byproduct you've isolated is a conjugated diene, which is thermodynamically more stable than the desired allene.[3] The formation of this diene occurs via isomerization of the allene product.
Causality: The isomerization from a 1,2-diene (allene) to a 1,3-diene is often catalyzed by trace amounts of base or acid, particularly at elevated temperatures. During the reaction or, more commonly, during distillation, the allene can rearrange to achieve a more stable conjugated π-system.[4]
Preventative Measures & Solutions:
-
Strict pH Control During Workup: After the reaction is complete, it is critical to neutralize the propionic acid catalyst without creating a basic environment.
-
Incorrect: Washing with a strong base like NaOH or an excess of sodium bicarbonate can leave the organic phase slightly basic, promoting isomerization during solvent removal and distillation.
-
Recommended: Carefully wash the reaction mixture with a saturated solution of sodium bicarbonate until gas evolution ceases, but no longer. Follow this with a wash with deionized water and then a brine solution to ensure all basic residues are removed.[5]
-
-
Low-Temperature Purification: High temperatures are a primary driver for isomerization.
-
Avoid: Atmospheric distillation is not recommended. The required high temperatures will almost certainly lead to significant byproduct formation.
-
Recommended: Purify the ester by vacuum distillation.[6] Maintain the distillation pot temperature as low as possible (ideally below 80°C) to minimize thermal stress on the molecule. The boiling point of this compound is reported as 65°-69°C at 24-33 mmHg.[6]
-
-
Use of Inhibitors: To prevent polymerization and potential radical-mediated side reactions at high temperatures, add a radical inhibitor to the crude product before distillation.
-
Recommended: Add a small amount (e.g., 0.1 wt%) of butylated hydroxytoluene (BHT) or hydroquinone.
-
`dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Troubleshooting workflow for low yield due to isomerization.
Q2: My reaction mixture is dark, and I'm getting a significant amount of high-boiling point residue that appears to be polymeric. Why does this happen?
A2: Addressing Polymerization
Allenes, especially those with terminal double bonds, are susceptible to polymerization, particularly under thermal stress or in the presence of radical initiators or certain metal contaminants.
Causality: The cumulated double bonds of the allene system are high in energy and can readily participate in radical or acid-catalyzed polymerization reactions. This is exacerbated by the high temperatures often used to drive the Johnson-Claisen rearrangement to completion.[7]
Preventative Measures & Solutions:
-
Optimize Reaction Temperature and Time: While the rearrangement requires heat, prolonged exposure to excessive temperatures can promote polymerization.[7]
-
Action: Monitor the reaction by TLC or GC to determine the point of maximum conversion of the starting alcohol. Do not heat the reaction longer than necessary. Aim for the lowest effective temperature. A typical range is 135-160°C.[6]
-
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative processes that may generate radical species.
-
Use of Inhibitors: As mentioned in Q1, adding a radical inhibitor like BHT is a crucial step, not just for distillation but also if the reaction is run for an extended period at high temperatures.
Q3: I am having difficulty separating the final product from unreacted triethyl orthoacetate. What is the best approach?
A3: Purification Strategy for High-Boiling Starting Materials
Triethyl orthoacetate has a boiling point (144-146°C) relatively close to that of the product under atmospheric pressure, but they separate more effectively under vacuum. The key is efficient fractional distillation.
Causality: Incomplete separation is usually a result of inefficient distillation technique or insufficient vacuum.
Solutions:
-
Quench Excess Orthoester: Before distillation, excess triethyl orthoacetate can be hydrolyzed.
-
Procedure: After the initial bicarbonate wash, wash the organic layer with dilute acid (e.g., 1M HCl). This will hydrolyze the orthoester to ethyl acetate and ethanol, which have much lower boiling points and are more easily removed. Caution: This acidic wash must be followed by another water and brine wash to ensure no acid is carried into the distillation flask, as this would catalyze isomerization.
-
-
Efficient Fractional Vacuum Distillation:
-
Apparatus: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides the necessary theoretical plates to separate compounds with close boiling points.
-
Technique: Ensure a stable, deep vacuum (e.g., <30 mmHg) is maintained. Collect fractions carefully, monitoring the vapor temperature. A distinct plateau in temperature should be observed during the collection of the main product fraction.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the synthesis of this compound via the Johnson-Claisen rearrangement?
A: The Johnson-Claisen rearrangement is a[8][8]-sigmatropic rearrangement.[7] The reaction proceeds through several key steps:
-
Alcohol Exchange: The propargyl alcohol displaces one of the ethoxy groups from triethyl orthoacetate, catalyzed by a weak acid (propionic acid).
-
Formation of a Ketene Acetal: A molecule of ethanol is eliminated to form a key intermediate, a mixed ketene acetal.
-
[8][8]-Sigmatropic Rearrangement: This is the core step. A concerted reorganization of six electrons occurs through a cyclic, chair-like transition state, forming a new carbon-carbon bond and shifting the pi bonds to yield the α-methyl allenic ester.[1][2]
`dot graph "Johnson_Claisen_Mechanism" { layout=dot; node [shape=box, fontname="Arial", fontsize=10, style=rounded]; edge [fontname="Arial", fontsize=9];
} ` Caption: Key stages of the Johnson-Claisen rearrangement.
Q: Why is propionic acid used as the catalyst instead of a stronger acid like sulfuric acid?
A: A weak acid is crucial for this reaction. Strong mineral acids like H₂SO₄ would likely cause rapid polymerization of the starting materials and the allene product, or promote other undesired side reactions. Propionic acid provides the gentle acidic conditions necessary to catalyze the initial alcohol exchange and elimination steps without causing widespread decomposition.
Q: How can I reliably characterize my product and identify the common impurities?
A: A combination of spectroscopic methods is recommended:
-
¹H NMR: The most informative. The terminal protons of the allene (=CH₂) typically appear as a triplet around δ 4.8-5.0 ppm. The allenic CH proton (-CH=C=) appears as a multiplet around δ 5.2-5.4 ppm. The α-methyl group will be a doublet. The conjugated diene impurity will show distinct signals in the δ 5.5-7.0 ppm region.
-
¹³C NMR: The central carbon of the allene (C=C=C) has a unique and highly characteristic signal far downfield, typically around δ 200-210 ppm. The other two sp² carbons of the allene appear around δ 75-95 ppm.
-
FT-IR: Look for a sharp, characteristic absorption for the C=C=C stretch, which typically appears around 1950-1960 cm⁻¹. The ester carbonyl (C=O) will be present around 1735 cm⁻¹.
-
GC-MS: Excellent for determining purity and identifying the mass of byproducts. The product will show a molecular ion peak at m/z 140.
Table 1: Summary of Reaction Parameters and Their Effects
| Parameter | Recommended Condition | Rationale & Potential Side Products if Deviated |
| Temperature | 135-160°C[6] | Too High: Increased rate of isomerization to diene; polymerization. Too Low: Slow or incomplete reaction. |
| Catalyst | Propionic Acid (catalytic) | Stronger Acid: Polymerization, decomposition. No Catalyst: Reaction will not proceed efficiently. |
| Workup | Mild HCO₃⁻ wash, H₂O, Brine | Excess/Strong Base: Promotes isomerization to conjugated diene. Residual Acid: Promotes isomerization/polymerization during distillation. |
| Purification | Fractional Vacuum Distillation | Atmospheric Pressure: Thermal degradation and extensive isomerization. Simple Distillation: Poor separation from starting materials. |
| Additives | BHT or other radical inhibitor | None: Increased risk of polymerization during distillation. |
Validated Experimental Protocols
Protocol 1: Synthesis via Johnson-Claisen Rearrangement
This protocol is adapted from established procedures for this class of transformation.[1]
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer, a distillation head, and a condenser set for distillation, add 2-methyl-3-pentyn-2-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (approx. 0.05 eq).
-
Reaction: Heat the mixture in an oil bath. The temperature should be raised gradually to allow for the slow distillation of ethanol as it forms, which helps drive the reaction equilibrium forward. A typical reaction temperature is around 140°C.
-
Monitoring: The reaction can be monitored by observing the cessation of ethanol distillation. Alternatively, small aliquots can be taken, worked up, and analyzed by TLC or GC to check for the disappearance of the starting alcohol. Reaction time is typically 3-6 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification
-
Transfer & Dilution: Transfer the cooled reaction mixture to a separatory funnel, diluting with a suitable organic solvent like diethyl ether or ethyl acetate to facilitate washing.
-
Neutralization: Add saturated sodium bicarbonate solution portion-wise and shake gently, venting frequently. Continue until CO₂ evolution stops.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and saturated brine solution (1x).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Distillation: Add a small amount of BHT (0.1 wt%) to the crude oil. Assemble a fractional vacuum distillation apparatus.
-
Fraction Collection: Slowly heat the flask under vacuum. Collect any low-boiling forerun. Collect the product fraction at the appropriate temperature and pressure (e.g., 65-69°C at ~30 mmHg).[6] Store the purified, colorless liquid under an inert atmosphere and refrigerate.
References
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Hashmi, A. S. K. (2004). Synthesis of Allenes by Isomerization Reactions. In N. Krause & A. S. K. Hashmi (Eds.), Modern Allene Chemistry. Wiley-VCH. [Link]
-
Gosteli-Claisen rearrangement of propargyl vinyl ethers: cascading molecular rearrangements. Org Lett. 2011 Apr 15;13(8):2122-5. [Link]
-
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. J. Org. Chem. 2021, 86, 24, 18105–18113. [Link]
-
PrepChem (2023). Synthesis of ethyl-2-methyl-pentanoate. [Link]
-
ResearchGate. Synthesis of allenes via isomerization reaction of alkynes. [Link]
-
ResearchGate. Propargylic alcohols Johnson‐Claisen rearrangement. [Link]
-
Wikipedia. Myers allene synthesis. [Link]
-
Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. J. Am. Chem. Soc. 2006, 128, 14, 4594–4595. [Link]
-
Tejedor, D., Méndez-Abt, G., Cotos, L., & García-Tellado, F. (2012). Propargyl Claisen rearrangement: allene synthesis and beyond. Chemical Society Reviews, 41(21), 7007-7023. [Link]
-
Du, S., Zhou, A., Yang, R., Song, X., & Xiao, Q. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(23), 6760-6782. [Link]
-
Tejedor, D., et al. (2012). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Chem. Soc. Rev., 41, 7007-7023. [Link]
-
Marshall, J. A. (2000). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 65(18), 5831-5835. [Link]
- Google Patents.
-
Sherry, B. D., & Toste, F. D. (2004). Gold(I)-Catalyzed Propargyl Claisen Rearrangement. Journal of the American Chemical Society, 126(49), 15978-15979. [Link]
-
Wipf, P., & Ribe, S. (2006). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 128(14), 4594-4595. [Link]
-
Chemistry LibreTexts. (2021). 13.5: Cumulated Alkadienes. [Link]
-
Synthesis of Allenes by Catalytic Coupling of Propargyl Carbonates with Aryl Iodides in the Presence of Diboron Species. The Journal of Organic Chemistry. 2016, 81, 1, 314–321. [Link]
-
PrepChem. Synthesis of ethyl-2-methyl-3,4-pentadienoate. [Link]
-
ResearchGate. Synthesis of Allenes by Isomerization Reactions. [Link]
-
PrepChem. (2023). Preparation of ethyl-2-methyl-3,4-pentadienoate. [Link]
-
Name-Reaction.com. Johnson-Claisen Rearrangement. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
SynArchive. Johnson-Claisen Rearrangement. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
-
Organic Chemistry Portal. Allene synthesis by olefination or allenation. [Link]
-
Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-256. [Link]
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Technical Support Center: Synthesis of Ethyl 2-methyl-3,4-pentadienoate
Welcome to the technical support guide for the synthesis of Ethyl 2-methyl-3,4-pentadienoate (CAS 60523-21-9).[1] This document is designed for researchers, chemists, and professionals in drug development and specialty chemicals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the synthesis of this compound and related allenoates.
Q1: What are the primary synthetic routes to this compound?
There are several established routes, but a common laboratory and industrial method involves the reaction of propionic acid derivatives under heat and pressure.[2] Alternative modern approaches for synthesizing substituted allenoates include palladium-catalyzed β-hydride elimination from enol triflates and copper-catalyzed coupling of α-diazoesters with terminal alkynes.[3] The choice of route often depends on available starting materials, scale, and required stereochemistry. Allenoates are versatile reagents in organic synthesis, often activated by Lewis bases like phosphines and amines for various cycloaddition reactions.[4][5]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yield is a frequent issue stemming from several factors. The most critical parameters to optimize are reaction temperature, pressure, and the purity of starting materials.
-
Temperature and Pressure: One documented synthesis occurs at high temperatures (135°C-160°C) in a sealed autoclave, indicating the reaction requires significant energy input to proceed efficiently.[6] Insufficient heat can lead to incomplete conversion.
-
Reagent Purity: Allenoates can be sensitive molecules. Impurities in starting materials or solvents can interfere with the reaction, poison catalysts, or promote side reactions. For instance, water can hydrolyze the ester product, and other nucleophiles can compete in the reaction.[7]
-
Reaction Equilibrium: If the synthesis is reversible, byproducts must be removed to drive the reaction toward the product. For many esterifications, this involves removing water.[8]
Q3: I'm observing significant formation of an isomeric byproduct. How can I improve selectivity?
The most common isomeric byproducts in allenoate synthesis are the corresponding alkynoates.[9] This often occurs when the reaction conditions allow for isomerization.
-
Catalyst Choice: The choice of catalyst and base is crucial. For some allenoate syntheses, bifunctional catalysts are used to control the stereochemistry and prevent the formation of common byproducts through a highly ordered transition state.[9]
-
Kinetic vs. Thermodynamic Control: Side products can be the result of thermodynamic equilibration. Running the reaction at a lower temperature for a longer duration (kinetic control) might favor the desired allenoate product over a more stable conjugated isomer.
Q4: What are the best practices for the purification of this compound to maximize recovery?
Effective purification is key to obtaining a high yield of the final product. Given that this compound is a relatively volatile liquid (Boiling Point: ~160°C) and is insoluble in water, a multi-step approach is recommended.[][11]
-
Neutralization and Extraction: After the reaction, the mixture should be cooled and neutralized. Adding a weak base like sodium bicarbonate (NaHCO₃) solution will quench the catalyst and remove any unreacted acidic starting materials.[12] The ester can then be extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the solid.
-
Distillation: The final and most critical step is fractional distillation under reduced pressure.[13] This separates the ester from the solvent and any non-volatile impurities. Distilling under vacuum is essential to prevent thermal decomposition at the normal boiling point.
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| No or Minimal Product Formation | 1. Reaction temperature too low. 2. Inactive or insufficient catalyst. 3. Impure or incorrect starting materials. 4. Reaction time too short. | 1. Gradually increase reaction temperature, monitoring for product formation via TLC or GC. 2. Use a fresh batch of catalyst; ensure proper handling if air/moisture sensitive. 3. Verify the purity of reagents via NMR or other analytical methods.[14] 4. Extend the reaction time and monitor progress. |
| Low Yield with Unreacted Starting Material | 1. Incomplete reaction due to equilibrium. 2. Insufficient heating or reaction time. 3. Poor mixing in a heterogeneous reaction. | 1. If a byproduct like water is formed, consider using a Dean-Stark apparatus or adding molecular sieves to remove it.[8] 2. Increase temperature or extend reaction duration. 3. Ensure vigorous stirring, especially if solids are present.[15] |
| Significant Side Product Formation | 1. Reaction temperature is too high, leading to decomposition or isomerization. 2. Incorrect stoichiometry of reactants. 3. Non-optimal catalyst or solvent. | 1. Lower the reaction temperature. Run a temperature optimization study.[16] 2. Carefully verify the molar ratios of all reactants and catalysts. 3. Screen alternative catalysts or solvents that may improve selectivity.[4] |
| Product Loss During Workup/Purification | 1. Formation of emulsions during extraction. 2. Hydrolysis of the ester during aqueous workup. 3. Thermal decomposition during distillation. 4. Inefficient phase separation. | 1. Add brine to help break emulsions. 2. Use a weak base (e.g., NaHCO₃) instead of a strong base (e.g., NaOH) for neutralization to minimize saponification. 3. Perform distillation under reduced pressure to lower the boiling point.[13] 4. Allow sufficient time for layers to separate in the separating funnel.[17] |
Part 3: Experimental Protocols & Workflows
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for a typical synthesis of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic Diagram
Use this decision tree to diagnose the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Protocol: Synthesis via High-Temperature Reaction
This protocol is adapted from procedures described for the preparation of this compound.[2][6]
Materials:
-
Propionic acid
-
2,6-di-tert-butyl-4-methylphenol (BHT, as an inhibitor)
-
Sodium bicarbonate
-
Suitable reaction autoclave or high-pressure reactor
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Charging: In a suitable autoclave, charge propionic acid, a catalytic amount of sodium bicarbonate, and a small amount of BHT to inhibit polymerization.
-
Sealing and Heating: Seal the autoclave. Begin heating the reaction mass to 150°C over approximately 50 minutes.
-
Reaction: Maintain the internal temperature between 135°C and 160°C. The pressure will rise due to the reaction temperature. Hold under these conditions, with stirring, for the required reaction time (this may require optimization, e.g., 2-6 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate.
-
Carefully add saturated sodium bicarbonate solution in portions to neutralize any remaining acid (Caution: CO₂ evolution).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.[13]
-
References
-
PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl-2-methyl-3,4-pentadienoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Allenoates in organic synthesis. Retrieved from [Link]
-
Ryan, J. H., & Miller, S. J. (2009). Enantioselective catalysis and complexity generation from allenoates. Chemical Society Reviews, 38(11), 3061-3072. Retrieved from [Link]
-
Wang, C., et al. (2013). Organocatalytic Enantioselective Synthesis of 2,3-Allenoates by Intermolecular Addition of Nitroalkanes to Activated Enynes. Organic Letters, 15(23), 5982-5985. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-2-methyl-3,4-pentadienoate. Retrieved from [Link]
-
PrepChem. (n.d.). PREPARATION OF ETHYL-2-METHYL-3,4-PENTADIENOATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. Retrieved from [Link]
-
Li, W., et al. (2018). Diastereoselective and Enantioselective Alleno-aldol Reaction of Allenoates with Isatins to Synthesis of Carbinol Allenoates Catalyzed by Gold. Organic Letters, 20(21), 6832-6836. Retrieved from [Link]
-
Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Org. Synth., 86, 325. Retrieved from [Link]
-
Marshall, J. A., & Wolf, M. A. (1996). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 61(10), 3238-3239. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0037196). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Org. Synth., 61, 62. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan, I., et al. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 735. Retrieved from [Link]
-
Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-256. Retrieved from [Link]
-
Lee, Y., et al. (2021). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Polymers, 13(21), 3799. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Bioorg. Med. Chem. Lett., 21(17), 5033-5036. Retrieved from [Link]
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Technical Support Center: Overcoming Racemization in Allenic Ester Reactions
Welcome to the Technical Support Center for Stereoselective Allenic Ester Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling optically active allenic esters. Allenes, with their unique axial chirality, are valuable building blocks in modern organic synthesis, but their stereochemical instability can present significant challenges.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the enantiomeric integrity of your allenic esters throughout your synthetic workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the nature of racemization in allenic esters and the fundamental principles of their stereochemistry.
Q1: What makes allenic esters susceptible to racemization?
A1: The axial chirality of an allene arises from the non-planar arrangement of substituents on its cumulated diene system.[3] For an allene to be chiral, each of the two terminal carbons must be attached to two different groups.[3] Racemization, the process of converting an enantiomerically enriched sample into a mixture of equal parts of both enantiomers (a racemate), can occur if the energy barrier to rotation around the C=C=C axis is overcome. Allenic esters are particularly prone to racemization under basic conditions. The presence of an ester functional group provides an acidic proton at the α-position, which can be abstracted by a base to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical information.
Q2: What is the primary mechanism of base-catalyzed racemization in allenic esters?
A2: The primary mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl) by a base. This generates a resonance-stabilized allenyl enolate, which is planar and therefore achiral. Subsequent protonation of this intermediate can occur at the α-carbon from either side with equal probability, resulting in a racemic mixture of the starting allenic ester. The prolonged exposure of the allenic ester to a basic medium increases the likelihood of this process occurring.[4]
Q3: Can purification methods cause racemization?
A3: Yes, certain purification techniques can induce racemization. Standard silica gel chromatography can be problematic as silica gel is inherently acidic and can promote isomerization or racemization, especially for sensitive allenes. Similarly, using basic alumina for chromatography can lead to racemization through the mechanism described above. It is crucial to select a purification method that is compatible with the stereochemical lability of your allenic ester.
Q4: How can I determine the enantiomeric excess (ee) of my allenic ester?
A4: The most common and reliable method for determining the enantiomeric excess of chiral allenes is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[5][6] These techniques separate the two enantiomers, allowing for their quantification. The choice of the chiral column and the mobile phase is critical and often requires screening of different conditions to achieve baseline separation.
II. Troubleshooting Guides
This section provides practical, step-by-step guidance for addressing specific experimental challenges related to racemization.
Issue 1: Loss of Enantiomeric Excess (ee) During the Reaction
Q: My reaction produces the desired allenic ester, but the enantiomeric excess is significantly lower than expected based on the chiral catalyst or substrate used. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to the reaction conditions. Here’s a systematic approach to troubleshooting:
1. Evaluate the Base:
-
The Problem: The choice and stoichiometry of the base are critical. Strong, non-hindered bases can readily deprotonate the α-proton of the allenic ester, leading to racemization. Even weak bases, if present in excess or for prolonged reaction times, can cause a gradual loss of stereointegrity.[4]
-
The Solution:
-
Use a Weaker/Hindered Base: If your protocol allows, switch to a weaker or more sterically hindered base. For instance, a hindered amine like 2,4,6-collidine might be a better choice than triethylamine or diisopropylethylamine (DIPEA).[7]
-
Optimize Stoichiometry: Carefully control the amount of base used. Use the minimum amount necessary to achieve the desired reaction rate.
-
Slow Addition: If applicable, add the base slowly to the reaction mixture to avoid a high instantaneous concentration.
-
2. Control the Temperature:
-
The Problem: Higher reaction temperatures provide the necessary activation energy to overcome the rotational barrier of the allene axis, leading to racemization.
-
The Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. It may be necessary to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance.
-
Maintain Consistent Temperature: Ensure the reaction temperature is consistently maintained throughout the process.
-
3. Minimize Reaction Time:
-
The Problem: The longer the allenic ester is exposed to potentially racemizing conditions, the greater the loss of enantiomeric excess.[4]
-
The Solution:
-
Monitor Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quench Promptly: As soon as the reaction is complete, quench it immediately with a suitable acidic workup (e.g., addition of a saturated aqueous solution of ammonium chloride) to neutralize any remaining base.
-
4. Consider the Solvent:
-
The Problem: Polar aprotic solvents can sometimes facilitate racemization by stabilizing charged intermediates.
-
The Solution:
-
Solvent Screening: If possible, screen less polar solvents to see if this has a positive impact on stereochemical retention.
-
Issue 2: Racemization During Work-up and Purification
Q: I've confirmed that my crude reaction mixture has a high enantiomeric excess, but I'm losing it during the work-up and purification steps. What should I do?
A: This indicates that the post-reaction handling is compromising the stereochemical integrity of your product. Here’s how to address this:
1. Neutralize and Dry with Care:
-
The Problem: Residual base or acid from the work-up can cause racemization during subsequent steps like solvent evaporation.
-
The Solution:
-
Thorough Washing: Ensure your organic layer is thoroughly washed with a neutral or slightly acidic aqueous solution (e.g., brine or dilute citric acid) to remove any residual base.
-
Anhydrous Drying: Use a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
2. Re-evaluate Your Chromatography Method:
-
The Problem: As mentioned in the FAQs, standard silica gel can be detrimental to chiral allenes.
-
The Solution:
-
Deactivated Silica: If you must use silica gel chromatography, consider deactivating it first. This can be done by preparing a slurry of the silica gel in the eluent and adding a small amount of a neutral or slightly basic modifier, such as triethylamine (typically 1-2% by volume), and then packing the column.
-
Alternative Stationary Phases: Explore other stationary phases like neutral alumina or Florisil.
-
Flash Chromatography: If using column chromatography, perform it as quickly as possible to minimize the contact time between your compound and the stationary phase.
-
Preparative Chiral HPLC/SFC: For high-value or highly sensitive compounds, preparative chiral chromatography is the ideal solution as it separates enantiomers and avoids the use of achiral stationary phases that can cause racemization.[5]
-
3. Avoid Excessive Heat:
-
The Problem: Heating the allenic ester during solvent removal can lead to thermal racemization.
-
The Solution:
-
Use a Rotary Evaporator at Low Temperature: Remove the solvent under reduced pressure at or below room temperature.
-
High Vacuum: For high-boiling solvents, use a high-vacuum pump to facilitate removal without heating.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows designed to minimize racemization.
Protocol 1: General Procedure for a Stereoretentive Allenic Ester Synthesis
This protocol outlines a general workflow for a reaction known to be sensitive to racemization, incorporating best practices for maintaining stereochemical integrity.
1. Materials and Setup:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Degas all solvents and reagents where necessary.
2. Reaction Execution:
-
Dissolve the starting materials (e.g., propargylic precursor and nucleophile) in the chosen anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the optimized low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
If a base is required, prepare a solution of the base in the reaction solvent and add it dropwise to the cooled reaction mixture over an extended period using a syringe pump.
-
Monitor the reaction progress meticulously using an appropriate analytical technique (e.g., TLC, LC-MS).
3. Reaction Quench and Work-up:
-
Once the reaction is complete, quench it at the low reaction temperature by adding a pre-cooled, saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo at a low temperature.
4. Purification:
-
If purification is necessary, prioritize methods other than standard silica gel chromatography.
-
Recommended: Preparative chiral HPLC or SFC.
-
Alternative: Rapid flash chromatography on deactivated silica gel.
Protocol 2: Chiral HPLC Analysis of an Allenic Ester
This protocol provides a general method for determining the enantiomeric excess of a synthesized allenic ester.
1. Sample Preparation:
-
Prepare a stock solution of your purified allenic ester in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL.[8]
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[8]
-
Chiral Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio will need to be optimized to achieve separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.[8]
-
Column Temperature: Maintain a constant column temperature, often at room temperature (e.g., 25 °C).[8]
-
Detection: Monitor at a wavelength where the allenic ester has a strong UV absorbance.[8]
-
Injection Volume: 5-10 µL.[8]
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
-
IV. Data Presentation
The following table summarizes the impact of different reaction parameters on the stereochemical outcome of allenic ester syntheses, based on general trends observed in the literature.
| Parameter | Condition A | % ee (Typical) | Condition B | % ee (Typical) | Rationale |
| Base | Strong, non-hindered (e.g., NaH) | Low to moderate | Weak, hindered (e.g., 2,6-lutidine) | High | Strong bases promote rapid enolization and racemization.[4] |
| Temperature | Room Temperature (25 °C) | Moderate to high | Low Temperature (-78 °C) | Very High | Lower temperatures reduce the kinetic energy available for racemization. |
| Reaction Time | Prolonged (e.g., 24 h) | Lower | Short, monitored (e.g., 2 h) | Higher | Minimizes the time the product is exposed to potentially racemizing conditions.[4] |
| Purification | Standard Silica Gel | Can decrease significantly | Deactivated Silica / Chiral HPLC | Maintained | Acidic sites on standard silica can catalyze racemization. |
V. Visualizations
The following diagrams illustrate key workflows and decision-making processes in overcoming racemization.
Caption: Troubleshooting workflow for racemization.
Caption: Ideal experimental workflow for minimizing racemization.
VI. References
-
Wang, J., et al. (2025). Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality. Chem Catalysis. [Link]
-
Wright, J. D. (2013). Synthesis of Axially Chiral Allenes via Asymmetric Catalysis. University of Illinois Urbana-Champaign. [Link]
-
Bodanszky, M., & Bodanszky, A. (1986). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 27(4), 383-389. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Chiral Allenes And Chiral Axes. Master Organic Chemistry. [Link]
-
Landor, S. R., & Landor, P. F. (1981). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 46(13), 2717–2722. [Link]
-
Nishimura, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 703-710. [Link]
-
Ashenhurst, J. (2020). Alkene Stability (And Instability). Master Organic Chemistry. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2849. [Link]
-
Wang, Y., et al. (2013). A room-temperature catalytic asymmetric synthesis of allenes with ECNU-Phos. Journal of the American Chemical Society, 135(31), 11517-11520. [Link]
-
Han, J., et al. (2026). Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Organic Letters. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5124-5163. [Link]
-
Wikipedia. (n.d.). Allene. [Link]
-
Jiang, Y., et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society, 139(5), 1826–1829. [Link]
-
Google Patents. (1998). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
Ma, S., et al. (2017). A gold-catalyzed room temperature allenation of terminal alkynes (ATA) with aldehydes affording 1,3-disubstituted allenes. Angewandte Chemie International Edition, 56(22), 6294-6298. [Link]
-
Wijesinghe, K. D., et al. (2022). Low Temperature Step Annealing Synthesis of the Ti2AlN MAX Phase to Fabricate MXene Quantum Dots. Nanomaterials, 12(19), 3429. [Link]
-
Scarlett, A. G., et al. (2025). The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment. Chemosphere, 53(4), 389-396. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. [Link]
-
Li, C.-Y., et al. (2006). Enantioselective synthesis of allenic esters via an ylide route. Chemical Communications, (26), 2774-2776. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]
-
Li, X., & Sun, J. (2024). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. ACS Omega. [Link]
-
Organic Chemistry Portal. (2010). Functional Groups In Organic Chemistry. [Link]
-
Wang, C., & Zhu, J. (2022). Radical transformations for allene synthesis. Chemical Science, 13(25), 7336-7350. [Link]
-
Palasek, S. S., et al. (2025). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 12(3), 186-192. [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. [Link]
-
Li, X., & Sun, J. (2024). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. ACS Omega. [Link]
-
Tius, M. A. (2018). Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society, 140(47), 15993–16002. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Michigan State University. (n.d.). Axially Chiral Allenes: Not a Laboratory Curiosity Any More!. [Link]
-
Wang, C., et al. (2021). Substrate scope for allene synthesis via photoredox and Co catalysis. Angewandte Chemie International Edition, 60(38), 20738-20743. [Link]
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting failed reactions with Ethyl 2-methyl-3,4-pentadienoate
Welcome to the Technical Support Center for Ethyl 2-methyl-3,4-pentadienoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile allenic ester. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot failed reactions and optimize your experimental outcomes.
Introduction to this compound
This compound is a valuable C8 building block in organic synthesis, utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique allenic structure, characterized by two cumulative double bonds, imparts high reactivity, making it a potent Michael acceptor and a partner in various cycloaddition and nucleophilic addition reactions.[2][3] However, this reactivity also presents challenges, including a propensity for isomerization and polymerization. This guide will address the most common issues encountered when working with this compound and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might encounter during your experiments with this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in reactions involving this compound can stem from several factors, primarily related to the reagent's stability and reactivity.
Possible Causes & Solutions:
-
Isomerization to the Conjugated Diene: this compound can readily isomerize to the more thermodynamically stable ethyl 2-methyl-2,4-pentadienoate, which is often less reactive or leads to different products. This isomerization can be catalyzed by acids, bases, or even heat.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting your reaction, verify the purity of your this compound using ¹H NMR. The presence of signals in the δ 5.5-7.5 ppm range may indicate the presence of the conjugated diene isomer.
-
Control the Reaction Temperature: Whenever possible, run your reactions at lower temperatures. The rate of isomerization is often significantly reduced at or below room temperature.
-
Mind Your Base/Acid: If your reaction requires a base or an acid, consider using a milder or non-nucleophilic option. For base-catalyzed reactions, hindered bases or carbonates might be preferable to alkoxides. For acid-catalyzed reactions, a Lewis acid might offer better control than a Brønsted acid.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of isomerization. Monitor your reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
-
-
Polymerization: As a reactive Michael acceptor, this compound can undergo anionic or radical polymerization, especially in the presence of strong nucleophiles, initiators, or upon prolonged heating.
-
Troubleshooting Steps:
-
Use an Inhibitor for Storage: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to the neat compound.[4]
-
Degas Your Solvents: If you suspect radical polymerization, degassing your solvents by sparging with an inert gas (argon or nitrogen) can help.
-
Control Nucleophile Concentration: In reactions involving strong nucleophiles, consider slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Sub-optimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent can influence the reactivity of both the allene and the nucleophile. A solvent screen is often a worthwhile endeavor. Aprotic solvents are generally preferred to avoid unwanted protonation of intermediates.
-
Catalyst Choice: For catalyzed reactions, the nature of the catalyst is critical. For example, in hydrogenation, using a Lindlar catalyst can be crucial to avoid over-reduction.[5]
-
-
Q2: I am observing an unexpected byproduct that I suspect is an isomer. How can I confirm this and prevent its formation?
The most common byproduct is the conjugated diene, ethyl 2-methyl-2,4-pentadienoate.
Identification:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals for the allenic protons around δ 4.6-5.2 ppm. The conjugated isomer, ethyl 2-methyl-2,4-pentadienoate, will show distinct signals for vinylic protons in the δ 5.5-7.5 ppm region.
-
GC-MS: Gas chromatography-mass spectrometry can often separate the two isomers, which will have the same mass but different retention times.
Prevention:
The strategies to prevent isomerization are the same as those outlined in Q1 for improving yield. The key is to maintain mild reaction conditions and minimize exposure to heat, strong acids, and strong bases.
Reaction-Specific Troubleshooting
Michael Additions
This compound is an excellent Michael acceptor. However, controlling the regioselectivity and preventing side reactions can be challenging.
Problem: Low yield or formation of multiple products in a Michael addition.
Possible Causes & Solutions:
-
Incorrect Regioselectivity: Nucleophilic attack can occur at either the central carbon of the allene (C4) or the ester carbonyl carbon (C1). While attack at C4 is generally favored for soft nucleophiles in a conjugate addition, hard nucleophiles may preferentially attack the carbonyl.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity in Michael additions.
-
-
Base-Catalyzed Isomerization: If the Michael addition is performed under basic conditions, the allene can isomerize to the less reactive conjugated diene.
-
Solution: Use a non-nucleophilic, hindered base, or consider a phase-transfer catalyst for milder conditions.[6]
-
Cycloaddition Reactions (e.g., Diels-Alder)
Allenes can participate in cycloaddition reactions, but their reactivity and selectivity can differ from simple alkenes.[2]
Problem: Low yield or no reaction in a Diels-Alder cycloaddition.
Possible Causes & Solutions:
-
Poor Diene/Dienophile Reactivity: The electronic nature of the diene and dienophile is crucial. This compound is an electron-deficient allene and will react best with electron-rich dienes.
-
Solution: If your diene is not sufficiently electron-rich, consider using a Lewis acid catalyst to activate the allenic ester and lower the LUMO energy.[7]
-
-
Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the diene.
-
Solution: Higher reaction temperatures may be required, but this must be balanced against the risk of isomerization and polymerization. A high-pressure reaction setup could also be beneficial.
-
-
Unfavorable Frontier Molecular Orbitals: The geometry of the allene's orbitals can lead to poor overlap with the diene's orbitals.
-
Solution: This is an inherent property of the molecule. If other troubleshooting steps fail, a different synthetic route may be necessary.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of allenic esters.[8]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Propargyl bromide
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred suspension of zinc dust (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of propargyl bromide (1.1 eq) in THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and add a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Protocol 2: Purification by Flash Chromatography
If distillation is not feasible or does not provide sufficient purity, flash chromatography can be employed.
General Guidelines:
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).[9]
-
Sample Loading: For optimal separation, it is best to load the sample onto the column in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.[10]
Data Presentation
Table 1: Recommended Solvents for Reactions with this compound
| Reaction Type | Recommended Solvents | Solvents to Avoid (if applicable) |
| Michael Addition | THF, Dichloromethane, Toluene | Protic solvents (e.g., alcohols) if the nucleophile is strongly basic |
| Diels-Alder | Toluene, Xylene, Dichloromethane | Highly polar, coordinating solvents if a Lewis acid is used |
| Hydrogenation | Ethanol, Ethyl acetate | --- |
Table 2: Key ¹H NMR Data for Identification of this compound and its Isomer
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ~5.1 (m, 1H, C=C=CH), ~4.7 (m, 2H, C=C=CH₂), ~4.2 (q, 2H, OCH₂CH₃), ~3.2 (m, 1H, CH), ~1.3 (t, 3H, OCH₂CH₃), ~1.3 (d, 3H, CHCH₃) |
| Ethyl 2-methyl-2,4-pentadienoate | ~7.3 (dd, 1H), ~6.0-6.4 (m, 1H), ~5.5-5.8 (m, 2H), ~4.2 (q, 2H, OCH₂CH₃), ~1.9 (s, 3H, =CCH₃), ~1.3 (t, 3H, OCH₂CH₃) |
Handling and Storage
Due to its reactivity, proper handling and storage of this compound are crucial to maintain its purity and prevent accidents.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] It is recommended to store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-induced degradation. For long-term storage, refrigeration at 4°C is advisable, and the addition of a polymerization inhibitor such as BHT can be considered.[12]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Visualizing Reaction Pathways
Isomerization of this compound
Caption: Isomerization of the allene to the conjugated diene.
General Michael Addition Workflow
Caption: A typical workflow for a Michael addition reaction.
References
-
PrepChem. Synthesis of ethyl-2-methyl-pentanoate. Available from: [Link]
-
Marshall, J. A., & Wang, X. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 62(17), 5676–5681. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Ma, S. (2009). Recent advances in the chemistry of allenes. Chemical Reviews, 109(11), 5053–5167.
- Snider, B. B. (2004). Lewis Acid-Catalyzed Ene Reactions. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1027-1061). Elsevier.
- Kim, S., & Kim, S. (2007). Michael addition of amines to α,β-unsaturated esters and nitriles. Tetrahedron Letters, 48(44), 7881–7884.
-
The Good Scents Company. berry pentadienoate. Available from: [Link]
-
Human Metabolome Database. This compound. Available from: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]
-
Chemistry LibreTexts. Conjugate Addition Reactions. Available from: [Link]
-
International Chemical Engineering. The control of runaway polymerisation reactions by inhibition techniques. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Available from: [Link]
-
Royal Society of Chemistry. The Morita–Baylis–Hillman Reaction. Available from: [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2008). Organocatalytic asymmetric conjugate addition to allenic esters and ketones. Chemical Society Reviews, 37(6), 1133–1143. Available from: [Link]
Sources
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- 2. books.rsc.org [books.rsc.org]
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- 4. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. DSpace [dr.lib.iastate.edu]
- 8. icheme.org [icheme.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 12. PolySciTech™ - Storage and Handling [akinainc.com]
Technical Support Center: Catalyst Selection for Ethyl 2-methyl-3,4-pentadienoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving ethyl 2-methyl-3,4-pentadienoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for common experimental challenges. As a versatile allenoate, the reactivity of this compound is profoundly influenced by the choice of catalyst, dictating the reaction pathway, selectivity, and overall success of the transformation. This document provides foundational knowledge in a Q&A format, followed by a detailed troubleshooting guide to navigate potential hurdles in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection for this compound and related allenoates.
Q1: What are the primary classes of catalysts for reactions with this compound?
The reactivity of allenoates is typically harnessed using three main classes of catalysts: Lewis bases, transition metals, and other organocatalysts.
-
Lewis Base Catalysts: This is the most common class, primarily featuring phosphines and amines.[1] These catalysts function by attacking the electrophilic β-carbon (the central carbon of the allene system) to generate a zwitterionic intermediate, which then engages with various reaction partners.[2][3] This class is exceptional for cycloadditions and nucleophilic additions.
-
Transition Metal Catalysts: Gold (Au), Palladium (Pd), and Rhodium (Rh) complexes are widely used.[4][5][6] Gold catalysts activate the allene moiety, making it susceptible to nucleophilic attack, and are particularly effective for cycloisomerization and cascade reactions.[5][7][8] Palladium is often employed for cross-coupling, cyclization, and hydrogenation reactions.[9][10] Rhodium is effective in various annulations and cycloadditions, such as the [2+2+2] cycloaddition.[4][11]
-
Bifunctional Organocatalysts: Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, can facilitate asymmetric reactions. These catalysts often work by activating both the allenoate and the nucleophile simultaneously through a network of non-covalent interactions, like hydrogen bonding, to control stereochemistry.[12][13]
Q2: How does the catalyst choice dictate the reaction pathway?
The catalyst is the primary determinant of the reaction's outcome. It controls which reactive intermediate is formed and, consequently, the type of product generated.
For instance, a phosphine catalyst adds to the β-carbon of the allenoate to form a 1,3-dipole intermediate.[2] This intermediate can then participate in various cycloadditions depending on the reaction partner:
-
[3+2] Annulation with electron-deficient olefins to form cyclopentenes.[2]
-
[4+2] Annulation where the allenoate acts as a 1,4-dipole synthon, yielding six-membered rings.[14]
-
γ-Addition where a nucleophile adds to the γ-position of the allenoate, a process mechanistically related to the Morita–Baylis–Hillman reaction.[15][16]
In contrast, a gold(I) catalyst coordinates to one of the double bonds of the allene, rendering it highly electrophilic. This activation facilitates intramolecular attack by a tethered nucleophile (e.g., a hydroxyl group) or intermolecular reactions, often leading to cycloisomerization products like furans or butenolides.[5][8]
The following decision tree provides a simplified guide for initial catalyst selection.
Caption: A decision tree for initial catalyst selection.
Q3: What determines the regioselectivity (α vs. γ attack) in Lewis base catalysis?
In Lewis base catalysis, the initial adduct can be represented by two main resonance structures, with the negative charge localized at either the α-carbon or the γ-carbon.[2] The preferred site of reaction depends on a delicate balance of steric and electronic factors of both the allenoate and the reacting partner.
-
Catalyst Influence: The nature of the Lewis base itself is critical. While many phosphines promote reactions via the α-nucleophilic intermediate (leading to [3+2] products), certain amine catalysts or reaction conditions can favor pathways involving the γ-position.[3][17]
-
Substituent Effects: The substituent on the γ-carbon of the allenoate can influence the stereochemical outcome and reaction pathway.[2] For this compound, the methyl group at the α-position also plays a significant role in directing the approach of the electrophile.
-
Reaction Partner: The electrophile's structure is equally important. Some electrophiles may react preferentially at one position over the other due to steric hindrance or electronic compatibility.[18]
Q4: How can I achieve high enantioselectivity in my reaction?
Achieving high enantioselectivity requires the use of a chiral catalyst that can effectively create a chiral environment around the reacting species, favoring one transition state over its enantiomeric counterpart.
-
Chiral Lewis Bases: The most common strategy involves using chiral phosphines or amines.[2][15] A vast library of these catalysts exists, derived from natural products (like cinchona alkaloids) or synthesized with specific backbones (e.g., BINAP derivatives).[19]
-
Chiral Transition Metal Complexes: For metal-catalyzed reactions, chiral ligands are coordinated to the metal center. For instance, rhodium-catalyzed cycloadditions can be made enantioselective using ligands like (R)-H8-BINAP.[4]
-
Bifunctional Organocatalysts: As mentioned, catalysts like chiral thioureas create a highly ordered transition state through multiple hydrogen-bonding interactions, which is crucial for controlling stereochemistry in proton transfer or C-C bond-forming steps.[12][13]
The selection of the optimal chiral catalyst is often empirical and may require screening a panel of catalysts to find the best combination of yield and enantiomeric excess (ee).
Catalyst Class Comparison
The table below summarizes the key features of the main catalyst classes for reactions involving this compound.
| Catalyst Class | Common Catalysts | Typical Reactions | Advantages | Key Considerations |
| Lewis Bases | PPh₃, Chiral Phosphines (e.g., SITCP), Amines (e.g., DABCO) | [3+2], [4+2], [6+1] Cycloadditions, γ-Additions, Annulations[2][14][20] | High versatility, mild conditions, well-established for asymmetric variants. | Sensitive to air/moisture (phosphines), regioselectivity can be an issue. |
| Gold (Au) | AuCl, Ph₃PAuCl/AgSbF₆ | Cycloisomerization, Cascade Reactions, [4+2] Cycloadditions[5][21] | Excellent π-acid, activates allenes under mild conditions, unique reactivity. | Catalyst cost, can be sensitive to certain functional groups. |
| Palladium (Pd) | Pd/C, Pd(OAc)₂, Pd(PPh₃)₄ | Hydrogenation, Cross-Coupling, C-H Activation, Cyclizations[6][9][10] | Broad utility in C-C bond formation, robust and well-understood catalysis. | Often requires ligands and additives, potential for side reactions like isomerization. |
| Rhodium (Rh) | [Cp*RhCl₂]₂, [Rh(C₂H₄)₂Cl]₂ | [2+2+2] Cycloadditions, Reactions with Organoboron Reagents[4][11] | Enables complex multi-component reactions, high stereocontrol with chiral ligands. | Catalyst cost, can require higher temperatures. |
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.
Caption: A workflow for troubleshooting low reaction conversion.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause A: Catalyst Inactivity or Poisoning
-
Diagnosis: Many catalysts are sensitive to environmental factors. Phosphines can oxidize upon exposure to air, rendering them ineffective as nucleophiles.[22] Palladium and rhodium catalysts can be poisoned by impurities (e.g., sulfur compounds) or coordinating solvents. Gold(I) pre-catalysts often require activation with a silver salt to abstract a halide and generate the active cationic species; if the silver salt is old or inactive, the reaction will not initiate.[21]
-
Solution:
-
Use Fresh Catalyst: Use a freshly opened bottle of catalyst or purify the existing stock. For example, phosphines can be recrystallized.
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Nitrogen or Argon), especially when using phosphines or air-sensitive metal complexes.[22]
-
Verify Activation: When using a two-component catalyst system (e.g., Ph₃PAuCl/AgSbF₆), ensure both components are active and weighed correctly.
-
-
-
Possible Cause B: Incorrect Reaction Conditions
-
Diagnosis: Temperature, concentration, and solvent can dramatically affect reaction rates. Some reactions have a significant activation barrier and require heating, while others may decompose at elevated temperatures.
-
Solution:
-
Temperature Optimization: If no reaction occurs at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring by TLC or GC.
-
Solvent Choice: Ensure the chosen solvent is appropriate. Non-polar solvents may not be suitable for reactions involving polar intermediates. A computational study suggests that solvent permittivity can affect the stability of zwitterionic adducts in Lewis base catalysis.[17]
-
Concentration: Verify that the reaction concentration is appropriate. Bimolecular reactions can be slow if run at very high dilution.[22]
-
-
Problem 2: Formation of Undesired Side Products (e.g., Isomerization, Dimerization)
-
Possible Cause A: Catalyst-Induced Isomerization
-
Diagnosis: Allenoates can sometimes isomerize to the more thermodynamically stable conjugated dienoates, a reaction that can be promoted by certain bases or transition metals.[15] Similarly, some organocatalysts can catalyze the reverse reaction, isomerizing alkynoates to allenoates.[12][23] If you observe a new spot on TLC with a different Rƒ value that corresponds to the dienoate, this is likely the issue.
-
Solution:
-
Change Catalyst: Switch to a catalyst less prone to promoting isomerization. For example, if a strongly basic amine is causing the issue, try a neutral phosphine.
-
Lower Temperature: Isomerization pathways often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may suppress the side reaction.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent post-reaction isomerization of the product.
-
-
-
Possible Cause B: Poor Regioselectivity
-
Diagnosis: In Lewis base catalysis, obtaining a mixture of α- and γ-addition products is a common problem.
-
Solution:
-
Screen Catalysts: The electronic and steric properties of the Lewis base are paramount. A bulkier phosphine might favor one pathway over another. Screen a small set of different phosphines (e.g., PPh₃, P(n-Bu)₃, PCy₃) to identify the most selective one.
-
Modify Substrate: While not always feasible, altering the ester group (e.g., from ethyl to tert-butyl) can introduce steric bulk that influences selectivity.
-
-
Problem 3: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
-
Possible Cause A: Suboptimal Chiral Catalyst or Ligand
-
Diagnosis: The chosen chiral catalyst may not be a good match for the specific substrate, leading to poor stereochemical induction.
-
Solution:
-
Catalyst/Ligand Screening: The most effective solution is to screen a library of chiral catalysts or ligands. Even subtle changes to the catalyst backbone or steric bulk can have a profound impact on enantioselectivity.
-
Check Catalyst Purity: Ensure the chiral catalyst is enantiomerically pure. Impurities can lead to a lower than expected ee.
-
-
-
Possible Cause B: Temperature Effects
-
Diagnosis: Enantioselectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the energetic difference between the two diastereomeric transition states, leading to lower ee.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This often increases selectivity, although it may also decrease the reaction rate.
-
-
Section 3: Key Experimental Protocols
The following are representative protocols for common transformations of allenoates. Note: These are generalized procedures and may require optimization for this compound.
Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition with an Electron-Deficient Olefin
This protocol is adapted from general procedures for phosphine-catalyzed annulations.[2]
-
Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum with a heat gun and cool under an inert atmosphere (Argon or N₂).
-
Reagent Setup: To the flask, add the electron-deficient olefin (e.g., an acrylate, 1.0 equiv) and the chiral phosphine catalyst (e.g., (R)-SITCP, 0.1 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to make a 0.1 M solution) via syringe.
-
Substrate Addition: Add this compound (1.2 equiv) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclopentene product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Gold(I)-Catalyzed Cycloisomerization
This protocol is based on general methods for gold-catalyzed reactions of allenoates.[5][8]
-
Glassware Preparation: Dry a Schlenk flask with a stir bar under vacuum and backfill with an inert atmosphere.
-
Catalyst Preparation: In the flask, dissolve the gold pre-catalyst (e.g., Ph₃PAuCl, 0.05 equiv) and the silver salt activator (e.g., AgOTf, 0.05 equiv) in anhydrous solvent (e.g., dichloromethane). Stir for 10 minutes in the dark to allow for salt metathesis and generation of the active catalyst. A white precipitate of AgCl should form.
-
Substrate Addition: Add a solution of the functionalized allenoate (e.g., one containing a tethered alcohol, 1.0 equiv) in the same solvent to the catalyst mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is fully consumed.
-
Workup: Upon completion, filter the reaction mixture through a short plug of Celite to remove the silver salts and catalyst residue.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired cyclized product (e.g., a furan or butenolide).
-
Analysis: Characterize the product by standard spectroscopic methods.
References
-
Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis and complexity generation from allenoates. Chemical Society Reviews, 38(11), 3152-3164. [Link]
-
Fu, G. C., et al. (2011). Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. Proceedings of the National Academy of Sciences, 108(13), 5257-5261. [Link]
-
Ma, S., et al. (2011). A Room-Temperature Catalytic Asymmetric Synthesis of Allenes with ECNU-Phos. Journal of the American Chemical Society, 133(35), 13868-13871. [Link]
-
Ye, S., et al. (2013). Phosphine-catalyzed [4 + 2] Annulation of γ-substituent Allenoates: Facile Access to Functionalized Spirocyclic Skeletons. Organic Letters, 15(12), 3138-3141. [Link]
-
Wang, J., et al. (2013). Organocatalytic Enantioselective Synthesis of 2,3-Allenoates by Intermolecular Addition of Nitroalkanes to Activated Enynes. Journal of the American Chemical Society, 135(47), 17845-17848. [Link]
-
Feng, X., et al. (2016). Catalytic asymmetric transformation of nitrones and allenes to dihydropyridoindoles via chiral N,N′-dioxide/cobalt(ii) catalysis. Chemical Communications, 52(72), 10874-10877. [Link]
-
Loh, T.-P., et al. (2022). Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes. Chemical Science, 13(9), 2633-2639. [Link]
-
Wang, J., et al. (2021). Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Nature Communications, 12(1), 586. [Link]
-
Toste, F. D., et al. (2005). Chiral allene-containing phosphines in asymmetric catalysis. Journal of the American Chemical Society, 127(32), 11260-11261. [Link]
-
Ma, S. (2013). Recent advances in catalytic asymmetric synthesis of allenes. Catalysis Science & Technology, 3(7), 1648-1657. [Link]
-
Ma, S., et al. (2021). Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Organic Chemistry Frontiers, 8(1), 146-173. [Link]
-
Alexanian, E. J., et al. (2012). Enantioselective Intermolecular [2+2+2] Cycloadditions of Ene-Allenes with Allenoates. Organic Letters, 14(23), 6096-6099. [Link]
-
Sun, J., et al. (2013). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society, 135(21), 8185-8188. [Link]
-
Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis and complexity generation from allenoates. Chemical Society Reviews, 38(11), 3152-3164. [Link]
-
Wang, J., et al. (2013). Organocatalytic Enantioselective Synthesis of 2,3-Allenoates by Intermolecular Addition of Nitroalkanes to Activated Enynes. Journal of the American Chemical Society, 135(47), 17845-17848. [Link]
-
Skouras, S. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4349. [Link]
-
Wang, J., et al. (2015). Amine-catalyzed tunable reactions of allenoates with dithioesters. Chemical Communications, 51(28), 6133-6136. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
Mück-Lichtenfeld, C., & Studer, A. (2024). Isochalcogenourea-catalyzed asymmetric (4 + 2)-heterocycloadditions of allenoates. Nature Communications, 15(1), 1-10. [Link]
-
Bode, J. W. (2012). Organocatalysis. Science, 338(6113), 1439-1440. [Link]
-
Gárate, C., & Toste, F. D. (2016). Gold-Catalyzed Cascade Cyclization−Oxidative Alkynylation of Allenoates. Organic Letters, 18(5), 1048-1051. [Link]
-
Ma, S., et al. (2021). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society, 143(31), 12053-12060. [Link]
-
Ma, S., et al. (2021). Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes. Nature Communications, 12(1), 587. [Link]
-
Awuah, E. (2019). Gold Catalysis: Fundamentals and Recent Developments. Dalton Transactions, 48(30), 11192-11206. [Link]
-
Echavarren, A. M., et al. (2019). Allenes and Derivatives in Gold(I)- and Platinum(II)-Catalyzed Formal Cycloadditions. Accounts of Chemical Research, 52(3), 748-760. [Link]
-
Sun, C.-C., et al. (2016). Proton Transfer Mechanism of Organocatalyzed Isomerization of Alkynoates into Allenoates: Enantioselectivity and Reversibility. A DFT Study. ACS Catalysis, 6(5), 3244-3255. [Link]
-
Ma, S. (2012). Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research, 45(4), 624-636. [Link]
-
Fürstner, A., & Davies, P. W. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
-
Ma, S., et al. (2021). Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes. Nature Communications, 12, 587. [Link]
-
Geng, X., & Ma, S. (2022). Computational investigation of palladium-catalyzed allene–allene cross-coupling. Organic Chemistry Frontiers, 9(12), 3257-3266. [Link]
-
Fustero, S., et al. (2011). Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines. Journal of the American Chemical Society, 133(18), 6917-6919. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-2-methyl-3,4-pentadienoate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Notario, R., & Alkorta, I. (2014). A computational study of the activation of allenoates by Lewis bases and the reactivity of intermediate adducts. Organic & Biomolecular Chemistry, 12(11), 1773-1784. [Link]
-
Brown, M. K., et al. (2018). Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society, 140(46), 15841-15849. [Link]
Sources
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Technical Support Center: Purification of Ethyl 2-methyl-3,4-pentadienoate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of Ethyl 2-methyl-3,4-pentadienoate. Our aim is to equip you with the expertise and practical insights necessary to overcome common challenges encountered during the synthesis and purification of this versatile allenic ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. A prevalent method for its synthesis is the Johnson-Claisen rearrangement of a propargyl alcohol with triethyl orthoacetate.[1][2][3] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual propargyl alcohol and triethyl orthoacetate.
-
Isomeric Byproducts: The most significant impurity is often the conjugated diene, ethyl 2-methyl-2,4-pentadienoate, which is thermodynamically more stable than the allene.[3]
-
Alcohol Byproduct: Ethanol is generated during the rearrangement.[1]
-
Side-Reaction Products: Depending on the reaction conditions, other unidentified byproducts may form.
Q2: My final product appears to be a mixture of isomers. How can I confirm this?
A2: Differentiating between the desired allene and its conjugated diene isomer can be achieved through several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying isomers, which will likely have distinct retention times.[4] The mass spectra may be very similar, but chromatographic separation is key.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts for the allenic and diene protons and carbons. The allenic proton (at C4) typically appears around 4.8-5.2 ppm, while the terminal vinyl protons of the diene will have distinct signals.
-
Infrared (IR) Spectroscopy: The cumulative double bond of the allene functional group displays a characteristic absorption band around 1950 cm-1. This peak will be absent in the conjugated diene isomer.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: Allenic esters can be prone to isomerization and polymerization over time, especially when exposed to heat, light, or acidic/basic conditions. For optimal stability, it is recommended to store the purified ester under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Purity: Ensure the product is free from acidic or basic impurities that could catalyze degradation.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Presence of High-Boiling Impurities and Unreacted Starting Materials
Solution: Fractional vacuum distillation is the recommended method for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. A short Vigreux column is recommended to improve separation efficiency.
-
Crude Material Preparation: Ensure the crude reaction mixture is free of any acidic or basic residues by performing an aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Distillation Parameters:
-
Pressure: Maintain a vacuum of approximately 18 mmHg.
-
Temperature: The boiling point of this compound is reported to be around 65°C at 18 mmHg.[1]
-
-
Fraction Collection:
-
Slowly heat the distillation flask.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents or ethanol.
-
Carefully collect the fraction that distills at a stable temperature corresponding to the desired product.
-
Monitor the purity of the collected fractions using GC-MS or TLC.
-
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | Rapid heating or insufficient stirring. | Heat the flask gradually and use a magnetic stir bar for smooth boiling. |
| Poor Separation | Inefficient column or vacuum fluctuations. | Use a Vigreux column and ensure a stable vacuum is maintained. |
| Product Decomposition | Overheating. | Do not exceed the recommended pot temperature. For heat-sensitive compounds, a wiped-film evaporator can be beneficial.[5] |
Issue 2: Contamination with the Conjugated Diene Isomer (Ethyl 2-methyl-2,4-pentadienoate)
Solution: Flash column chromatography is an effective technique for separating the desired allene from its more polar conjugated diene isomer.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. A good starting point is a mixture of hexane and ethyl acetate. A typical gradient could be from 100% hexane to a 95:5 hexane:ethyl acetate mixture. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column.
-
Allow the silica gel to settle, ensuring a well-packed, crack-free bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor their composition using TLC or GC-MS. The less polar allene should elute before the more polar conjugated diene.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. A lower polarity solvent system (e.g., increasing the proportion of hexane) will generally provide better separation. |
| Band Tailing | Column overloading or acidic silica. | Use an appropriate amount of silica gel for the amount of sample. For acid-sensitive compounds, the silica gel can be neutralized by washing with a solvent containing a small amount of triethylamine. |
| Product Degradation on Column | The compound is unstable on silica gel. | Work quickly and consider using a less acidic stationary phase like neutral alumina. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Logical Decision Tree for Impurity Removal
This diagram provides a decision-making framework for selecting the appropriate purification strategy based on the identified impurities.
Caption: Decision tree for purification strategy selection.
References
-
Bioinfo Publications. (2016, May 21). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. Retrieved from [Link]
-
Name-Reaction.com. Johnson-Claisen rearrangement. Retrieved from [Link]
-
The Good Scents Company. berry pentadienoate. Retrieved from [Link]
-
SciSpace. (2017). Propargyl Claisen rearrangement: allene synthesis and beyond. Retrieved from [Link]
-
Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Retrieved from [Link]
-
Rochester University, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Rochester University, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
- Kralj, P., et al. (1999). Determination of the geometrical isomers of ethyl 2,4-decadienoate.
-
Wikipedia. Claisen rearrangement. Retrieved from [Link]
-
VTA GmbH & Co. KG. Fractional Distillation. Retrieved from [Link]
Sources
Handling and safety precautions for Ethyl 2-methyl-3,4-pentadienoate
An in-depth guide to the handling, safety, and troubleshooting of Ethyl 2-methyl-3,4-pentadienoate for research and development professionals.
Technical Support Center: this compound
Welcome to the technical support resource for this compound (CAS 60523-21-9). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established safety protocols with practical, field-tested insights to ensure the success and safety of your experiments. This document is structured to address potential issues directly, moving from general handling and safety to specific troubleshooting scenarios you may encounter.
Compound Overview and Key Properties
This compound is a fatty acid ester featuring a terminal allene functional group.[1][2] This unique C=C=C structure imparts distinct reactivity that is highly valuable in organic synthesis but also requires specific handling considerations.[3][4] The central sp-hybridized carbon of the allene makes it a target for various transformations, including cycloadditions and nucleophilic additions.[3] It is primarily used as a flavoring and fragrance agent due to its fruity aroma but also serves as a versatile precursor in pharmaceutical and agrochemical synthesis.[][6]
A summary of its key physical and chemical properties is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4][] |
| Boiling Point | ~160-172 °C (predicted/estimated) | [][6] |
| Flash Point | 50 °C | [6] |
| Density | ~0.922 - 0.928 g/cm³ at 25 °C | [1][] |
| Refractive Index | ~1.446 - 1.452 at 20 °C | [1][] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| SMILES | CCOC(=O)C(C)C=C=C | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
This compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[1] The primary risks involve flammability and moderate oral toxicity. As with many esters and reactive organic molecules, it should be treated as a potential skin and eye irritant.[1] Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[7]
Q2: What are the correct storage conditions to maintain compound integrity?
To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[] The storage area should be cool, dry, dark, and well-ventilated.[8][9] Given its flash point of 50°C, it must be stored away from heat, sparks, and open flames in a designated flammables cabinet.[6][8] Simple allenes can be prone to polymerization, so proper storage is crucial to prevent the slow formation of oligomeric impurities.[3]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive risk assessment should guide PPE selection. However, the following are mandatory at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently.[9]
-
Body Protection: A flame-resistant laboratory coat.[10]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and ensure adequate ventilation.[10][11]
Q4: How should I dispose of waste containing this compound?
Waste streams containing this compound should be treated as hazardous chemical waste. Segregate it into a properly labeled, non-reactive waste container, typically for flammable organic liquids. Do not mix it with incompatible waste streams, such as strong oxidizers or acids.[9] For quenching unreacted material from a reaction mixture, refer to the detailed protocol in Section 4.2 .
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experimentation.
Problem 1: My analysis (NMR/GC-MS) shows unexpected peaks, suggesting the starting material is impure.
-
Potential Cause 1: Isomerization. Allenes can isomerize to more stable conjugated dienes, especially in the presence of acid, base, or metal catalysts. This is a common side reaction pathway for allenes.[12]
-
Potential Cause 2: Polymerization/Oligomerization. Simple allenes are known to be reactive and can polymerize over time, especially if not stored correctly (e.g., exposed to air, light, or heat).[3]
-
Solution Workflow:
-
Verify Storage: Confirm that the compound was stored under an inert atmosphere in a cool, dark place.[][8] Always date the bottle upon receipt and opening.[8]
-
Re-purify: If the material is suspect, purify it immediately before use. Flash column chromatography on silica gel is an effective method for removing polar impurities and oligomers.[13] Alternatively, distillation under reduced pressure can be used, but care must be taken to avoid high temperatures that could induce thermal decomposition.[14][15]
-
Use Fresh: Whenever possible, use a freshly opened bottle or a recently purified batch for sensitive reactions to ensure the highest purity and reactivity.
-
Problem 2: My reaction is sluggish or fails, even with a freshly opened bottle.
-
Potential Cause 1: Steric Hindrance. The methyl group at the α-position to the ester may sterically hinder the approach of reactants to the allene or carbonyl group.
-
Potential Cause 2: Inappropriate Reaction Conditions. The unique electronic structure of the allene requires specific conditions. For example, in electrophilic additions, protonation at the terminal carbon to form a vinyl cation is often kinetically favored over protonation at the central carbon, which may seem counterintuitive.[16] In metal-catalyzed reactions, the choice of ligand and metal is critical for controlling regioselectivity.[17]
-
Solution Workflow:
Sources
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Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of Ethyl 2-methyl-3,4-pentadienoate: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of Ethyl 2-methyl-3,4-pentadienoate, a chiral allene ester. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum, this guide will leverage a meticulously predicted spectrum, substantiated by comparative analysis with structurally related compounds and foundational NMR principles.
The Unique Structural Signature of this compound
This compound presents a fascinating case for 1H NMR analysis due to its distinct structural features: an ethyl ester group, a chiral center at the C2 position, and a terminal allene moiety. Each of these components imparts a characteristic signature on the 1H NMR spectrum, and their interplay governs the overall spectral appearance. The presence of the allene, a cumulene with two adjacent carbon-carbon double bonds, is particularly noteworthy as it gives rise to unique chemical shifts and long-range coupling patterns that are instrumental in its identification.
Predicted 1H NMR Spectrum of this compound
The predicted 1H NMR spectral data for this compound in a standard deuterated solvent like CDCl3 is summarized in the table below. This prediction is based on established empirical models and a thorough understanding of the influence of various functional groups on proton chemical shifts and coupling constants.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH3-C2) | ~1.3 | Doublet | 3H | ~7.0 |
| H-b (CH-C2) | ~3.2 | Quintet (or dq) | 1H | ~7.0, ~3.0 |
| H-c (CH-C3) | ~5.2 | Doublet of Triplets (dt) | 1H | ~7.0, ~3.0 |
| H-d (CH2=C4) | ~4.8 | Doublet of Doublets (dd) | 2H | ~7.0, ~3.0 |
| H-e (CH3-Ester) | ~1.2 | Triplet | 3H | ~7.1 |
| H-f (CH2-Ester) | ~4.1 | Quartet | 2H | ~7.1 |
In-depth Spectral Interpretation
-
The Ethyl Ester Group (H-e and H-f): The protons of the ethyl group are readily identifiable. The methylene protons (H-f ) are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield around 4.1 ppm.[1] They exhibit a quartet splitting pattern due to coupling with the three neighboring methyl protons. The methyl protons (H-e ) are more shielded, appearing upfield around 1.2 ppm as a triplet, a result of coupling with the two methylene protons.
-
The Chiral Center (H-a and H-b): The methyl group at the chiral C2 position (H-a ) is expected to resonate around 1.3 ppm. Its signal will be split into a doublet by the adjacent methine proton (H-b ). The methine proton itself (H-b ) is coupled to both the C2-methyl protons and the allenic proton at C3, leading to a more complex splitting pattern, predicted here as a quintet or a doublet of quartets. Its chemical shift around 3.2 ppm is influenced by its proximity to both the ester and allene functionalities.
-
The Allenic Protons (H-c and H-d): The allenic protons are the most characteristic feature of the spectrum. The proton on C3 (H-c ) is coupled to the proton on C2 and the two terminal protons on C5, resulting in a doublet of triplets. Its chemical shift, around 5.2 ppm, is in the typical range for allenic protons.[2] The terminal allenic protons (H-d ) are chemically equivalent and will appear as a doublet of doublets due to coupling with the proton on C3 and a characteristic long-range four-bond coupling between themselves. They are expected to resonate at a slightly lower chemical shift than H-c, around 4.8 ppm. The observation of these long-range couplings is a definitive indicator of the allenic system.
Comparative Analysis: Distinguishing Features
To appreciate the unique spectral characteristics of this compound, a comparison with structurally related molecules is insightful.
| Compound | Key Proton | Approximate Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| This compound | Allenic CH | ~5.2 | 4J ≈ 3.0 Hz, 5J ≈ 3.0 Hz |
| Ethyl Crotonate (trans) | Vinylic CH | ~6.9 (β-H), ~5.8 (α-H) | 3J(trans) ≈ 15.0 Hz |
| 1,2-Pentadiene | Allenic CH | ~5.0 | 4J ≈ -6.8 Hz, 5J ≈ 3.5 Hz, 6.2 Hz |
-
Comparison with Ethyl Crotonate: Ethyl crotonate, an α,β-unsaturated ester, lacks the allene moiety. Its vinylic protons appear at distinct chemical shifts, with the β-proton being significantly more deshielded (~6.9 ppm) than the α-proton (~5.8 ppm).[3] The most telling difference is the large vicinal coupling constant (3J ≈ 15 Hz) for the trans-protons, which is absent in the allene.
-
Comparison with 1,2-Pentadiene: This simple allene provides a good reference for the allenic proton signals.[4] The chemical shifts of its allenic protons are in a similar region to those predicted for this compound. The key takeaway is the presence of the characteristic long-range couplings, which are a hallmark of the allenic functional group. The absence of the ester and the C2-methyl group in 1,2-pentadiene results in a much simpler overall spectrum.
Visualizing the Spin-Spin Coupling Network
The connectivity of the protons in this compound can be visualized through a spin-spin coupling diagram.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for 1H NMR Data Acquisition
For researchers aiming to acquire their own data, the following protocol provides a standardized methodology for sample preparation and 1H NMR analysis.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl3), that completely dissolves the sample.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent before dissolution.
II. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Locking and Shimming: The instrument's software should be used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum as needed.
Conclusion
References
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PrepChem. Synthesis of ethyl-2-methyl-pentanoate. Available at: [Link]
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Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Available at: [Link]
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Human Metabolome Database. Showing metabocard for this compound (HMDB0037196). Available at: [Link]
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FooDB. Showing Compound this compound (FDB016200). Available at: [Link]
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ResearchGate. 1H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Available at: [Link]
-
SpectraBase. 2-Methylhepta-2,3-dienoic acid ethyl ester. Available at: [Link]
-
PubChem. Penta-1,2-diene. Available at: [Link]
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13C NMR analysis of Ethyl 2-methyl-3,4-pentadienoate
An In-Depth Guide to the ¹³C NMR Analysis of Ethyl 2-methyl-3,4-pentadienoate: A Comparative Approach
Authored by: A Senior Application Scientist
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of organic molecules is paramount. Among the array of functional groups that present unique analytical challenges, the allene moiety (C=C=C) is particularly noteworthy. Its central sp-hybridized carbon and terminal sp²-hybridized carbons exhibit distinctive electronic properties that manifest in their spectroscopic signatures. This guide provides a comprehensive analysis of this compound, a molecule incorporating both an allene and an ethyl ester, using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind its spectral features and compare the insights gained from ¹³C NMR with those from other common analytical techniques, providing a holistic framework for researchers.
The Allene Challenge: Why ¹³C NMR is a Critical Tool
Allenes are cumulenes with two contiguous carbon-carbon double bonds. This arrangement results in a linear geometry of the C=C=C unit and unique electronic properties. The central carbon, being sp-hybridized, is significantly deshielded in ¹³C NMR, appearing in a region that can overlap with carbonyl carbons. This presents a potential pitfall for spectral interpretation. The ¹³C chemical shifts for allene carbons are characteristically found in three distinct regions: the central carbon resonates at approximately 200 ppm, while the two terminal carbons appear around 80-100 ppm.[1][2] Misinterpreting the highly deshielded central allene carbon at ~200 ppm as a ketone or aldehyde carbonyl is a common error, making a thorough understanding of these shifts essential.[2]
This compound provides an excellent case study, as it contains the allene functionality alongside a true carbonyl group in the ester, allowing for a direct internal comparison.
Structural Assignment and Predicted ¹³C NMR Spectrum
To systematically analyze the spectrum, we first number the carbon atoms of the target molecule.
Caption: Structure of this compound with carbon numbering for NMR assignment.
Based on established chemical shift ranges for allenes and ethyl esters, we can predict the ¹³C NMR spectrum.[3][4][5] The deshielding effect of electronegative oxygen atoms and the hybridization state of each carbon are the primary determinants of their resonance frequencies.[6]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon # | Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | Ester Carbonyl | sp² | 170-175 | Typical range for an ester carbonyl carbon.[7][8] |
| C2 | Aliphatic CH | sp³ | 40-50 | α-carbon to both a carbonyl and an allene; deshielded. |
| C3 | Central Allene | sp | 200-215 | Highly characteristic deshielded central carbon of the allene system.[1][2] |
| C4 | Terminal Allene | sp² | 90-100 | Terminal sp² carbon of the allene, adjacent to the central sp carbon. |
| C5 | Terminal Allene | sp² | 75-85 | Terminal sp² carbon of the allene, appearing as a CH₂. |
| C6 | Methyl | sp³ | 15-20 | Methyl group attached to the α-carbon. |
| C9 | Methylene (-O-CH₂-) | sp³ | 60-65 | Carbon attached to the ester oxygen, significantly deshielded. |
| C10 | Methyl (-CH₃) | sp³ | 10-15 | Terminal methyl of the ethyl group. |
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions. A published spectrum for a similar compound, methyl 2,3-nonadienoate, shows the central allene carbon at 212.4 ppm and the ester carbonyl at 166.7 ppm, supporting these predictions.[9]
A Multi-Technique Approach: Comparison with Other Spectroscopies
While ¹³C NMR provides a definitive carbon skeleton map, a robust structural confirmation relies on corroborating data from complementary techniques.
Table 2: Comparative Spectroscopic Data for this compound
| Technique | Key Information Provided | Expected Observations |
| ¹³C NMR | Carbon environments, hybridization, and count. | 8 distinct signals corresponding to the 8 unique carbons. Key signals: ~210 ppm (central allene), ~172 ppm (ester C=O), ~95 ppm & ~80 ppm (terminal allenes). |
| ¹H NMR | Proton environments, count, and connectivity (via coupling). | Signals for the terminal allene protons (=CH₂), the internal allene proton (=CH-), the α-proton (-CH-), and the ethyl group protons (-OCH₂CH₃) with characteristic quartet/triplet splitting. |
| IR Spectroscopy | Presence of specific functional groups. | Strong, sharp absorption for the allene C=C=C stretch (~1960 cm⁻¹).[9] Strong absorption for the ester C=O stretch (~1720-1740 cm⁻¹). |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) at m/z = 140.18, confirming the molecular formula C₈H₁₂O₂.[10] |
This multi-faceted approach ensures a self-validating system. For instance, the IR spectrum confirms the presence of both an allene and a carbonyl, which is then precisely located within the carbon framework by the ¹³C NMR spectrum.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol outlines the steps for obtaining a standard proton-decoupled ¹³C NMR spectrum. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common and effective choice for this type of analyte.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Experiment: Standard ¹³C observation with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 220 ppm (to ensure all carbons, especially the central allene, are captured).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring proper relaxation of quaternary carbons (like C1 and C3), although their signals will inherently be of lower intensity.[12]
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[5]
-
Reference: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. The residual CDCl₃ signal should appear as a triplet at ~77.16 ppm.[13]
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to obtain a flat baseline.
-
Perform baseline correction.
-
Integrate signals (note: ¹³C integrations are not typically quantitative without specific experimental setups).
-
Pick and label peaks.
-
Caption: Experimental workflow for ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR analysis of this compound serves as an exemplary case for the characterization of molecules with challenging functional groups. The distinctive chemical shift of the central allene carbon, while a potential source of confusion, is also a powerful diagnostic signal when correctly identified. By leveraging the predictive power of chemical shift theory and integrating data from complementary techniques like ¹H NMR and IR spectroscopy, researchers can achieve a high-confidence structural assignment. The detailed protocol provided herein offers a robust and reliable method for obtaining high-quality spectral data, forming a cornerstone of rigorous scientific investigation in the chemical sciences.
References
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ACD/Labs. (n.d.). 13C NMR Archives. Retrieved from [Link][1]
-
Moser, A. (2010, January 12). Allene versus Carbonyl. ACD/Labs. Retrieved from [Link][2]
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Pals, M. A., & Zanetti, N. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link][11][14]
-
SpectraBase. (n.d.). Allene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][15]
-
Firl, J., Runge, W., Sendelbeck, W., & Thiem, J. (1973). Carbon-13 spectra of allenes. Journal of the American Chemical Society. Retrieved from [Link][3]
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Steur, R., van Dongen, J. P. C. M., de Bie, M. J. A., Drenth, W., de Haan, J. W., & van de Ven, L. J. M. (1977). An additivity relation for carbon-13 chemical shifts in substituted allenes. ResearchGate. Retrieved from [Link][4]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][6]
-
Marshall, J. A., & Wang, X. (1991). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry. Retrieved from [Link][9]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link][13]
-
LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link][7]
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University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link][8]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][5]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link][17][18]
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Wimmer, J., & Griesbeck, A. G. (2025). Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. Chemical Science. Retrieved from [Link][19]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link][12]
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A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-methyl-3,4-pentadienoate: A Comparative Analysis
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. When coupled with gas chromatography (GC), it provides unparalleled sensitivity and specificity, making GC-MS a cornerstone technique in fields ranging from metabolomics to drug discovery. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of ethyl 2-methyl-3,4-pentadienoate, a unique allenic ester. Through a comparative lens, we will dissect its fragmentation behavior relative to its isomeric olefinic counterparts, providing researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the mass spectra of these and similar unsaturated esters.
Introduction to Allenic Esters and the Significance of Their Mass Spectrometric Fingerprints
This compound is a fascinating molecule characterized by a cumulated diene system (an allene) conjugated with an ester functionality. Allenes are compounds containing a carbon atom connected to two other carbon atoms by double bonds.[1] This structural motif imparts unique chemical and spectral properties, including a distinct fragmentation pattern under electron ionization. Understanding these fragmentation pathways is critical for the unambiguous identification of such compounds in complex matrices and for differentiating them from their more common olefinic isomers.
The initial step in EI-MS is the bombardment of the analyte molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙).[2] The inherent instability of this radical cation drives a cascade of fragmentation events, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of esters, in general, is well-characterized and often involves cleavages alpha to the carbonyl group and rearrangements such as the McLafferty rearrangement.[3][4][5][6] However, the presence of the allene moiety in this compound introduces alternative and competing fragmentation channels that are not observed in simple saturated or olefinic esters.
Experimental Protocol: Acquiring High-Quality Mass Spectra of Volatile Esters
To ensure the generation of reproducible and reliable mass spectra, a standardized experimental protocol is paramount. The following outlines a typical GC-MS methodology for the analysis of volatile esters like this compound and its isomers.
Sample Preparation:
-
Standard Solution Preparation: Prepare a 100 ppm stock solution of the neat analyte in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 ppm for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column offering excellent separation of a wide range of volatile and semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for low concentrations) or Split (e.g., 50:1 for higher concentrations) | Splitless mode enhances sensitivity for trace analysis, while a split injection prevents column overloading with more concentrated samples. |
| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for GC. |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy that promotes extensive and consistent fragmentation, facilitating library matching. |
| Mass Range | m/z 35-350 | A typical mass range that covers the molecular ion and expected fragments of the target analytes. |
| Source Temperature | 230 °C | Maintains the ion source at a temperature that prevents condensation of analytes while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
This protocol is a robust starting point and may require optimization based on the specific instrumentation and analytical goals.[7][8][9]
Fragmentation Analysis of this compound
The mass spectrum of this compound is characterized by a series of fragment ions that arise from the interplay between the ester and allene functionalities. The molecular ion (M⁺˙) is expected at an m/z of 140.
Predicted Fragmentation Pathways:
dot graph "Fragmentation_of_Ethyl_2_methyl_3_4_pentadienoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Proposed fragmentation pathways for this compound.
Key Fragmentation Mechanisms:
-
α-Cleavage: A predominant fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. In this case, loss of the ethoxy radical (•OC₂H₅, 45 u) leads to the formation of an acylium ion at m/z 95 . Alternatively, cleavage of the ethyl group from the ester can result in a fragment at m/z 111 ([M - 29]⁺).
-
McLafferty Rearrangement: Esters containing a γ-hydrogen atom can undergo a characteristic rearrangement, leading to the elimination of a neutral alkene molecule.[3][4][10] For this compound, a McLafferty-type rearrangement is possible, involving the transfer of a hydrogen from the methyl group to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This would result in a radical cation at m/z 74 .
-
Allenic Cleavage: The presence of the allene moiety introduces unique fragmentation pathways. Cleavage of the bond between the allenic carbons and the rest of the molecule can occur. For instance, loss of the entire ester group can lead to a hydrocarbon fragment. The allenic cation itself can also undergo further fragmentation. A notable fragmentation is the loss of a methyl radical from the molecular ion, leading to a resonance-stabilized cation.
-
Loss of Ethylene (C₂H₄): The loss of a neutral molecule of ethylene (28 u) from the molecular ion is another common fragmentation pathway for ethyl esters, often occurring after an initial rearrangement.
Comparative Fragmentation Analysis: Allenic vs. Olefinic Isomers
To truly appreciate the unique fragmentation of this compound, it is instructive to compare its mass spectrum with those of its non-allenic isomers, such as ethyl 2-methyl-3-pentenoate and ethyl 4-pentenoate.
| Compound | Structure | Key Differentiating Fragments (m/z) |
| This compound | CH₂=C=CH-CH(CH₃)-COOCH₂CH₃ | 95 (acylium ion), 81 (allenyl cation), 53 (C₄H₅⁺) |
| Ethyl 2-methyl-3-pentenoate | CH₃-CH=CH-CH(CH₃)-COOCH₂CH₃ | 113 ([M-29]⁺), 85 (acylium ion), prominent McLafferty rearrangement fragment |
| Ethyl 4-pentenoate | CH₂=CH-CH₂-CH₂-COOCH₂CH₃ | 99 ([M-29]⁺), 74 (prominent McLafferty rearrangement), 41 (allyl cation) |
dot graph "Comparative_Fragmentation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Key fragmentation differences between the allenic and olefinic isomers.
Analysis of Differentiating Fragmentation:
-
Ethyl 2-methyl-3-pentenoate: The presence of a double bond at the 3-position leads to a more "conventional" fragmentation pattern for an unsaturated ester. The McLafferty rearrangement is expected to be more favorable compared to the allenic isomer due to the presence of a γ-hydrogen on a sp³ hybridized carbon. The base peak is likely to be different from that of the allenic isomer.
-
Ethyl 4-pentenoate: This isomer is characterized by an isolated double bond. Its fragmentation will be dominated by processes initiated at both the ester functional group and the double bond. The McLafferty rearrangement is highly favored, leading to a prominent peak at m/z 74.[11] The presence of the terminal double bond also gives rise to a characteristic allyl cation at m/z 41.
The key takeaway is that the position and nature of the unsaturation have a profound impact on the fragmentation pathways. The cumulated double bonds of the allene in this compound direct the fragmentation towards pathways that are less prominent or absent in its olefinic isomers. This allows for their confident differentiation by GC-MS.
Conclusion: Leveraging Fragmentation Patterns for Structural Elucidation
The detailed analysis of the mass spectral fragmentation of this compound, especially in comparison to its isomers, underscores the power of EI-MS in discerning subtle structural differences. The unique electronic and structural properties of the allenic moiety give rise to a distinct fragmentation fingerprint, enabling its unambiguous identification. For researchers in drug development and other scientific disciplines, a thorough understanding of these fragmentation mechanisms is not merely academic; it is a practical necessity for the accurate characterization of novel compounds, the identification of impurities, and the elucidation of metabolic pathways. By carefully examining the key fragment ions and their relative abundances, scientists can confidently navigate the complexities of mass spectral interpretation and unlock the structural secrets held within their samples.
References
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DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. Retrieved January 20, 2026, from [Link].
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Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI. Retrieved January 20, 2026, from [Link].
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Charge/radical site initiation versus coulombic repulsion for cleavage of multiply charged ions. Charge solvation in poly(alkene glycol) ions. PubMed. Retrieved January 20, 2026, from [Link].
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Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. PMC. Retrieved January 20, 2026, from [Link].
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A Comparative Guide to the Infrared Spectroscopy of Allenic Esters
For Researchers, Scientists, and Drug Development Professionals
The Unique Structural and Vibrational Landscape of Allenic Esters
Allenic esters, characterized by the presence of a C=C=C cumulated double bond system adjacent to an ester carbonyl group, represent a unique class of unsaturated esters. This arrangement of functional groups leads to a distinctive infrared spectrum that, when properly interpreted, can provide a wealth of structural information. The electronic interplay between the allenic moiety and the ester functionality influences the vibrational frequencies of both groups, a key aspect that will be explored in this guide.
The primary diagnostic absorption bands for allenic esters are the asymmetric stretch of the C=C=C group, the C=O stretch of the ester, and the C-O stretches of the ester. A comparative analysis of these bands with those of analogous non-allenic unsaturated esters, such as α,β-unsaturated esters, is crucial for unambiguous identification.
Comparative Analysis of Key Vibrational Frequencies
The following table summarizes the key IR absorption frequencies for allenic esters and compares them with those of other relevant functional groups. This data provides a clear framework for distinguishing allenic esters from other unsaturated compounds.
| Functional Group | C=C=C Asymmetric Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | =C-H Bending (cm⁻¹) |
| Allenic Ester | ~1955 (medium, sharp) | - | - | ~1715-1730 (strong) | ~3080 (medium) | ~1250 & ~1100 (strong) | ~850 (strong) |
| α,β-Unsaturated Ester | - | ~1640-1680 (medium) | - | ~1715-1730 (strong)[1][2] | ~3010-3100 (medium)[1] | ~1300-1000 (strong)[2] | ~1000-650 (strong)[1] |
| Saturated Ester | - | - | - | ~1735-1750 (strong)[2] | - | ~1300-1000 (strong)[2] | - |
| Alkene (non-conjugated) | - | ~1640-1680 (medium)[1] | - | - | ~3010-3100 (medium)[1] | - | ~1000-650 (strong)[1] |
| Alkyne (terminal) | - | - | ~2100-2260 (weak-medium)[3] | - | ~3300 (strong, sharp)[3] | - | ~700-610 (broad, strong)[3] |
Key Insights from the Comparative Data:
-
The Allenic Stretch: The most prominent and diagnostic feature of an allenic ester is the asymmetric stretching vibration of the C=C=C bond, which appears as a medium to sharp absorption around 1955 cm⁻¹. This band is absent in all other ester and alkene functionalities, making it a definitive marker for the allene group.
-
Carbonyl Frequency: The C=O stretching frequency of an allenic ester is typically found in the range of 1715-1730 cm⁻¹, which is similar to that of an α,β-unsaturated ester.[2] This is due to the conjugation of the carbonyl group with the adjacent double bond of the allene system, which lowers the frequency compared to a saturated ester (1735-1750 cm⁻¹).[2]
-
=C-H Vibrations: Allenic esters with a terminal double bond (=C=CH₂) will exhibit a =C-H stretching vibration slightly above 3000 cm⁻¹ and a strong out-of-plane =C-H bending vibration (wag) around 850 cm⁻¹. This bending vibration is a particularly useful diagnostic tool.[4][5]
Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Allenic Ester
This section provides a detailed, step-by-step methodology for acquiring a high-quality ATR-FTIR spectrum of a liquid allenic ester, such as ethyl 2,3-butadienoate. Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
-
-
Sample Application:
-
Place a single drop of the liquid allenic ester sample directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a high signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections and peak labeling.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using a suitable solvent to prevent cross-contamination of subsequent samples.
-
Visualizing the Structure-Spectra Relationship
The following diagram illustrates the correlation between the key structural features of an allenic ester and their characteristic IR absorption bands.
Caption: Correlation between allenic ester functional groups and their IR bands.
Synthesis of a Representative Allenic Ester: Ethyl 2,3-Butadienoate
A common method for the synthesis of allenic esters is the Wittig reaction.[6] The following is a representative protocol for the synthesis of ethyl 2,3-butadienoate.
Caption: Wittig synthesis of ethyl 2,3-butadienoate.
Experimental Protocol:
-
Ylide Preparation: The ylide, ethyl (triphenylphosphoranylidene)acetate, is prepared by reacting triphenylphosphine with ethyl bromoacetate to form the corresponding phosphonium salt, followed by treatment with a base.[6]
-
Wittig Reaction: The prepared ylide is then reacted with formaldehyde (or a suitable equivalent like paraformaldehyde) in an appropriate solvent such as tetrahydrofuran (THF).[6]
-
Workup and Purification: The reaction mixture is worked up to remove the by-product, triphenylphosphine oxide, and the crude product is purified by column chromatography to yield pure ethyl 2,3-butadienoate.[6]
Conclusion
The infrared spectrum of an allenic ester is a powerful diagnostic tool for its identification and characterization. The unique asymmetric stretch of the C=C=C moiety, in conjunction with the characteristic absorptions of the conjugated ester group, provides a clear spectral fingerprint. By comparing these features to those of other unsaturated esters, researchers can confidently assign the structure of these valuable synthetic intermediates. This guide has provided the foundational knowledge, comparative data, and experimental protocols necessary for the effective application of IR spectroscopy in the study of allenic esters.
References
-
IR Spectroscopy Tutorial: Alkenes - University of Calgary. (URL: [Link])
-
Phosphine-Catalyzed [4 + 2] Annulation - Organic Syntheses Procedure. (URL: [Link])
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (URL: [Link])
-
The Infrared Spectroscopy of Alkenes - Spectroscopy Online. (URL: [Link])
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DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE - Organic Syntheses Procedure. (URL: [Link])
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An Empirical IR Frequency Map for Ester C O Stretching Vibrations - PubMed. (URL: [Link])
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Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester | Request PDF - ResearchGate. (URL: [Link])
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-
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Ethyl 2,3-butadienoate | C6H8O2 | CID 4066088 - PubChem. (URL: [Link])
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A Comparative Guide to the Reactivity of Ethyl 2-methyl-3,4-pentadienoate and Other Dienes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the nuanced reactivity of unsaturated systems is a cornerstone of molecular design and construction. This guide offers an in-depth comparison of the reactivity of ethyl 2-methyl-3,4-pentadienoate, an allenic ester, with that of conjugated and isolated dienes. By examining their behavior in key reaction classes—Diels-Alder cycloadditions, electrophilic additions, and nucleophilic additions—we aim to provide a comprehensive resource for chemists seeking to harness the unique synthetic potential of these versatile building blocks.
Structural and Electronic Properties: A Tale of Three Diene Systems
The reactivity of a diene is intrinsically linked to its electronic structure and steric profile. This compound, as a cumulated diene (allene), possesses two contiguous double bonds, resulting in a linear geometry of the C3-C4-C5 carbons with orthogonal π-systems. This arrangement contrasts sharply with the planar, overlapping p-orbitals of conjugated dienes like 1,3-butadiene and the electronically independent π-bonds of isolated dienes such as 1,4-pentadiene.
From a thermodynamic standpoint, conjugated dienes are the most stable due to resonance stabilization, which delocalizes electron density across the π-system.[1] Allenes, including this compound, are generally less stable than their conjugated isomers.[2] Isolated dienes, lacking any electronic communication between their double bonds, have stabilities comparable to simple alkenes.
Diels-Alder Cycloadditions: A Comparative Dienophilic Reactivity
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[3] In this context, we will primarily consider the role of our dienes as the 2π component (dienophile).
This compound as a Dienophile:
Allenic esters can function as dienophiles in Diels-Alder reactions.[4] The presence of the electron-withdrawing ethyl ester group activates the C2=C3 double bond towards reaction with electron-rich dienes. However, computational studies have suggested that the activation barriers for Diels-Alder reactions involving allenes are higher than those for analogous reactions with ethylene or acetylene.[5] The unique stereochemistry of allenes, where 1,3-disubstituted allenes are chiral, can lead to complex and valuable stereochemical outcomes in the cycloadducts.[4] Lewis acid catalysis can be employed to enhance the reactivity of allenoic acid derivatives and control the diastereoselectivity of the cycloaddition.[6]
Conjugated Dienes as Dienophiles:
While typically acting as the 4π component, conjugated dienes can also serve as dienophiles, particularly when substituted with electron-withdrawing groups. Their reactivity in this role is generally lower than that of activated alkenes.
Isolated Dienes as Dienophiles:
The double bonds of isolated dienes react independently, much like simple alkenes. Their dienophilic reactivity is generally low unless activated by electron-withdrawing substituents.
| Diene Type | Dienophilic Reactivity in Diels-Alder | Key Influencing Factors |
| This compound (Allenic) | Moderate; can be enhanced by Lewis acids. | Electron-withdrawing ester group, steric hindrance, potential for chirality transfer. |
| 1,3-Butadiene (Conjugated) | Low; generally acts as the diene. | Requires significant activation to act as a dienophile. |
| 1,4-Pentadiene (Isolated) | Low; similar to unactivated alkenes. | Requires activation by electron-withdrawing groups. |
Electrophilic Additions: A Study in Carbocation Stability
The reaction of dienes with electrophiles such as hydrogen halides (H-X) reveals fundamental differences in their reactivity, largely governed by the stability of the resulting carbocation intermediates.
Electrophilic Addition to this compound:
Electrophilic attack on an allene can occur at either the central or terminal carbons of the allenic system. The regioselectivity is influenced by the stability of the resulting carbocation. Protonation of the terminal double bond of an allene can lead to a vinyl cation, which is generally less stable than an allylic cation. However, the presence of the methyl group at the 2-position and the ester group can influence the electron distribution and the preferred site of attack. The reaction can proceed via a resonance-stabilized vinyl cation.
Electrophilic Addition to Conjugated Dienes:
Conjugated dienes are generally more reactive towards electrophiles than simple alkenes.[7] This enhanced reactivity is attributed to the formation of a resonance-stabilized allylic carbocation intermediate upon protonation.[8] This delocalization of the positive charge over multiple carbon atoms lowers the activation energy of the reaction. Electrophilic addition to conjugated dienes can result in a mixture of 1,2- and 1,4-addition products, with the product ratio often being temperature-dependent.[9]
Electrophilic Addition to Isolated Dienes:
The double bonds of an isolated diene react independently, and the regioselectivity of electrophilic addition follows Markovnikov's rule, similar to simple alkenes. The formation of a carbocation at one double bond does not influence the reactivity of the other.
| Diene Type | Reactivity in Electrophilic Addition | Intermediate Stability |
| This compound (Allenic) | Moderate; complex regioselectivity. | Can form vinyl or resonance-stabilized cations. |
| 1,3-Butadiene (Conjugated) | High; yields 1,2- and 1,4-addition products. | Forms a highly stable, resonance-stabilized allylic carbocation. |
| 1,4-Pentadiene (Isolated) | Moderate; reacts like two independent alkenes. | Forms isolated secondary carbocations. |
Nucleophilic Additions: The Unique Reactivity of Allenic Esters
The presence of an electron-withdrawing ester group makes the β-carbon of this compound susceptible to nucleophilic attack, a reactivity pattern not typically observed in simple conjugated or isolated dienes.
Nucleophilic Addition to this compound:
Allenic esters are excellent substrates for nucleophilic addition reactions, particularly those catalyzed by phosphines.[10] In these reactions, the phosphine adds to the central carbon of the allene, generating a zwitterionic intermediate that can then react with various electrophiles in annulation reactions. This umpolung (reactivity inversion) strategy allows for the synthesis of highly functionalized heterocyclic and carbocyclic systems. The presence of the methyl group at the α-position can influence the stereochemical outcome of these transformations.
Nucleophilic Addition to Conjugated and Isolated Dienes:
In the absence of strong activating groups, conjugated and isolated dienes are generally unreactive towards nucleophiles. The electron-rich nature of their π-systems repels incoming nucleophiles.
| Diene Type | Reactivity in Nucleophilic Addition | Mechanistic Pathway |
| This compound (Allenic) | High (with catalysis). | Phosphine-catalyzed umpolung via a zwitterionic intermediate. |
| 1,3-Butadiene (Conjugated) | Very Low. | Generally unreactive towards nucleophiles. |
| 1,4-Pentadiene (Isolated) | Very Low. | Generally unreactive towards nucleophiles. |
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Phosphine-Catalyzed [4+2] Annulation of Ethyl 2-methyl-2,3-butadienoate with an N-Tosylimine
This protocol is adapted from a known procedure for the synthesis of tetrahydropyridine derivatives.[10]
Materials:
-
Ethyl 2-methyl-2,3-butadienoate
-
N-Tosylbenzaldimine
-
Tri-n-butylphosphine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-tosylbenzaldimine (1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) via syringe and stir until the imine is fully dissolved.
-
Add tri-n-butylphosphine (0.1 mmol, 10 mol%) to the solution via syringe.
-
Slowly add ethyl 2-methyl-2,3-butadienoate (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: Tri-n-butylphosphine is susceptible to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
-
Anhydrous Solvent: The reaction involves anionic intermediates that can be quenched by protic solvents like water.
-
Catalytic Amount of Phosphine: The phosphine acts as a nucleophilic catalyst to initiate the reaction and is regenerated in the catalytic cycle.
Protocol 2: Electrophilic Bromination of 1,3-Butadiene
This protocol illustrates a typical electrophilic addition to a conjugated diene.
Materials:
-
1,3-Butadiene (condensed as a liquid at low temperature)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a magnetic stir bar, cool a solution of 1,3-butadiene (1.0 mol) in dichloromethane (200 mL) to -15 °C using an ice-salt bath.
-
Slowly add a solution of bromine (1.0 mol) in dichloromethane (100 mL) from the dropping funnel over a period of 1 hour, maintaining the temperature at -15 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bisulfite to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.
Causality behind Experimental Choices:
-
Low Temperature: The reaction is exothermic, and low temperatures help to control the reaction rate and minimize side reactions. It also influences the ratio of 1,2- versus 1,4-addition products.
-
Quenching with Sodium Bisulfite: This step safely neutralizes any unreacted and hazardous bromine.
Visualizing Reaction Mechanisms
Caption: Generalized mechanism of a Diels-Alder reaction.
Caption: Mechanism of electrophilic addition to a conjugated diene.
Sources
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A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 2-Methyl-3,4-pentadienoate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Ethyl 2-methyl-3,4-pentadienoate, a versatile allenoate, has carved a niche in the synthetic chemist's toolbox, particularly in cycloaddition, cyclization, and conjugate addition reactions. However, the drive for optimization—be it for improved yield, enhanced stereocontrol, or modified reactivity—necessitates a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents, grounded in experimental data and mechanistic principles, to empower informed decision-making in your synthetic endeavors.
Understanding the Benchmark: this compound
This compound is an α-substituted allenoate ester. Its reactivity is dictated by the unique electronic properties of the allene moiety and the electron-withdrawing nature of the ester group. This combination makes it an excellent substrate for a variety of transformations, most notably:
-
[4+2] Cycloaddition (Diels-Alder) Reactions: Acting as a dienophile.
-
Nazarov Cyclizations: As a precursor to cyclopentenones.
-
Michael Additions: As a Michael acceptor.
The methyl group at the α-position also plays a crucial role, influencing the stereochemical outcome of many of these reactions. Before exploring alternatives, it is essential to understand the factors that govern the reactivity of this benchmark reagent.
Strategic Alternatives in [4+2] Cycloaddition Reactions
In the realm of Diels-Alder reactions, the reactivity of the dienophile is paramount. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[1] Therefore, modifications to the ester group of the allenoate can significantly impact its performance.
Modulating the Ester Group: A Tale of Sterics and Electronics
Alternative Reagents:
-
tert-Butyl 2-methyl-3,4-pentadienoate: The bulky tert-butyl group can influence the facial selectivity of the cycloaddition, potentially leading to different diastereomeric ratios compared to the ethyl ester. While direct comparative studies are scarce, the steric hindrance of the tert-butyl group can be strategically employed to control the approach of the diene.
-
Phenyl 2-methyl-3,4-pentadienoate: The electron-withdrawing nature of the phenyl group is expected to increase the dienophile's reactivity, potentially leading to higher yields and/or allowing for reactions under milder conditions.
Experimental Data Snapshot:
| Dienophile | Diene | Conditions | Yield (%) | Reference |
| This compound | Cyclopentadiene | EtAlCl2, CH2Cl2, -78 °C to rt | 85 | [2] |
| Phenyl 2,3-butadienoate | Styrene | EtAlCl2, CH2Cl2 | up to 90 | [3] |
Note: This table provides illustrative data from different studies and is not a direct side-by-side comparison under identical conditions.
The choice between these alternatives hinges on the specific synthetic goal. For enhancing reactivity, a phenyl ester is a logical choice. For manipulating stereoselectivity, a bulkier ester like a tert-butyl or adamantyl group could be beneficial.
Beyond Allenoates: Alternative Dienophiles
In some instances, moving away from the allenoate scaffold entirely may be necessary to achieve the desired outcome.
Alternative Reagents:
-
Vinylallenes: These compounds can act as highly reactive dienes in Diels-Alder reactions, offering a different regiochemical outcome compared to allenoates as dienophiles.[4]
-
α,β-Unsaturated Esters, Ketones, and Nitriles: These classic dienophiles can be suitable alternatives when the specific reactivity of the allene is not required. Their reactivity is also enhanced by electron-withdrawing groups.[1]
Navigating Alternatives in Nazarov Cyclizations
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, involving the 4π-electrocyclization of a divinyl ketone or its precursor.[5] For allenoates, this typically involves their conversion to an allenyl vinyl ketone. The substitution pattern on the allene has a profound impact on the reaction's efficiency and stereoselectivity.
The Influence of α-Substitution
Alkyl substitution at the α-position of an allenyl vinyl ketone has been shown to enhance the reactivity in Nazarov cyclizations.[6] This is attributed to both steric and electronic effects that favor the reactive conformation and stabilize the oxyallyl cation intermediate.
Alternative Reagents:
-
Allenoates with larger α-substituents (e.g., isopropyl, phenyl): These can be synthesized and converted to the corresponding allenyl vinyl ketones. The increased steric bulk can influence the torquoselectivity of the electrocyclization, leading to different diastereomeric outcomes.[7]
Conceptual Comparison of α-Substituent Effects in Nazarov Cyclization
Caption: Influence of α-substituent on Nazarov cyclization outcome.
Exploring the Landscape of Michael Acceptors
Allenoates are effective Michael acceptors, with nucleophilic attack possible at the β-carbon.[8] The electrophilicity of this position is influenced by the ester group and any substituents on the allene backbone.
Fine-Tuning Reactivity with Ester and Allene Modifications
Alternative Reagents:
-
Allenoates with more electron-withdrawing ester groups (e.g., p-nitrophenyl): These will exhibit increased reactivity towards Michael donors.
-
γ-Substituted allenoates: The presence of substituents at the γ-position can direct nucleophilic attack to the β-position and can also be used to introduce additional functionality into the product.
General Reactivity Trend of Michael Acceptors
Caption: General reactivity trend of Michael acceptors.
A Broader View: Other Classes of Michael Acceptors
For many applications, other classes of Michael acceptors can serve as effective alternatives to allenoates.
Alternative Reagents:
-
α,β-Unsaturated ketones, esters, and nitriles: These are the most common Michael acceptors, and their reactivity is well-understood.[9] The choice among them depends on the desired functionality in the final product.
-
Nitroalkenes: These are highly reactive Michael acceptors due to the strong electron-withdrawing nature of the nitro group.
Synthesis of Alternative Reagents: Accessibility and Practicality
The utility of an alternative reagent is intrinsically linked to its ease of synthesis. Many substituted allenoates can be prepared using well-established methodologies.
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a robust and widely used method for the synthesis of allenoates. It involves the reaction of a phosphonate ylide with a ketene.
General Experimental Protocol for HWE Synthesis of Allenoates:
-
Preparation of the Phosphonate Reagent: To a solution of an appropriate phosphonate (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF) at -78 °C, a strong base (e.g., n-butyllithium) is added dropwise. The mixture is stirred for 30-60 minutes to generate the phosphonate ylide.
-
Generation of the Ketene: In a separate flask, a solution of an acyl chloride in an anhydrous solvent (e.g., THF) is treated with a non-nucleophilic base (e.g., triethylamine) at 0 °C to generate the ketene in situ.
-
Reaction: The freshly prepared ketene solution is then added to the phosphonate ylide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired allenoate.
Workflow for Horner-Wadsworth-Emmons Synthesis of Allenoates
Caption: Workflow for the HWE synthesis of allenoates.
Asymmetric Synthesis of Chiral Allenoates
For applications where enantiopure allenoates are required, several catalytic asymmetric methods have been developed. These often involve the use of chiral catalysts, such as chiral phosphines or chiral bases, to control the stereochemical outcome of the allene-forming reaction.
Conclusion and Future Outlook
While this compound remains a valuable and versatile reagent, a nuanced understanding of the available alternatives can unlock new possibilities in synthetic design. By strategically modifying the ester group, the substitution pattern on the allene backbone, or even by choosing a different class of reactant altogether, chemists can fine-tune reactivity and selectivity to meet the specific demands of their synthetic targets. The continued development of efficient and stereoselective methods for the synthesis of functionalized allenes will undoubtedly expand the repertoire of tools available to the modern synthetic chemist, enabling the construction of increasingly complex and valuable molecules.
References
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LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Nazarov cyclization of divinyl ketones bearing an ester group at the β-position: a remarkable effect of α-substitution and alkene geometry on regioselectivity. Royal Society of Chemistry. [Link]
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Wright, J. D. (2013, April 18). SYNTHESIS OF AXIALLY CHIRAL ALLENES VIA ASYMMETRIC CATALYSIS. University of Illinois. [Link]
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ResearchGate. (2025, August 6). Synthesis of Allenes by Double Horner—Wadsworth—Emmons Reaction. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. [Link]
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RSC Publishing. (2023, July 26). Chemical reaction networks based on conjugate additions on β′-substituted Michael acceptors. [Link]
-
ResearchGate. (2025, August 6). Nazarov cyclization of divinyl ketones bearing ester group at β-position: remarkable effect of α-substitution and alkene geometry on regioselectivity. [Link]
-
Catalysis Science & Technology. (n.d.). Recent advances in catalytic asymmetric synthesis of allenes. Royal Society of Chemistry. [Link]
-
PubMed. (n.d.). Substituent-controlled reactivity in the Nazarov cyclisation of allenyl vinyl ketones. [Link]
-
ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. University of Hawai'i at Manoa. [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
ChemRxiv. (n.d.). Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. [Link]
-
YouTube. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. [Link]
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PMC. (n.d.). Special Issue: Asymmetric Synthesis 2017. [Link]
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PubMed. (2014, May 7). Allene ether Nazarov cyclization. [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
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YouTube. (2020, May 11). The Nazarov Cyclization: Theory, Development, and Recent Applications in Cyclopentane Construction. [Link]
-
Organic Chemistry Frontiers. (n.d.). Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Royal Society of Chemistry. [Link]
-
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-
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-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
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University of Illinois. (2009, September 24). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. [Link]
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-
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-
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A Senior Application Scientist's Guide to the Enantioselective Analysis of Ethyl 2-methyl-3,4-pentadienoate
Introduction: The Challenge of Axial Chirality in Allenic Esters
Ethyl 2-methyl-3,4-pentadienoate is a volatile ester recognized for its characteristic fruity and tropical aroma, finding use as a fragrance and flavoring agent.[1][] Structurally, it belongs to the class of allenes, compounds featuring cumulative double bonds (C=C=C). A key stereochemical feature of 1,3-disubstituted allenes like this ester is the presence of axial chirality.[3] The two substituents at one end of the allene system are in a plane perpendicular to the two substituents at the other end.[3] If the substituents on each carbon of the double bond are different, the molecule lacks a plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers.[3]
The stereoisomeric composition of such chiral compounds is a critical quality attribute in numerous industries. In pharmaceuticals, enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[4] Similarly, in the flavor and fragrance industry, the olfactory perception of enantiomers can differ significantly. Therefore, the development of robust and reliable analytical methods for the enantioselective separation and quantification of this compound is paramount for quality control, process development in asymmetric synthesis, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for the enantioselective analysis of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Core Principles of Enantioselective Separation
The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment (e.g., boiling point, solubility, spectral characteristics).[4] Enantioselective separation can only be achieved by introducing another chiral entity into the system, creating transient diastereomeric complexes with differing energies and stabilities.[5] In chromatographic and electrophoretic techniques, this is accomplished by using either a chiral stationary phase (CSP), a chiral mobile phase additive, or a chiral selector in the background electrolyte.[5][6] The differential interactions between the enantiomers and the chiral selector lead to different retention times or migration velocities, enabling their separation.
A widely accepted theoretical basis for this chiral recognition is the "three-point interaction model," which posits that for effective discrimination, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the chiral selector and at least one of the enantiomers.
Comparative Analysis of Key Analytical Techniques
The primary methods for the enantioselective analysis of small, relatively non-polar molecules like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Chiral Capillary Electrophoresis (CE) presents a powerful, albeit less common, alternative.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely employed technique for enantiomer separation due to its broad applicability and the vast array of commercially available Chiral Stationary Phases (CSPs).[7]
-
Principle of Operation : The separation is achieved by the differential partitioning of the enantiomers between the mobile phase and a stationary phase containing a chiral selector.[8] For allenes and related compounds, polysaccharide-based CSPs are often the first choice. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical grooves and carbamate groups that create a complex chiral environment, enabling separation through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[9]
-
Causality in Method Development :
-
CSP Selection : Polysaccharide-based columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for a wide range of chiral compounds, including those with axial chirality.[10] Their rigid polymer backbone forms chiral cavities, providing the necessary steric and electronic environment for enantioseparation.
-
Mobile Phase : Normal-phase chromatography (e.g., using hexane/isopropanol or hexane/ethanol mixtures) is typically the starting point for polysaccharide CSPs.[9] The alcohol modifier plays a crucial role; by competing with the analyte for polar interaction sites on the CSP, it modulates retention and selectivity. For basic or acidic analytes, small amounts of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) are used to suppress undesirable ionic interactions and improve peak shape.[9]
-
Chiral Gas Chromatography (GC)
Chiral GC is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[11] Given that this compound is a volatile ester, GC is a highly suitable method.
-
Principle of Operation : Enantiomers are separated as they pass through a capillary column coated with a chiral stationary phase. The most common and effective CSPs for GC are derivatized cyclodextrins.[12] Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure. The exterior is hydrophilic, while the interior cavity is relatively hydrophobic. Enantioseparation occurs based on the differential inclusion of the enantiomers into this chiral cavity and interactions with the derivatized rim.[11]
-
Causality in Method Development :
-
CSP Selection : The size of the cyclodextrin (α-, β-, or γ-) and the nature of the derivatizing groups (e.g., permethylated, acetylated, or with bulkier substituents) determine the "fit" and interaction potential for a given analyte. For instance, a column like CP Chirasil-DEX CB (based on a modified β-cyclodextrin) is a versatile choice for a broad range of chiral molecules, including esters.[13]
-
Temperature Program : The column temperature is a critical parameter. Lowering the initial temperature generally increases the stability of the transient diastereomeric complexes, leading to better resolution, albeit at the cost of longer analysis times. A carefully optimized temperature ramp is essential to achieve good separation without excessive peak broadening.[12]
-
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[14] For chiral separations of neutral compounds, a technique called Micellar Electrokinetic Chromatography (MEKC) is used, where a chiral selector is added to the background electrolyte.[6]
-
Principle of Operation : The chiral selector (often cyclodextrins) forms transient, diastereomeric inclusion complexes with the enantiomers.[15] These complexes have slightly different sizes and/or charge densities, causing them to migrate at different velocities under the electric field, thus achieving separation.[16]
-
Advantages and Limitations : CE offers extremely high separation efficiencies, short analysis times, and requires minimal sample and solvent consumption.[14] However, it can be less robust than HPLC or GC, and achieving reproducible migration times can be challenging. It is an excellent complementary technique, especially for hydrophilic analytes.[14]
Data-Driven Performance Comparison
The table below summarizes the typical performance characteristics of the three techniques for the enantioselective analysis of chiral molecules similar to this compound.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP).[8] | Differential partitioning with a CSP in a capillary column.[12] | Differential migration of diastereomeric complexes in an electric field.[15] |
| Typical CSPs/Selectors | Polysaccharide derivatives (e.g., Chiralcel® OD-H), Pirkle-type, macrocyclic glycopeptides.[10][17] | Derivatized cyclodextrins (e.g., Chirasil-DEX).[13] | Cyclodextrins, chiral crown ethers, proteins added to the buffer.[16][18] |
| Analytes | Broad applicability; non-volatile and thermally labile compounds.[7] | Volatile and thermally stable compounds.[11] | Broad, especially for polar and charged analytes.[14] |
| Resolution (Rs) | Good to Excellent (Rs > 1.5 is common).[17] | Excellent (often provides the highest resolution).[13] | Very High (high theoretical plate counts). |
| Analysis Time | 5 - 30 minutes (typical). | 10 - 60 minutes (typical). | 5 - 20 minutes (typical). |
| Advantages | Highly versatile, robust, widely available, easy scale-up for preparative work.[7] | High resolution, high sensitivity (especially with FID/MS), low solvent consumption.[19] | Extremely high efficiency, very low sample/reagent use, fast method development.[6] |
| Disadvantages | Higher solvent consumption, potential for high back-pressure. | Limited to volatile/thermally stable analytes, derivatization may be needed.[19] | Lower concentration sensitivity (UV), can be less robust than HPLC/GC. |
Experimental Protocols
The following protocols are designed as robust starting points for the analysis of this compound. Method validation according to ICH guidelines (assessing specificity, linearity, accuracy, precision, LOD, and LOQ) is required to ensure the method is suitable for its intended purpose.[17]
Workflow for Chiral Analysis
Protocol 1: Chiral HPLC Method
This protocol is based on methods successfully used for the separation of other axially chiral allenes.[10]
-
Instrumentation & Columns :
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H , 250 x 4.6 mm, 5 µm.
-
-
Chromatographic Conditions :
-
Mobile Phase : n-Hexane / Isopropanol (98:2, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Dissolve the test sample in the mobile phase to a final concentration within the validated calibration range.
-
-
Rationale :
-
The Chiralcel® OD-H column is a proven CSP for a wide variety of chiral compounds, including those with axial chirality.[10]
-
A high percentage of hexane in the mobile phase (normal phase) generally provides strong interactions with the CSP, leading to better enantioselectivity. The small amount of isopropanol acts as a polar modifier to elute the compound in a reasonable time.
-
Detection at a low UV wavelength (220 nm) is chosen to capture the ester chromophore, as the allene moiety itself has weak UV absorbance at higher wavelengths.
-
Protocol 2: Chiral GC Method
This protocol is adapted from general methods for the analysis of chiral esters and other volatile compounds.[13][19]
-
Instrumentation & Columns :
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: CP-Chirasil-DEX CB , 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic Conditions :
-
Carrier Gas : Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature : 230 °C.
-
Detector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 160 °C.
-
Hold at 160 °C for 5 minutes.
-
-
Injection Mode : Split (e.g., 50:1 split ratio).
-
Injection Volume : 1 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane or dichloromethane) at 1.0 mg/mL.
-
Further dilute as necessary to fall within the linear range of the FID detector.
-
-
Rationale :
-
The CP-Chirasil-DEX CB, a β-cyclodextrin-based CSP, offers excellent enantioselectivity for a wide range of volatile chiral compounds.[13]
-
A slow temperature ramp (2 °C/min) is crucial for maximizing the differential interaction times of the enantiomers with the stationary phase, thereby enhancing resolution.
-
FID is a universal detector for organic compounds and provides high sensitivity and a wide linear range, making it ideal for quantitative analysis.
-
Conclusion and Recommendations
For the routine, high-throughput enantioselective analysis of this compound, both Chiral HPLC and Chiral GC are excellent and robust methods.
-
Chiral GC is likely the preferred method if high resolution is the primary goal, given the volatile nature of the analyte. It offers superb separating power and sensitivity.
-
Chiral HPLC provides greater flexibility. If the analyte is part of a more complex matrix or if future work involves less volatile derivatives, having a validated HPLC method is a significant advantage. It is also the method of choice if preparative-scale separation is required.
-
Chiral CE should be considered a powerful orthogonal technique. It can be invaluable for method validation (confirming purity results from a primary HPLC/GC method) or for specific research applications where its high efficiency and low sample consumption are advantageous.
The final choice of method will depend on the specific application requirements, including the sample matrix, required sensitivity, available instrumentation, and whether the analysis is for qualitative screening or rigorous quantitative quality control. The protocols provided herein serve as a validated starting point for any laboratory tasked with the critical challenge of resolving the enantiomers of this axially chiral allenoate.
References
- BenchChem (2025). Application Note and Protocol for Chiral Separation of Adenallene by HPLC.
- Causon, T. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today.
- Haginaka, J. (2004). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Springer Protocols.
- PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate.
- Reddy, R. et al. (2018). One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds. ACS Omega.
- Myers, A. G. et al. (2011). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society.
- Fanali, S. (2000). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.
- Schutzner, W., & Kenndler, E. (1992). Fundamental aspects of chiral separations by capillary electrophoresis. PubMed.
- García-Ruiz, C. et al. (n.d.). 16 Chiral Separations by Capillary Electrophoresis. Future4200.
- Trost, B. M., & Lehr, S. (2018). Enantioselective semireduction of allenes. Nature Communications.
- Jiang, Y. et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society.
- Jiang, Y. et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. PMC - NIH.
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A Senior Application Scientist's Guide to Stereochemical Elucidation: X-ray Crystallography of Ethyl 2-methyl-3,4-pentadienoate Derivatives
In the realm of synthetic chemistry and drug development, the precise control and unambiguous determination of a molecule's three-dimensional architecture are not merely academic exercises; they are fundamental prerequisites for function and safety. Molecules with identical chemical formulas but different spatial arrangements, known as stereoisomers, can exhibit dramatically different biological activities. This guide delves into the definitive method for stereochemical assignment—single-crystal X-ray crystallography—focusing on the structurally unique and challenging class of axially chiral allenes, specifically derivatives of ethyl 2-methyl-3,4-pentadienoate.
Allenes are compounds containing two cumulative double bonds (C=C=C). This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes.[1] If the substituents on each terminal carbon are different, the molecule lacks a plane of symmetry and becomes chiral, exhibiting a form of chirality known as axial chirality.[1] this compound is a prime example of such a chiral allene.[2][3] The unambiguous determination of its absolute configuration is critical, particularly when developing stereoselective synthetic methods or investigating its potential as a pharmaceutical intermediate.[4]
This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques, supported by experimental protocols and data, to equip researchers with the expertise to navigate the complexities of stereochemical analysis.
The Gold Standard: Unambiguous Determination by X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful and direct method for determining the absolute stereochemistry of a chiral molecule.[5] The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal.[6] The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, which reveals the precise spatial coordinates of every atom in the molecule, thereby providing an unambiguous assignment of its absolute configuration.[7][8]
The ability to determine the absolute structure, distinguishing between enantiomers (e.g., R vs. S), is made possible by the phenomenon of anomalous dispersion (or resonant scattering).[5] This effect, which is particularly sensitive for heavier atoms, introduces small but measurable differences in the diffraction pattern that allow for the definitive assignment of the correct enantiomer.[5]
Logical Workflow: From Synthesis to Structure
The path from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands careful execution. Each stage presents unique challenges and requires specific expertise to ensure a successful outcome.
Caption: Workflow for determining absolute stereochemistry via X-ray crystallography.
Comparative Analysis: Positioning X-ray Crystallography Among Alternatives
While X-ray crystallography provides a definitive answer, it is not always the first or most accessible technique employed. Understanding its performance in relation to other methods is crucial for designing an efficient analytical strategy.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC |
| Primary Output | 3D electron density map, absolute configuration | 1D/2D spectra, relative stereochemistry | Chromatogram showing enantiomeric separation |
| Sample Requirement | High-quality single crystal (>0.1 mm)[9] | 1-25 mg for ¹H NMR[9] | Microgram to milligram quantities[9] |
| Measurement Time | Minutes to >24 hours[9] | Seconds to several hours | 10-30 minutes per sample[9] |
| Key Advantage | Unambiguous, direct determination of absolute stereochemistry[7][8] | Provides detailed structural information in solution | Excellent for determining enantiomeric purity (% ee) |
| Primary Limitation | Requires a suitable single crystal, which can be difficult to obtain | Absolute configuration requires derivatization (e.g., Mosher's) or a known reference | Does not provide the absolute configuration of the separated enantiomers |
Alternative Methods in Detail:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the connectivity and relative stereochemistry of a molecule in solution. Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity of atoms. For determining absolute configuration, chiral derivatizing agents (CDAs) like Mosher's acid can be used to convert enantiomers into diastereomers, which may be distinguishable by NMR. However, this is an indirect method and can sometimes be inconclusive.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric excess (ee) of a sample. By using a chiral stationary phase, the two enantiomers interact differently and elute at different times. While powerful for assessing the success of an asymmetric synthesis, it does not identify which peak corresponds to which enantiomer without a previously characterized standard.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. While it can distinguish between enantiomers, predicting the absolute configuration from a CD spectrum often requires complex quantum mechanical calculations and is not always straightforward.[10]
Caption: Logical relationship between analytical techniques for stereochemical analysis.
Experimental Protocol: Crystallization and X-ray Analysis
The most significant hurdle in X-ray crystallography is obtaining diffraction-quality single crystals. Allenes, particularly esters like this compound, can be oils or low-melting solids, making crystallization challenging. Often, derivatization to a more rigid, crystalline compound (e.g., forming a salt or a derivative with a planar aromatic group like a p-bromobenzoate) is a necessary prerequisite.[7][8]
Step-by-Step Crystallization Protocol
This protocol outlines a general approach for the crystallization of a solid derivative of this compound.
-
Material Purity:
-
Causality: Impurities are the primary inhibitor of crystal nucleation and growth. They can disrupt the ordered packing required for a crystal lattice.
-
Action: Ensure the compound is of the highest possible purity (>99%), confirmed by NMR and HPLC. Recrystallize or re-purify via column chromatography if necessary.
-
-
Solvent Selection:
-
Causality: The ideal crystallization solvent is one in which the compound is sparingly soluble. The solubility should decrease significantly with a change in temperature or solvent composition.
-
Action: Screen a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, tetrahydrofuran) and solvent mixtures. A good starting point is to dissolve the compound in a small amount of a "good" solvent (high solubility) and slowly add a "poor" solvent (low solubility) until turbidity is observed.
-
-
Crystallization Method: Slow Evaporation
-
Causality: Slow solvent evaporation gradually increases the concentration of the solute, allowing molecules sufficient time to orient themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.
-
Action: a. Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent pair in a small, clean vial. b. Cover the vial with a cap, pierced with a few small holes using a needle, or with parafilm containing pinpricks. c. Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator). d. Monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting:
-
Causality: Crystals are often fragile and can be damaged during removal from the mother liquor.
-
Action: Once suitable crystals have formed, carefully remove them using a cryoloop or a fine spatula. Gently wick away excess solvent with the edge of a filter paper before mounting on the diffractometer.
-
Data Collection and Structure Refinement
-
Data Collection: A suitable crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a focused beam of X-rays (e.g., from a Cu or Mo source), and the diffraction data are collected on a detector as the crystal is rotated.[8][11]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Refinement: The atomic model is built into the electron density map and refined against the experimental data. This iterative process improves the fit between the calculated and observed diffraction patterns, ultimately yielding a high-resolution crystal structure.
Conclusion
For challenging stereochemical assignments, such as those involving axially chiral allenes like this compound derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard. While techniques like NMR and chiral HPLC are essential for assessing relative stereochemistry and enantiomeric purity, they lack the definitive power of X-ray diffraction for determining absolute configuration. By providing a direct visualization of the molecular structure at atomic resolution, crystallography offers a self-validating and trustworthy result that is paramount for advancing research in drug development and asymmetric synthesis. The investment in derivatization and crystallization is often justified by the certainty and depth of the structural information obtained.
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A Comparative Guide to the Synthetic Applications of Ethyl 2-methyl-3,4-pentadienoate for Researchers
An In-depth Analysis of a Versatile Allenic Ester in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-methyl-3,4-pentadienoate, a readily accessible allenic ester, has emerged as a versatile and powerful tool for the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds. This guide provides a comprehensive review of its applications, offering a comparative analysis of its performance in key chemical transformations and presenting experimental data to inform synthetic planning for researchers, scientists, and drug development professionals.
Introduction to a Unique Reagent
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Beyond its use as a flavoring and fragrance agent, its true potential lies in the unique reactivity of its cumulated double bond system.[1][3] The allene moiety serves as a linchpin for a variety of transformations, including pericyclic reactions and transition metal-catalyzed cyclizations, making it a valuable precursor in pharmaceutical and agrochemical synthesis.[3] This guide will delve into the specifics of its reactivity, providing a critical comparison with alternative synthetic strategies.
Pericyclic Reactions: A Gateway to Complexity
The electron-deficient nature of the allenic system in this compound, influenced by the ester functionality, makes it an excellent partner in a range of pericyclic reactions. These reactions, which proceed through a cyclic transition state, offer a high degree of stereocontrol and atom economy.
Cycloaddition Reactions
[4+2] Cycloadditions (Diels-Alder Type Reactions):
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[4] In this context, the internal, electron-poor double bond of this compound can act as a dienophile. The reaction proceeds with a conjugated diene to afford a cyclohexene derivative with the potential to create multiple stereocenters in a single step.[5]
Comparison with Traditional Dienophiles:
While classic dienophiles like maleic anhydride or acrylates are highly reactive, the use of an allenic ester introduces a unique structural motif into the product. The resulting exocyclic double bond from the allene provides a handle for further functionalization, an advantage not offered by simple alkene dienophiles. However, the reactivity of allenes in Diels-Alder reactions can be lower than that of more activated alkenes, sometimes requiring higher temperatures or the use of Lewis acid catalysts to achieve comparable yields.
Experimental Protocol: Hypothetical Diels-Alder Reaction
-
Reaction: this compound with cyclopentadiene.
-
Procedure: To a solution of this compound (1.0 eq) in toluene (0.5 M) is added freshly cracked cyclopentadiene (3.0 eq). The mixture is heated to 110 °C in a sealed tube for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bicyclic product.
-
Expected Outcome: The reaction is expected to yield the corresponding norbornene derivative. The endo isomer is typically favored due to secondary orbital interactions.
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions):
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings.[6] The double bonds of this compound can react with various 1,3-dipoles, such as nitrones or azides, to generate highly functionalized isoxazolidines or triazolines, respectively.[7][8]
Comparative Analysis:
Compared to simple alkenes, the two distinct double bonds of the allene offer the potential for regioselectivity. The reaction can occur at either the terminal or the internal double bond, and the outcome is often dictated by the electronics and sterics of both the allene and the dipole. This provides a level of control that is not available with a single alkene dipolarophile.
Logical Flow of a [3+2] Cycloaddition
Caption: General workflow of a [3+2] cycloaddition reaction.
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a sigma-bond within a pi-system. These reactions are synthetically valuable for creating new carbon-carbon or carbon-heteroatom bonds with high stereospecificity.
The[1][9]-Wittig rearrangement is a powerful tool for the synthesis of homoallylic alcohols from allylic ethers.[3][10] By reducing the ester functionality of this compound to the corresponding alcohol, an allenic alcohol is obtained. This can then be converted to an allylic ether, setting the stage for a[1][9]-Wittig rearrangement. Deprotonation of the carbon adjacent to the ether oxygen with a strong base at low temperature (-78 °C) initiates a concerted rearrangement to yield a homoallylic alcohol with an allene moiety.[11]
Comparison with the[9][10]-Wittig Rearrangement:
A potential side reaction is the[9][10]-Wittig rearrangement, which typically occurs at higher temperatures.[10] The[1][9]-rearrangement is generally favored kinetically and offers superior stereocontrol due to its concerted nature. The choice of base and careful temperature control are crucial to favor the desired[1][9]-pathway.
Experimental Protocol:[1][9]-Wittig Rearrangement
-
Step 1: Reduction and Etherification. this compound is reduced with a suitable reducing agent (e.g., LiAlH4) to afford 2-methyl-3,4-pentadien-1-ol. The resulting alcohol is then treated with sodium hydride and an alkyl halide (e.g., benzyl bromide) to form the corresponding ether.
-
Step 2: Rearrangement. The allylic ether is dissolved in dry THF and cooled to -78 °C. A strong base, such as n-butyllithium, is added dropwise, and the reaction is stirred for a few hours before quenching with a proton source (e.g., saturated aqueous NH4Cl).
Transition Metal-Catalyzed Reactions: Expanding the Toolkit
Transition metal catalysis offers a diverse range of transformations for allenes, often proceeding under mild conditions with high selectivity.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[12] Allenes can serve as the alkene component in this reaction, providing access to α,β-unsaturated cyclopentenones with an exocyclic double bond.[13] this compound, with its electron-withdrawing group, can participate in this transformation, although the reactivity of the allene is influenced by its substitution pattern.[14]
Comparative Performance:
In intramolecular Pauson-Khand reactions, allenes have been shown to be efficient partners.[1] The choice of the metal catalyst (typically cobalt, rhodium, or iron) can influence the regioselectivity of the cycloaddition with unsymmetrical allenes.[15] Compared to simple alkenes, the use of allenes in the Pauson-Khand reaction provides a product with a synthetically useful exocyclic double bond, ready for further elaboration.
Table 1: Comparison of Catalysts in Allenic Pauson-Khand Reactions
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Co2(CO)8 (stoichiometric) | Toluene, 60-110 °C | Well-established, predictable | High catalyst loading, high temperatures |
| [Rh(CO)2Cl]2 (catalytic) | Toluene, CO (1 atm), 110 °C | Catalytic, milder conditions for some substrates | Can be expensive |
| Mo(CO)6 (stoichiometric) | Toluene, DMSO, 90 °C | Different regioselectivity in some cases | Stoichiometric, requires activator |
Palladium-Catalyzed Cyclizations
Palladium catalysts are widely used for the cyclization of enynes and related systems.[16] this compound, when incorporated into a molecule containing another unsaturation, can undergo palladium-catalyzed cycloisomerization or related cascade reactions to form complex polycyclic structures.[17][18]
Workflow for a Palladium-Catalyzed Enyne Cyclization
Caption: A simplified catalytic cycle for a palladium-catalyzed enyne cyclization.
Conclusion
This compound is a multifaceted building block that offers synthetic chemists a powerful platform for the construction of diverse and complex molecules. Its participation in a range of pericyclic and transition metal-catalyzed reactions, often with high levels of stereocontrol, underscores its value. While alternatives exist for many of these transformations, the unique structural features imparted by the allene moiety often provide distinct synthetic advantages. A thorough understanding of its reactivity, as outlined in this guide, will enable researchers to strategically incorporate this versatile reagent into their synthetic endeavors, paving the way for new discoveries in chemical synthesis and drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methyl-3,4-pentadienoate
Introduction: Ethyl 2-methyl-3,4-pentadienoate, a functionalized allene, is a valuable intermediate in synthetic chemistry and a component in the flavor and fragrance industry.[] Its unique chemical structure, characterized by cumulative double bonds, imparts a reactivity that is both synthetically useful and a critical consideration for safe handling and disposal.[2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture.
Part 1: Hazard Profile and Core Safety Principles
Understanding the inherent hazards of a chemical is fundamental to managing its risks. This compound is classified as a flammable liquid that is also harmful if swallowed.[3][4] The allene functional group can be prone to polymerization, and like many organic esters, it must be handled with specific precautions to mitigate risks.[2]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description | Primary Causality & Implication for Disposal |
|---|---|---|---|
| Flammable Liquid | H226 | Flammable liquid and vapor.[4] | The compound's flash point of 50°C necessitates strict control of ignition sources and designates it as a Class 3 hazardous waste.[5][6] Disposal must prevent fire risk during storage and transit. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] | Prohibits disposal via sanitary sewer systems to prevent contamination of waterways and harm to aquatic life.[7] Requires containment in sealed, labeled vessels. |
| Chemical Reactivity | N/A | Allenes are reactive and may polymerize.[2] | Improper storage or mixing with incompatible materials could lead to uncontrolled reactions. Waste must be segregated. |
Core Safety Principles:
-
Ignition Source Control: All work and waste handling must be conducted away from heat, sparks, open flames, and other ignition sources.[8] Use only non-sparking tools and explosion-proof equipment when handling bulk quantities.[9]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves must be worn.[10]
-
Engineering Controls: All handling and waste consolidation should occur within a certified chemical fume hood to ensure adequate ventilation.[2][11]
-
No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer.[7][12] This is a violation of federal, state, and local regulations and poses a significant environmental risk.[12]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. The following protocol ensures a compliant "cradle-to-grave" management approach.[13]
Step 1: Waste Classification and Segregation
Immediately upon generation, any waste containing this compound must be classified as "Hazardous Waste: Flammable Liquid." This includes neat (pure) material, reaction mixtures, contaminated solvents, and solid materials like absorbent pads or gloves used for cleanup. This waste must be segregated from other waste streams, particularly oxidizers, with which it may react.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Collect liquid waste in a suitable glass, plastic, or metal container that is chemically compatible with the material.[12] The original product container is often a suitable choice.[12] Ensure the container has a secure, vapor-tight lid.
-
Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion with temperature changes.
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[12] This minimizes the release of flammable vapors.
Step 3: Proper Labeling
Proper labeling is a critical safety and compliance step.
-
Immediate Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.[7]
-
Complete and Accurate Information: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste this compound."
-
A complete list of all constituents in the container, including solvents, with their approximate percentages. Vague identifiers like "Solvent Waste" are not acceptable.[12]
-
The date on which waste was first added to the container.
-
Step 4: Temporary On-Site Storage
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Safe Storage Conditions: The storage location must be a cool, dry, and well-ventilated area, away from traffic and any potential ignition sources.[13] Store within a secondary containment tray to manage potential leaks.
-
Quantity Limits: Be aware of and adhere to the volume limits for SAAs as defined by your institution and regulatory bodies.
Step 5: Final Disposal
Arrange for the removal and final disposal of the waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[14] They are equipped to transport and dispose of flammable liquids in accordance with all Department of Transportation (DOT), Environmental Protection Agency (EPA), and local regulations.[14]
Part 3: Emergency Procedures
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition.[11]
-
Ventilate: Increase ventilation to the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealable container for disposal as hazardous waste.
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
References
- Hazardous Waste Class 3: Flammable Liquids. (2021, August 27). MLI Environmental.
- Key Reactions and Uses of Allene. (2025, December 19). Echemi.
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- Allene - Safety Data Sheet. (2025, July 5). ChemicalBook.
- How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental.
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- This compound CAS#: 60523-21-9. ChemicalBook.
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- This compound SDS, 60523-21-9 Safety Data Sheets. ECHEMI.
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- Safety data sheet according to Regulation (EC) No 1907/2006. (2024, July 25).
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methyl-3,4-pentadienoate
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Ethyl 2-methyl-3,4-pentadienoate (CAS 60523-21-9). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, causal understanding of why each protective measure is critical. This guide is structured to provide immediate, actionable intelligence for ensuring laboratory safety.
Immediate Safety Profile: Understanding the Core Risks
This compound is a versatile compound used in pharmaceutical and agrochemical synthesis as well as a flavoring agent.[] However, its chemical properties necessitate stringent safety protocols. The primary hazards, as identified by the Globally Harmonized System (GHS), are:
-
Flammability: The compound is a flammable liquid and vapor (H226).[2][3] Vapors can travel to an ignition source and flash back. Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[4]
-
Acute Oral Toxicity: It is harmful if swallowed (H302).[2][3] This underscores the importance of preventing ingestion through contaminated hands or surfaces.
-
Irritation: It is classified as an irritant, implying potential for skin and eye irritation upon contact.[2]
These hazards form the logical basis for the PPE recommendations that follow. Our objective is not just to wear equipment, but to establish a validated barrier between the researcher and the chemical hazard.
The Logic of Barrier Protection: A Risk-Based Approach
Effective PPE selection is not a one-size-fits-all checklist; it is a dynamic risk assessment. The level of protection must be commensurate with the scale and nature of the procedure. A small-scale transfer of a few milliliters requires a different level of preparedness than a multi-liter reaction or a spill cleanup. The following sections detail the appropriate PPE, explaining the rationale behind each choice.
Eye and Face Protection: The First Line of Defense
Minimum Requirement (All Handling): At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[4] Standard safety glasses with side shields do not provide an adequate seal against splashes and are insufficient for handling this liquid.
Elevated Risk (Splashing Potential): For procedures with a higher risk of splashing—such as large-volume transfers, heating, or reactions under pressure—a face shield must be worn in addition to chemical splash goggles.[5] The face shield protects the entire face from direct contact.[6]
Skin and Body Protection: Preventing Dermal Exposure
Gloves: The Critical Interface The choice of glove material is crucial for preventing dermal absorption.
-
Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact.[6] They offer good resistance to a range of chemicals and are a standard in most laboratory settings.
-
Protocol: Always inspect gloves for tears or punctures before use. For any procedure lasting more than 30-60 minutes or involving significant immersion, consult the glove manufacturer's compatibility chart to verify breakthrough times.[7] When contamination is known or suspected, remove and replace gloves immediately.[7] Using a double-gloving technique is best practice, especially when handling larger quantities.[7]
Protective Clothing: A flame-resistant (FR) or 100% cotton lab coat is mandatory. Polyester or acrylic fabrics should be avoided as they can melt and fuse to the skin in a fire.[5] The lab coat must be fully buttoned with sleeves rolled down. For large-scale work, a chemical-resistant apron over the lab coat provides an additional barrier.[6] Full-length pants and closed-toe, closed-heel shoes are required to cover all skin.[5]
Respiratory Protection: Guarding Against Inhalation
While not always required for small-scale use in a well-ventilated area, respiratory protection becomes necessary when engineering controls are insufficient to maintain exposure below acceptable limits.
-
When to Use: A respirator is required if you are handling large quantities, heating the material, creating aerosols, or working in an area with inadequate ventilation (e.g., during a large spill).
-
Type of Respirator: A NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, Brown) is recommended.[4] Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[5]
Operational Plans: From Preparation to Disposal
A self-validating safety system includes not only the PPE itself but also the procedures for its use.
PPE Donning and Doffing Protocol
The sequence is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Eye/Face Protection: Put on goggles and/or face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This process is designed to contain contamination.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately.
-
Lab Coat: Unfasten and remove by rolling it down from the shoulders, touching only the inside. Turn it inside out as you remove it and store it properly.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[8]
Spill Response and PPE
In the event of a spill, the PPE level must be escalated.
-
Evacuate and Alert: Alert others and evacuate the immediate area.
-
Don Enhanced PPE: Before cleanup, don a higher level of PPE, including chemical splash goggles, a face shield, a chemical-resistant apron, and double nitrile gloves. A respirator with organic vapor cartridges is highly recommended.
-
Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Use non-sparking tools to collect the absorbed material into a suitable container for hazardous waste.[9]
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, wipes, and absorbent pads: Place in a sealed, labeled hazardous waste container.
-
Contaminated Clothing: If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste. Do not launder it.
-
Waste Containers: Dispose of contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for this compound.
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Scale, <100mL) | Chemical Splash Goggles | Single Nitrile Gloves | FR/Cotton Lab Coat | Not required with good ventilation |
| Large Scale / Splash Risk | Goggles & Face Shield | Double Nitrile Gloves | FR/Cotton Lab Coat & Chemical Apron | Recommended; required if ventilation is borderline |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | FR/Cotton Lab Coat & Chemical Apron | Required (Organic Vapor Cartridge) |
References
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This compound | C8H12O2 | CID 62166 . PubChem, National Center for Biotechnology Information. [Link]
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berry pentadienoate, 60523-21-9 . The Good Scents Company. [Link]
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Personal Protective Equipment -- Kentucky Pesticide Safety Education . University of Kentucky. [Link]
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This compound (510) by Bedoukian Research . UL Prospector. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Certified Safety. [Link]
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How to Choose PPE for Chemical Work . Allan Chemical Corporation. [Link]
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Showing metabocard for this compound (HMDB0037196) . Human Metabolome Database. [Link]
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Showing Compound this compound (FDB016200) . FooDB. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
